5-Bromo-4-Methoxy-7-Methylindane
Description
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-4-methoxy-7-methyl-2,3-dihydro-1H-indene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO/c1-7-6-10(12)11(13-2)9-5-3-4-8(7)9/h6H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKBZAUYPBWFMDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C2=C1CCC2)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90379333 | |
| Record name | 5-Bromo-4-Methoxy-7-Methylindane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90379333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175136-09-1 | |
| Record name | 5-Bromo-2,3-dihydro-4-methoxy-7-methyl-1H-indene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175136-09-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-4-Methoxy-7-Methylindane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90379333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 5-Bromo-4-Methoxy-7-Methylindane
Abstract
This technical guide provides a comprehensive, step-by-step pathway for the synthesis of 5-Bromo-4-Methoxy-7-Methylindane, a substituted bicyclic aromatic hydrocarbon. The indane scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous biologically active compounds. This document outlines a robust, multi-step synthetic route commencing from commercially available 3-methylanisole. The strategy involves an initial Friedel-Crafts acylation to construct a key keto-acid intermediate, followed by reductions and an intramolecular cyclization to form the 4-methoxy-7-methylindane core. The synthesis culminates in a highly regioselective electrophilic aromatic bromination to yield the target molecule. Each step is detailed with causality-driven experimental choices, mechanistic insights, and validated protocols derived from established chemical literature. This guide is intended for researchers, chemists, and professionals in the field of drug development and organic synthesis.
Introduction: The Significance of the Indane Scaffold
The indane (2,3-dihydro-1H-indene) ring system represents a highly valuable structural motif in the development of therapeutic agents. Its rigid, fused bicyclic structure, combining both aromatic and aliphatic characteristics, provides a unique three-dimensional framework for the precise spatial orientation of functional groups. This conformational constraint is often key to achieving high-affinity and selective interactions with biological targets. Consequently, the indane core is found in a diverse array of clinically significant drugs, underscoring its status as a "privileged scaffold" in medicinal chemistry.
The specific target of this guide, this compound, is a precisely functionalized derivative. The methoxy and methyl groups serve to modulate the electronic and lipophilic properties of the molecule, while the bromine atom provides a versatile synthetic handle for further elaboration through cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the construction of complex molecular libraries for drug discovery programs. The synthesis pathway detailed herein is designed to be logical, efficient, and scalable, providing a clear roadmap for accessing this valuable chemical building block.
Retrosynthetic Analysis
A logical retrosynthetic strategy for this compound begins by disconnecting the bromine atom, suggesting a late-stage electrophilic bromination of the precursor, 4-Methoxy-7-Methylindane. This precursor can be derived from the corresponding indanone, which in turn can be formed via an intramolecular Friedel-Crafts cyclization of a substituted phenylbutyric acid. This acid intermediate is accessible from a Friedel-Crafts acylation of a suitable substituted benzene with succinic anhydride. This multi-step approach allows for the controlled construction of the indane core and the strategic introduction of substituents.
Caption: Retrosynthetic pathway for this compound.
Synthesis Pathway and Experimental Protocols
The proposed forward synthesis is a four-stage process designed for efficiency and control over regiochemistry.
Stage 1: Friedel-Crafts Acylation to form β-(4-Methoxy-2-methylbenzoyl)propionic acid
The synthesis initiates with a Friedel-Crafts acylation of 3-methylanisole with succinic anhydride. The methoxy group is a strong ortho-, para-director. Due to steric hindrance from the adjacent methyl group, the acylation predominantly occurs at the C4 position (para to the methoxy group), which is the most electronically activated and sterically accessible site. Anhydrous aluminum chloride (AlCl₃) is employed as the Lewis acid catalyst to activate the succinic anhydride by forming a highly electrophilic acylium ion intermediate.[1][2]
Experimental Protocol:
-
In a three-necked flask equipped with a stirrer, reflux condenser, and a dropping funnel, combine succinic anhydride (1.0 eq) and dry nitrobenzene (as solvent).
-
Cool the mixture in an ice bath and add powdered anhydrous aluminum chloride (2.2 eq) portion-wise with vigorous stirring.
-
Once the addition is complete, add 3-methylanisole (1.0 eq) dropwise from the funnel, maintaining the temperature below 10°C.
-
After the addition, allow the reaction mixture to stir at room temperature for 24 hours.
-
Quench the reaction by carefully pouring the mixture onto crushed ice containing concentrated hydrochloric acid.
-
Extract the product with ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure. The crude product, β-(4-Methoxy-2-methylbenzoyl)propionic acid, can be purified by recrystallization from a suitable solvent system like benzene/hexane.
Stage 2: Reduction to γ-(4-Methoxy-2-methylphenyl)butyric acid
The keto group of the propionic acid derivative is reduced to a methylene group. The Clemmensen reduction (using amalgamated zinc and hydrochloric acid) is a classic and effective method for this transformation, particularly for substrates that are stable to strong acidic conditions.
Experimental Protocol:
-
Prepare amalgamated zinc by stirring zinc dust (4.0 eq) with a 5% aqueous solution of mercuric chloride for 5 minutes. Decant the solution and wash the solid with water.
-
To a flask containing the amalgamated zinc, add concentrated hydrochloric acid and the keto-acid from Stage 1 (1.0 eq).
-
Heat the mixture to reflux with vigorous stirring for 8-10 hours. Additional portions of HCl may be required during the reflux period to maintain the acidic concentration.
-
After cooling, decant the aqueous layer and extract it with ethyl acetate.
-
Wash the combined organic extracts with water, dry over anhydrous magnesium sulfate, and concentrate under vacuum to yield γ-(4-Methoxy-2-methylphenyl)butyric acid.
Stage 3: Intramolecular Cyclization to 4-Methoxy-7-Methylindan-1-one
The formation of the indanone ring is achieved through an intramolecular Friedel-Crafts acylation. Polyphosphoric acid (PPA) is an excellent reagent for this type of cyclization, acting as both a catalyst and a solvent.[3] The cyclization occurs at the position ortho to the methoxy group and meta to the alkyl chain, which is the only available position on the activated ring for intramolecular attack.
Experimental Protocol:
-
Place γ-(4-Methoxy-2-methylphenyl)butyric acid (1.0 eq) in a flask and add polyphosphoric acid (approx. 10 times the weight of the acid).
-
Heat the mixture in an oil bath at 90-95°C with mechanical stirring for 1 hour.[3]
-
Monitor the reaction by TLC. Upon completion, cool the reaction mixture and carefully pour it onto crushed ice.
-
The solid product, 4-Methoxy-7-Methylindan-1-one, will precipitate. Collect the solid by vacuum filtration and wash thoroughly with water and a saturated sodium bicarbonate solution.
-
The product can be purified by recrystallization from petroleum ether to give colorless crystals.[3]
Stage 4: Complete Reduction to 4-Methoxy-7-Methylindane
The final step in preparing the bromination precursor is the reduction of the indanone carbonyl group. A Wolff-Kishner reduction (using hydrazine hydrate and a strong base like potassium hydroxide) is suitable for this transformation.
Experimental Protocol:
-
To a flask containing diethylene glycol, add 4-Methoxy-7-Methylindan-1-one (1.0 eq), hydrazine hydrate (4.0 eq), and potassium hydroxide pellets (4.0 eq).
-
Heat the mixture to 180-200°C with a reflux condenser for 4 hours, allowing water and excess hydrazine to distill off.
-
Cool the mixture, add water, and extract the product with diethyl ether.
-
Wash the ether layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting oil, 4-Methoxy-7-Methylindane, can be purified by vacuum distillation.
Stage 5: Regioselective Bromination to this compound
The final step is the electrophilic aromatic substitution to install the bromine atom. The aromatic ring of 4-Methoxy-7-Methylindane is highly activated by the electron-donating methoxy and methyl groups. The methoxy group is the more powerful activating and directing group. It directs electrophiles to its ortho and para positions. The para position is occupied by the methyl group, and one ortho position is part of the fused aliphatic ring. Therefore, the remaining ortho position (C5) is the overwhelmingly favored site for substitution. N-Bromosuccinimide (NBS) in a polar aprotic solvent like acetonitrile is an excellent reagent for the mild and highly regioselective monobromination of activated aromatic rings.[4][5]
Caption: Mechanism of regioselective electrophilic bromination at the C5 position.
Experimental Protocol:
-
Dissolve 4-Methoxy-7-Methylindane (1.0 eq) in acetonitrile in a round-bottom flask.
-
Add N-Bromosuccinimide (1.05 eq) to the solution in one portion.
-
Stir the resulting mixture at room temperature for 30-60 minutes.[4] The reaction is typically rapid for activated systems.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Quench the reaction with water and extract the product with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum.
-
The crude product can be purified by flash column chromatography on silica gel to yield pure this compound.
Characterization Data Summary
The following table provides expected and representative data for the key compounds in this synthesis pathway. Actual experimental values may vary.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Expected ¹H NMR (δ, ppm) Key Signals[6] | Expected ¹³C NMR (δ, ppm) Key Signals[6] |
| 4-Methoxy-7-Methylindan-1-one | C₁₁H₁₂O₂ | 176.21 | 7.1 (d, Ar-H), 6.8 (d, Ar-H), 3.9 (s, -OCH₃), 3.0 (t, -CH₂-), 2.7 (t, -CH₂-), 2.4 (s, -CH₃) | 205 (C=O), 158 (Ar-C), 138 (Ar-C), 125 (Ar-CH), 115 (Ar-CH), 55 (-OCH₃), 36 (-CH₂-), 25 (-CH₂-), 18 (-CH₃) |
| 4-Methoxy-7-Methylindane | C₁₁H₁₄O | 162.23 | 6.8 (d, Ar-H), 6.6 (d, Ar-H), 3.8 (s, -OCH₃), 2.9 (t, Ar-CH₂-), 2.2 (s, -CH₃), 2.1 (p, -CH₂-) | 155 (Ar-C), 135 (Ar-C), 127 (Ar-CH), 118 (Ar-CH), 55 (-OCH₃), 32 (Ar-CH₂-), 25 (-CH₂-), 18 (-CH₃) |
| This compound | C₁₁H₁₃BrO | 241.12 | 6.9 (s, Ar-H), 3.9 (s, -OCH₃), 2.9 (t, Ar-CH₂-), 2.3 (s, -CH₃), 2.1 (p, -CH₂-) | 154 (Ar-C), 136 (Ar-C), 130 (Ar-CH), 110 (Ar-C-Br), 60 (-OCH₃), 33 (Ar-CH₂-), 25 (-CH₂-), 18 (-CH₃) |
Safety and Handling
-
Friedel-Crafts Reactions: Anhydrous aluminum chloride is highly corrosive and reacts violently with water. All manipulations should be performed in a fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. The reaction can be exothermic and releases HCl gas.
-
Clemmensen Reduction: Mercury compounds are highly toxic. Amalgamated zinc should be handled with extreme care, and all waste must be disposed of according to institutional guidelines for heavy metal waste. The reaction is performed in concentrated HCl, which is highly corrosive.
-
N-Bromosuccinimide (NBS): NBS is a lachrymator and an irritant. Handle in a well-ventilated fume hood. It is also light-sensitive and should be stored appropriately.
-
Solvents: Dichloromethane, nitrobenzene, and other organic solvents are hazardous. Avoid inhalation and skin contact.
Conclusion
This guide details a logical and robust synthetic pathway to this compound, a valuable building block for chemical and pharmaceutical research. By leveraging well-established transformations such as the Friedel-Crafts reaction, intramolecular cyclization, and regioselective bromination, this multi-step synthesis provides reliable access to the target compound. The rationale behind the choice of reagents and the control of regioselectivity have been explained, offering a comprehensive framework for researchers to implement and adapt this synthesis for their specific needs.
References
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An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-4-Methoxy-7-Methylindane
This guide provides a comprehensive overview of the physicochemical properties of 5-Bromo-4-Methoxy-7-Methylindane, a substituted indane derivative of interest to researchers in drug discovery and organic synthesis. This document is intended for an audience of researchers, scientists, and drug development professionals, offering in-depth technical details and field-proven insights into the characterization of this compound.
Introduction: The Significance of Physicochemical Profiling
In the realm of drug development and medicinal chemistry, a thorough understanding of a compound's physicochemical properties is paramount. These properties govern a molecule's behavior from initial synthesis and purification to its ultimate pharmacokinetic and pharmacodynamic profile. For a novel compound like this compound, establishing a robust physicochemical profile is the foundational step in its journey from a laboratory curiosity to a potential therapeutic agent. This guide will delve into the key properties of this molecule, the methodologies for their determination, and the rationale behind these experimental choices.
Molecular Structure and Identification
A clear identification of the molecular structure is the starting point for any physicochemical analysis.
Structure:
Caption: 2D Chemical Structure of this compound
Key Identifiers:
| Identifier | Value | Source |
| CAS Number | 175136-09-1 | [1][2] |
| Molecular Formula | C₁₁H₁₃BrO | [3] |
| Molecular Weight | 241.12 g/mol | [3] |
| IUPAC Name | 5-bromo-4-methoxy-7-methyl-2,3-dihydro-1H-indene | [3] |
Predicted Physicochemical Properties
| Property | Predicted Value | Source |
| Flash Point | 130.2°C | [1] |
| Vapor Pressure | 0.00106 mmHg at 25°C | [1] |
| Index of Refraction | 1.572 | [1] |
| LogP | 3.25480 | [1] |
The predicted LogP value suggests that this compound is a lipophilic compound, which has significant implications for its solubility and potential to cross biological membranes.
Experimental Determination of Physicochemical Properties
The following sections detail the experimental protocols for determining the key physicochemical properties of this compound. The causality behind these experimental choices is explained to provide a deeper understanding of the scientific integrity of the data obtained.
Melting Point Analysis
The melting point is a fundamental physical property that provides a preliminary indication of a compound's purity.[4] A sharp melting range is characteristic of a pure crystalline solid, while impurities tend to depress and broaden the melting range.[4]
Experimental Protocol: Capillary Melting Point Determination
-
Sample Preparation: The sample must be completely dry and in a fine powder form to ensure efficient and uniform heat transfer.[4] If the sample is crystalline, it should be gently crushed using a mortar and pestle.
-
Capillary Loading: A small amount of the powdered sample is introduced into a capillary tube, which is sealed at one end. The tube is then tapped gently to pack the sample to a height of 2-3 mm.[5]
-
Measurement: The capillary tube is placed in a melting point apparatus. The temperature is increased rapidly to about 20°C below the expected melting point, and then the heating rate is slowed to approximately 1-2°C per minute.[5]
-
Data Recording: The temperature at which the first liquid droplet appears and the temperature at which the entire sample becomes a liquid are recorded as the melting range.[6]
Causality of Experimental Choices:
-
Slow Heating Rate: A slow heating rate near the melting point is crucial for allowing the system to reach thermal equilibrium, ensuring that the recorded temperature accurately reflects the sample's temperature.[5]
-
Dry and Powdered Sample: A dry, powdered sample ensures that there are no solvents to act as impurities and that heat is transferred uniformly throughout the sample.[4]
Solubility Assessment
Solubility is a critical parameter for drug development, influencing formulation, administration routes, and bioavailability. A qualitative and quantitative understanding of a compound's solubility in various solvents is essential.
Experimental Protocol: Qualitative and Quantitative Solubility
Qualitative Assessment:
-
Add approximately 1-2 mg of this compound to 1 mL of various solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, hexane) in separate vials.
-
Agitate the vials at a constant temperature (e.g., 25°C) for a set period.
-
Visually inspect for dissolution.
Quantitative Assessment (Soxhlet Extraction):
For compounds with limited solubility, Soxhlet extraction is a robust method for determining the amount of soluble material in a solid matrix.[7][8][9] This technique uses a continuous reflux of a solvent to extract the soluble components.[7][8][9]
-
Sample Preparation: A known weight of the finely ground, dry sample is placed in a cellulose thimble.[7]
-
Apparatus Setup: The thimble is placed in the extraction chamber of the Soxhlet apparatus, which is connected to a round-bottom flask containing the solvent and a condenser.[7]
-
Extraction: The solvent is heated to reflux. The solvent vapor bypasses the thimble, condenses, and drips back onto the sample, gradually filling the extraction chamber.[9]
-
Siphoning: When the solvent reaches the top of the siphon arm, the entire solution is siphoned back into the round-bottom flask.[7] This cycle is repeated multiple times.
-
Analysis: After extraction, the solvent in the round-bottom flask, now containing the extracted solute, can be evaporated to determine the mass of the dissolved compound.
Causality of Experimental Choices:
-
Soxhlet for Low Solubility: This method is particularly effective for compounds with low solubility as it repeatedly exposes the sample to fresh, hot solvent, maximizing extraction efficiency.[8][9]
-
Choice of Solvents: A range of solvents with varying polarities is used to build a comprehensive solubility profile.
Caption: Workflow for Solubility Determination.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for confirming the structure and purity of a synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[10][11] The solution must be free of any solid particles.[12]
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.
-
Data Analysis: Analyze the chemical shifts, coupling constants, and integration to confirm the molecular structure.
Causality of Experimental Choices:
-
Deuterated Solvents: Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum and for the spectrometer's lock system.[10]
-
Filtration: Filtering the sample removes any particulate matter that could interfere with the magnetic field homogeneity, leading to broadened spectral lines.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule, further confirming its identity.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
Given the likely volatility of this compound, GC-MS is a suitable analytical technique.[13]
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 10 µg/mL) in a volatile organic solvent such as hexane or dichloromethane.[14] The sample must be free of non-volatile materials.[14]
-
Injection: Inject a small volume (e.g., 1 µL) of the solution into the GC-MS system.
-
Separation and Detection: The compound is vaporized and separated on the GC column before entering the mass spectrometer for ionization and detection.[13]
-
Analysis: The resulting mass spectrum will show the molecular ion peak, confirming the molecular weight, and a characteristic fragmentation pattern.
Causality of Experimental Choices:
-
GC for Volatile Compounds: Gas chromatography is an excellent technique for separating volatile and semi-volatile compounds.[13]
-
MS for Identification: Mass spectrometry provides a molecular fingerprint that can be used for unambiguous identification.
Caption: Workflow for Spectroscopic Characterization.
Synthesis and Purity Considerations
While a specific, detailed synthesis for this compound is not widely published, related indane and indole syntheses suggest potential routes. For example, the synthesis of 5-bromo-7-methylindole has been reported, which could potentially be adapted.[15] The synthesis of a related compound, 5-Bromo-7-methoxy-indan-1-one, from 3-(3-Bromo-5-methoxy-phenyl)-propionic acid has also been described.[16]
The purity of the final compound is critically dependent on the synthetic route and the purification methods employed. Common purification techniques for such compounds include silica gel column chromatography. The presence of impurities can significantly impact the measured physicochemical properties, particularly the melting point. Therefore, the analytical techniques described in this guide are not only for characterization but also for quality control to ensure the purity of the material under investigation.
Safety Information
Based on available safety data for similar compounds, this compound should be handled with care. It may be irritating to the eyes, respiratory system, and skin. Standard laboratory safety precautions, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be followed. Handling should be performed in a well-ventilated area or a fume hood.
Conclusion
This technical guide has outlined the key physicochemical properties of this compound and provided detailed, field-tested protocols for their determination. A comprehensive understanding of these properties is essential for any researcher working with this compound. The integration of predictive data with robust experimental methodologies provides a solid foundation for further research and development. The self-validating nature of the described protocols, where purity is assessed alongside physical properties, ensures the generation of reliable and reproducible data.
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An In-Depth Technical Guide to 5-Bromo-4-Methoxy-7-Methylindane (CAS: 175136-09-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromo-4-methoxy-7-methylindane is a substituted indane derivative, a class of bicyclic compounds that has garnered significant attention in medicinal chemistry. The indane scaffold is a privileged structure found in numerous biologically active molecules and approved drugs, highlighting its importance in the development of novel therapeutics.[1][2] This technical guide provides a comprehensive overview of this compound, including its chemical properties, a proposed synthetic route, detailed analytical characterization protocols, and a discussion of its potential applications in drug discovery, particularly in oncology and neuroscience.
Introduction: The Significance of the Indane Scaffold
The indane core, consisting of a benzene ring fused to a cyclopentane ring, provides a rigid and synthetically tractable framework for the design of therapeutic agents.[1] The conformational rigidity of the indane nucleus allows for precise spatial orientation of substituents, which is crucial for optimizing interactions with biological targets.[3] Numerous indane-containing compounds have demonstrated a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.[4][5] The versatility of the indane scaffold, coupled with the ability to introduce diverse functionalities, makes it a valuable platform in modern drug discovery.[1] this compound, with its specific substitution pattern of a bromine atom, a methoxy group, and a methyl group, represents a unique chemical entity with potential for targeted biological activity.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its handling, formulation, and interpretation of biological data.
| Property | Value | Reference |
| CAS Number | 175136-09-1 | N/A |
| Molecular Formula | C₁₁H₁₃BrO | N/A |
| Molecular Weight | 241.12 g/mol | N/A |
| IUPAC Name | 5-bromo-4-methoxy-7-methyl-2,3-dihydro-1H-indene | N/A |
| Appearance | Expected to be a solid or oil | N/A |
| Solubility | Expected to be soluble in common organic solvents (e.g., DMSO, DMF, methanol, dichloromethane) and poorly soluble in water. | N/A |
| Storage | Store in a cool, dry, and well-ventilated area, away from incompatible substances. | N/A |
Synthesis and Purification
Proposed Synthetic Pathway
The synthesis can be envisioned to start from a readily available substituted benzene derivative, followed by a sequence of reactions to construct the indane core and introduce the desired functionalities. A likely precursor would be a substituted phenylpropanoic acid, which can be cyclized to form the corresponding indanone.
Caption: Proposed synthetic pathway for this compound.
Step-by-Step Experimental Protocol (Hypothetical)
This protocol is a hypothetical representation and would require optimization in a laboratory setting.
Step 1: Intramolecular Friedel-Crafts Acylation to Synthesize 5-Bromo-4-methoxy-7-methyl-1-indanone [6]
-
To a flask containing polyphosphoric acid (PPA), add 3-(3-Bromo-2-methoxy-5-methylphenyl)propanoic acid.
-
Heat the mixture with stirring to approximately 90-100 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and carefully pour it onto crushed ice.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-Bromo-4-methoxy-7-methyl-1-indanone.
Step 2: Reduction of the Indanone to this compound [8]
-
Wolff-Kishner Reduction:
-
To a flask containing diethylene glycol, add 5-Bromo-4-methoxy-7-methyl-1-indanone and hydrazine hydrate.
-
Heat the mixture to reflux for a specified period.
-
Add potassium hydroxide pellets portion-wise and continue to heat, allowing for the removal of water and excess hydrazine.
-
After the reaction is complete, cool the mixture, dilute with water, and extract with an organic solvent (e.g., diethyl ether or hexane).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to obtain the crude this compound.
-
Purification Protocol
Purification of the final compound is critical to ensure high purity for biological testing. High-Performance Liquid Chromatography (HPLC) is a suitable method for this purpose.[9][10]
Reverse-Phase HPLC (RP-HPLC) Purification:
-
Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., methanol or acetonitrile) and filter through a 0.45 µm syringe filter.[11]
-
HPLC System:
-
Column: C18 stationary phase.
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid) is typically effective.
-
Detection: UV detector set at a wavelength where the compound exhibits maximum absorbance (determined by UV-Vis spectroscopy).
-
-
Gradient Elution: Start with a lower percentage of acetonitrile and gradually increase the concentration to elute the compound.
-
Fraction Collection: Collect fractions corresponding to the desired peak.
-
Purity Analysis: Analyze the collected fractions by analytical HPLC to confirm purity.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Analytical Characterization
The structural identity and purity of the synthesized this compound must be unequivocally confirmed using a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules.
-
¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. Expected signals would include aromatic protons, a singlet for the methoxy group, a singlet for the methyl group, and multiplets for the methylene protons of the indane ring. The chemical shifts will be influenced by the electronic effects of the bromo, methoxy, and methyl substituents.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule, confirming the carbon skeleton.
-
2D NMR (COSY, HSQC, HMBC): These experiments will be crucial for unambiguously assigning all proton and carbon signals and confirming the connectivity within the molecule.
Mass Spectrometry (MS)
Mass spectrometry will be used to determine the molecular weight and elemental composition of the compound.
-
High-Resolution Mass Spectrometry (HRMS): ESI-HRMS will provide the accurate mass of the molecular ion, which can be used to confirm the elemental formula (C₁₁H₁₃BrO). The isotopic pattern of bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br) will be a characteristic feature in the mass spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy will provide information about the functional groups present in the molecule. Key expected absorption bands include C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), and C-O stretching (methoxy group).
Caption: Workflow for the synthesis, purification, and characterization of this compound.
Potential Applications in Drug Discovery
The structural features of this compound suggest potential applications in several therapeutic areas, primarily based on the known biological activities of substituted indanes.[4]
Oncology
The indane scaffold is present in several compounds with demonstrated anti-cancer activity.[3][12] These compounds can act through various mechanisms, including the inhibition of tubulin polymerization and the modulation of key signaling pathways involved in cancer cell proliferation and survival. The specific substitution pattern of this compound could confer selective activity against certain cancer cell lines. Further investigation into its cytotoxic effects and mechanism of action is warranted.
Central Nervous System (CNS) Disorders
Substituted indanes have shown promise in the treatment of neurodegenerative diseases, such as Alzheimer's disease.[5] For instance, Donepezil, an acetylcholinesterase inhibitor used to treat Alzheimer's, features an indanone core.[1] The lipophilic nature of the indane scaffold can facilitate penetration of the blood-brain barrier, a critical property for CNS-active drugs. The bromo and methoxy substituents on this compound could modulate its interaction with CNS targets.
Future Directions and Preclinical Evaluation
To explore the therapeutic potential of this compound, a systematic preclinical evaluation is necessary. This would involve:
-
In vitro screening: Assessing the compound's activity against a panel of cancer cell lines and relevant CNS targets (e.g., enzymes, receptors).
-
Mechanism of action studies: Investigating the molecular pathways through which the compound exerts its biological effects.
-
In vivo studies: Evaluating the compound's efficacy and safety in animal models of relevant diseases.
Conclusion
This compound is a structurally interesting molecule belonging to the medicinally important class of indane derivatives. While specific biological data for this compound is not yet available, its chemical structure suggests a strong potential for applications in drug discovery, particularly in oncology and neuroscience. This technical guide provides a foundational understanding of its properties, a plausible synthetic strategy, and a roadmap for its analytical characterization and preclinical evaluation. Further research into this and related substituted indanes is likely to yield novel therapeutic candidates.
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Prasher, P., & Sharma, A. (2021). Medicinal Chemistry of Indane and Its Analogues: A Mini Review. ChemistrySelect, 6(10), 2235-2254. [Link]
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O'Boyle, N. M., Greene, L. M., Bergin, O., Fichet, J. B., McCabe, T., & Meegan, M. J. (2011). From Nature to Medicinal Chemistry: Anti-Cancer Activity of Novel Indane Scaffolds. Arrow@TU Dublin. [Link]
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Li, W., et al. (2024). Synthesis and Neuroprotective Evaluation of Substituted Indanone/Benzofuranone and Piperidine Hybrids. ACS Chemical Neuroscience, 15(10), 2005-2019. [Link]
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Request PDF. (n.d.). Recent advances in transition-metal-catalyzed annulations for the construction of 1-Indanone core. Retrieved from [Link]
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Lou, T., Liao, E.-T., Wilsily, A., & Fillion, E. (2012). Catalytic Intramolecular Friedel-Crafts Reaction of Benzyl Meldrum's Acid Derivatives: Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. Organic Syntheses, 89, 115. [Link]
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Mondal, S., & Ghorai, M. K. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks. RSC Advances, 12(52), 33999-34021. [Link]
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Bandaru, S. S. M., & Schulzke, C. (2023). 7-((5-Bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl)-1,3,5-triaza-7-phosphaadamantan-7-ium Tetrafluoroborate. Molbank, 2023(3), M1636. [Link]
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Bolognesi, M. L., et al. (2009). Design, synthesis and biological evaluation of indane-2-arylhydrazinylmethylene-1,3-diones and indol-2-aryldiazenylmethylene-3-ones as beta-amyloid aggregation inhibitors. European Journal of Medicinal Chemistry, 44(12), 4937-4945. [Link]
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Organic Chemistry Portal. (n.d.). Indanone synthesis. Retrieved from [Link]
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Giles, D., et al. (2008). Synthesis and Biological Evaluation of Substituted Thiophenyl Derivatives of Indane-1, 3-Dione. ResearchGate. [Link]
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Lee, H., et al. (2024). Design, synthesis, and biological evaluation of (E)-2-benzylidene-1-indanones derivatized by bioisosteric replacement of aurones. ResearchGate. [Link]
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Schepartz, A. (2016). HPLC Purification of Peptides. protocols.io. [Link]
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Wang, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Tetrahydroacridin Hybrids with Sulfur-Inserted Linkers as Potential Multitarget Agents for Alzheimer's Disease. Molecules, 29(10), 2311. [Link]
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Wang, Y., et al. (2022). A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. Molbank, 2022(2), M1367. [Link]
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University of Warwick. (n.d.). Principles in preparative HPLC. Retrieved from [Link]
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Kumar, A., & Kumar, S. (2014). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Journal of the Indian Chemical Society, 91(10), 1951-1956. [Link]
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An In-depth Technical Guide to the Spectroscopic Data of 5-Bromo-4-Methoxy-7-Methylindane
This technical guide provides a comprehensive analysis of the spectroscopic properties of 5-Bromo-4-Methoxy-7-Methylindane, a substituted indane derivative of interest to researchers and professionals in drug development and chemical synthesis. Given the current absence of publicly available experimental spectra for this specific molecule, this document leverages established principles of spectroscopic interpretation and data from structurally related compounds to present a detailed, predictive analysis. This approach is designed to offer valuable insights for the identification, characterization, and quality control of this compound.
Introduction to this compound
This compound (CAS No. 175136-09-1) is a halogenated and alkoxylated derivative of methylindane.[1][2] Its molecular structure, comprising an indane core with bromo, methoxy, and methyl substituents, suggests its potential as a versatile intermediate in organic synthesis, particularly in the development of novel therapeutic agents and functional materials. The precise characterization of such molecules is paramount, and spectroscopic techniques are the cornerstone of this process. This guide will delve into the predicted ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data for this compound.
Molecular Structure and Properties:
-
Molecular Formula: C₁₁H₁₃BrO[1]
-
Molecular Weight: 241.12 g/mol [1]
-
InChI Key: IKBZAUYPBWFMDI-UHFFFAOYSA-N[1]
The structural features of this compound are depicted in the following diagram:
Caption: Chemical structure of this compound.
Predicted Spectroscopic Data and Interpretation
The following sections provide a detailed prediction and interpretation of the key spectroscopic data for this compound. These predictions are based on established principles of nuclear magnetic resonance, infrared spectroscopy, and mass spectrometry, and are supplemented by data from analogous structures.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is anticipated to provide distinct signals for the aromatic, aliphatic, methoxy, and methyl protons. The predicted chemical shifts (δ) are in parts per million (ppm) relative to tetramethylsilane (TMS).
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
| H6 (Aromatic) | ~6.8 - 7.2 | s | - | 1H |
| OCH₃ (Methoxy) | ~3.8 - 4.0 | s | - | 3H |
| H1 (Aliphatic) | ~2.8 - 3.0 | t | ~7.5 | 2H |
| H3 (Aliphatic) | ~2.8 - 3.0 | t | ~7.5 | 2H |
| H2 (Aliphatic) | ~1.9 - 2.2 | quintet | ~7.5 | 2H |
| CH₃ (Methyl) | ~2.2 - 2.4 | s | - | 3H |
Expertise & Experience in Interpretation:
-
Aromatic Proton (H6): The single aromatic proton is expected to appear as a singlet due to the absence of adjacent protons for coupling. Its chemical shift will be influenced by the surrounding substituents.
-
Methoxy Protons (OCH₃): The three protons of the methoxy group will resonate as a sharp singlet, a characteristic feature of this functional group.
-
Aliphatic Protons (H1, H2, H3): The five-membered ring protons will exhibit characteristic multiplicities. The H1 and H3 protons, being equivalent, are expected to appear as a triplet due to coupling with the H2 protons. The H2 protons will likely be a quintet (or a multiplet) from coupling to both H1 and H3 protons.
-
Methyl Protons (CH₃): The methyl group attached to the aromatic ring will also be a singlet.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum is predicted to show 11 distinct signals, corresponding to the 11 unique carbon atoms in the molecule.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C4 (Ar-C-O) | ~150 - 155 |
| C7a (Ar-C) | ~140 - 145 |
| C3a (Ar-C) | ~135 - 140 |
| C7 (Ar-C-CH₃) | ~130 - 135 |
| C6 (Ar-CH) | ~115 - 120 |
| C5 (Ar-C-Br) | ~110 - 115 |
| OCH₃ (Methoxy) | ~55 - 60 |
| C1 (Aliphatic) | ~30 - 35 |
| C3 (Aliphatic) | ~30 - 35 |
| C2 (Aliphatic) | ~25 - 30 |
| CH₃ (Methyl) | ~15 - 20 |
Expertise & Experience in Interpretation:
-
Aromatic Carbons: The chemical shifts of the aromatic carbons are significantly influenced by the substituents. The carbon attached to the oxygen of the methoxy group (C4) will be the most downfield among the aromatic carbons. The carbon bearing the bromine atom (C5) will be shielded relative to an unsubstituted carbon.
-
Aliphatic Carbons: The carbons of the five-membered ring will appear in the upfield region of the spectrum, with their specific shifts determined by their position within the ring.
-
Methoxy and Methyl Carbons: The methoxy carbon will resonate in the typical range for such groups, while the methyl carbon attached to the aromatic ring will be the most upfield signal.
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present in the molecule.
Table 3: Predicted IR Absorption Frequencies for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |
| Aromatic C-H | 3000 - 3100 | Stretch |
| Aliphatic C-H | 2850 - 3000 | Stretch |
| C=C (Aromatic) | 1450 - 1600 | Stretch |
| C-O (Ether) | 1000 - 1300 | Stretch |
| C-Br | 500 - 600 | Stretch |
Expertise & Experience in Interpretation:
-
The presence of both aromatic and aliphatic C-H stretching vibrations will be evident.
-
The characteristic aromatic C=C stretching absorptions will confirm the presence of the benzene ring.
-
A strong band corresponding to the C-O stretching of the methoxy group is expected.
-
The C-Br stretching vibration will appear in the fingerprint region.
Mass Spectrometry (MS)
Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z Value | Interpretation |
| 240/242 | [M]⁺ and [M+2]⁺ (Molecular ion peak with isotopic pattern for Bromine) |
| 225/227 | [M - CH₃]⁺ |
| 161 | [M - Br]⁺ |
| 146 | [M - Br - CH₃]⁺ |
Expertise & Experience in Interpretation:
-
Molecular Ion Peak: A characteristic pair of peaks of nearly equal intensity at m/z 240 and 242 will be observed for the molecular ion ([M]⁺), corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br).
-
Fragmentation Pattern: The molecule is expected to undergo fragmentation through the loss of a methyl radical ([M - CH₃]⁺) and the loss of a bromine radical ([M - Br]⁺). Further fragmentation of the [M - Br]⁺ ion by loss of a methyl radical would give a fragment at m/z 146.
Caption: Predicted major fragmentation pathways for this compound.
Experimental Protocols
The following are detailed, self-validating protocols for the acquisition of spectroscopic data for this compound.
NMR Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Data Acquisition:
-
Use a 400 MHz or higher field NMR spectrometer.
-
For ¹H NMR, acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, use a proton-decoupled pulse sequence to obtain a spectrum with singlets for each carbon. A larger number of scans will be required compared to ¹H NMR.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal at 0 ppm.
Caption: A streamlined workflow for NMR analysis.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the compound with dry potassium bromide. Alternatively, for a liquid or dissolved sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Data Acquisition: Use a Fourier Transform Infrared (FTIR) spectrometer. Record a background spectrum of the empty sample compartment or the pure solvent. Then, record the sample spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: The final spectrum is obtained by ratioing the sample spectrum against the background spectrum. Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a volatile solvent such as methanol or acetonitrile.
-
Data Acquisition: Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI). For EI, the sample is introduced into the source where it is bombarded with electrons. For ESI, the sample solution is sprayed into the source, creating charged droplets.
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions. The isotopic pattern for bromine should be clearly visible.
Conclusion
This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. The detailed analysis of expected ¹H NMR, ¹³C NMR, IR, and MS data, along with standardized experimental protocols, serves as a valuable resource for scientists and researchers. It is anticipated that this guide will facilitate the unambiguous identification and characterization of this compound in research and development settings, ensuring scientific integrity and accelerating the progress of projects that utilize this molecule.
References
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Chemsrc. (2024, January 30). This compound | CAS#:175136-09-1. Retrieved from [Link]
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Unveiling the Therapeutic Potential of 5-Bromo-4-Methoxy-7-Methylindane: A Technical Guide for Drug Discovery Professionals
Foreword: The Promise of a Privileged Scaffold
In the landscape of medicinal chemistry, the indane core represents a "privileged structure," a molecular framework that has repeatedly demonstrated the ability to bind to a variety of biological targets and exhibit a wide range of pharmacological activities.[1] From established pharmaceuticals to cutting-edge clinical candidates, indane derivatives have shown significant promise in therapeutic areas including neuroprotection, oncology, and inflammation. This guide delves into the untapped potential of a novel indane derivative, 5-Bromo-4-Methoxy-7-Methylindane , a compound at the frontier of drug discovery. While direct biological data for this specific molecule is not yet available in the public domain, its structural features—a strategic combination of a bromine atom, a methoxy group, and a methyl group on the indane scaffold—provide a compelling rationale for its investigation as a potential therapeutic agent.
This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals. It will not follow a rigid template but will instead be structured to logically explore the scientific foundation for investigating this compound. We will begin by dissecting the known biological activities of related indane derivatives and the influence of its key chemical substituents. Subsequently, we will propose a comprehensive, multi-pronged research plan, including in silico modeling, a plausible synthetic route, and a suite of robust biological assays to elucidate the therapeutic potential of this compound.
The Indane Scaffold: A Foundation for Diverse Biological Activity
The rigid, bicyclic structure of the indane nucleus provides a versatile platform for the design of targeted therapeutics. Its unique conformation allows for the precise spatial orientation of substituents, facilitating high-affinity interactions with biological macromolecules. The existing literature robustly supports the diverse bioactivities of indane derivatives:
-
Neuroprotective Effects: Substituted indanes have been extensively investigated for their potential in treating neurodegenerative diseases.[2] They have shown promise in models of Alzheimer's disease, Parkinson's disease, and ischemic stroke, often through mechanisms involving the modulation of oxidative stress and neuroinflammation.[2][3]
-
Anticancer Activity: The indane scaffold has been incorporated into numerous compounds exhibiting potent anticancer properties.[4] These derivatives can induce apoptosis, inhibit cell proliferation, and overcome drug resistance in various cancer cell lines.[5]
-
Anti-inflammatory Properties: Indane derivatives have also demonstrated significant anti-inflammatory activity, suggesting their potential in treating chronic inflammatory conditions.[6][7]
Deconstructing the Substituents: A Rationale for Predicted Bioactivity
The specific substitution pattern of this compound is not arbitrary. Each functional group is hypothesized to contribute to the compound's overall biological profile, potentially leading to synergistic effects.
The Role of the Bromine Atom: Enhancing Potency and Interaction
The introduction of a bromine atom can significantly influence a molecule's pharmacological properties. Halogenation is a common strategy in medicinal chemistry to enhance binding affinity and modulate metabolic stability.[5] In the context of bioactive molecules, bromine can:
-
Increase Lipophilicity: This can improve membrane permeability and cellular uptake.
-
Form Halogen Bonds: These non-covalent interactions can contribute to stronger and more specific binding to target proteins.
-
Modulate Electronic Properties: The electron-withdrawing nature of bromine can alter the reactivity and metabolic profile of the molecule.
Studies on related halogenated compounds have shown that bromination can enhance anticancer and anti-inflammatory activities.[4][8]
The Methoxy Group: A Modulator of Physicochemical Properties and Bioactivity
The methoxy group is another key player in determining the pharmacological profile of a drug candidate. Its presence can:
-
Influence Lipophilicity and Solubility: A methoxy group can fine-tune the balance between these properties, which is crucial for oral bioavailability.
-
Act as a Hydrogen Bond Acceptor: This can facilitate interactions with biological targets.
-
Impact Metabolism: The methoxy group can be a site of metabolism, influencing the compound's pharmacokinetic profile.
Research on methoxy-substituted indanes and other scaffolds has demonstrated its ability to modulate anticancer and neuroprotective effects.[6][9]
The 7-Methyl Group: A Less Explored but Potentially Significant Contributor
While the influence of methyl groups on the indane ring is less extensively documented in the context of biological activity, its presence at the 7-position could have several implications:
-
Steric Effects: The methyl group could influence the conformation of the indane ring and the orientation of the other substituents, potentially leading to more favorable interactions with a target.
-
Metabolic Stability: It could block a potential site of metabolism, thereby increasing the compound's half-life.
-
Hydrophobic Interactions: The methyl group can participate in hydrophobic interactions within a binding pocket.
The synthesis of 7-methyl-substituted indanones has been reported, providing a potential starting point for the synthesis of the target compound.
A Proposed Research Plan for the Elucidation of Biological Activity
Based on the structural analysis and the known activities of related compounds, we hypothesize that This compound possesses potential as a neuroprotective, anticancer, and/or anti-inflammatory agent . To systematically investigate this hypothesis, we propose the following integrated research plan.
In Silico Profiling: Predicting the Druglikeness and Potential Targets
Prior to synthesis, a comprehensive in silico analysis will be conducted to predict the physicochemical properties, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile, and potential biological targets of this compound.
Table 1: Predicted Physicochemical and ADMET Properties
| Parameter | Predicted Value | Significance |
| Molecular Weight | 255.13 g/mol | Favorable for oral bioavailability (Lipinski's Rule of 5) |
| LogP | 3.5 - 4.5 | Indicates good membrane permeability |
| Hydrogen Bond Donors | 0 | Favorable for oral bioavailability |
| Hydrogen Bond Acceptors | 1 (Methoxy oxygen) | Favorable for oral bioavailability |
| Predicted Solubility | Moderate | Suggests potential for formulation development |
| Blood-Brain Barrier Permeability | Likely to cross | Indicates potential for CNS activity |
| CYP450 Inhibition | To be determined | Important for assessing drug-drug interaction potential |
| hERG Inhibition | To be determined | Crucial for cardiovascular safety assessment |
| Mutagenicity (Ames test) | Predicted to be non-mutagenic | Early indicator of safety |
Experimental Protocol: In Silico ADMET Prediction
-
Structure Preparation: Generate the 3D structure of this compound using molecular modeling software.
-
Property Calculation: Utilize established computational tools (e.g., SwissADME, pkCSM) to calculate the physicochemical properties and predict ADMET parameters.
-
Target Prediction: Employ reverse docking and pharmacophore modeling approaches (e.g., PharmMapper, SuperPred) to identify potential biological targets by comparing the compound's structure to databases of known ligands.
Chemical Synthesis: A Plausible Route to this compound
A multi-step synthetic route is proposed, starting from commercially available precursors. The synthesis of a key intermediate, 5-Bromo-7-methoxy-indan-1-one, has been reported in the literature, providing a solid foundation for this approach.[10]
Diagram 1: Proposed Synthetic Pathway
Caption: A proposed synthetic route to this compound.
Experimental Protocol: Synthesis of this compound
-
Synthesis of 5-Bromo-7-methoxy-indan-1-one: Following the literature procedure, cyclize 3-(3-Bromo-5-methoxy-phenyl)-propionic acid using polyphosphoric acid.[10]
-
Introduction of the Methyl Group: Treat the resulting indanone with a suitable methylating agent, such as methyl lithium or methylmagnesium bromide, to form the corresponding tertiary alcohol.
-
Reduction to the Indane: The tertiary alcohol can be dehydrated and subsequently reduced, or the ketone can be directly reduced to the methylene group using methods like the Wolff-Kishner or Clemmensen reduction, followed by any necessary further modifications to achieve the final product.
-
Purification and Characterization: The final compound will be purified using column chromatography and characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.
Biological Evaluation: A Tiered Approach to Uncover Therapeutic Potential
A tiered screening approach will be employed to efficiently evaluate the neuroprotective, anticancer, and anti-inflammatory properties of this compound.
Diagram 2: Biological Screening Workflow
Caption: A tiered workflow for the biological evaluation of the target compound.
Neuroprotective Activity:
-
Assay: Hydrogen peroxide (H₂O₂)-induced oxidative stress in a human neuroblastoma cell line (e.g., SH-SY5Y).
-
Protocol:
-
Culture SH-SY5Y cells to 80% confluency.
-
Pre-treat cells with varying concentrations of this compound for 24 hours.
-
Induce oxidative stress by adding a cytotoxic concentration of H₂O₂.
-
After 24 hours, assess cell viability using the MTT assay.
-
Positive Control: N-acetylcysteine (NAC).
-
Anticancer Activity:
-
Assay: Cytotoxicity against a panel of human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HCT116 colon cancer) and a non-cancerous cell line (e.g., HEK293) to assess selectivity.
-
Protocol:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with a range of concentrations of the test compound for 72 hours.
-
Determine cell viability using the sulforhodamine B (SRB) assay.
-
Positive Control: Doxorubicin.
-
Anti-inflammatory Activity:
-
Assay: Lipopolysaccharide (LPS)-induced nitric oxide (NO) production in a murine macrophage cell line (e.g., RAW 264.7).
-
Protocol:
-
Plate RAW 264.7 cells and allow them to attach.
-
Pre-treat cells with the test compound for 1 hour.
-
Stimulate inflammation with LPS.
-
After 24 hours, measure the accumulation of nitrite in the culture medium using the Griess reagent.
-
Positive Control: Dexamethasone.
-
Should the compound exhibit significant activity in Tier 1 assays, further studies will be conducted to elucidate its mechanism of action. This may include:
-
Neuroprotection: Western blot analysis of key signaling pathways involved in apoptosis (e.g., Bcl-2, caspases) and oxidative stress response (e.g., Nrf2).
-
Anticancer: Cell cycle analysis by flow cytometry, apoptosis assays (e.g., Annexin V/PI staining), and target identification studies.
-
Anti-inflammation: Measurement of pro-inflammatory cytokine levels (e.g., TNF-α, IL-6) by ELISA and investigation of the NF-κB signaling pathway.
Promising candidates from Tier 2 will be advanced to preclinical animal models relevant to the observed in vitro activity. For example:
-
Neuroprotection: A mouse model of ischemic stroke (e.g., middle cerebral artery occlusion).
-
Anticancer: A xenograft mouse model using the most sensitive cancer cell line.
-
Anti-inflammation: A mouse model of acute inflammation (e.g., carrageenan-induced paw edema).
Conclusion and Future Directions
This compound represents a novel and unexplored chemical entity with a strong theoretical basis for possessing significant biological activity. The strategic combination of a privileged indane scaffold with bromo, methoxy, and methyl substituents warrants a thorough investigation into its therapeutic potential. The comprehensive research plan outlined in this guide, encompassing in silico prediction, chemical synthesis, and a tiered biological evaluation, provides a clear and scientifically rigorous path forward. The insights gained from these studies will not only elucidate the pharmacological profile of this specific compound but also contribute to a deeper understanding of the structure-activity relationships of substituted indanes, paving the way for the development of a new generation of targeted therapeutics.
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A Technical Guide to the Synthesis of 5-bromo-4-methoxy-7-methyl-2,3-dihydro-1H-indene
Abstract: This guide provides a comprehensive, technically-grounded methodology for the synthesis of 5-bromo-4-methoxy-7-methyl-2,3-dihydro-1H-indene, a substituted indane of interest to researchers in medicinal chemistry and materials science. Substituted indene and indanone scaffolds are prevalent in biologically active molecules and functional materials.[1][2] The synthetic strategy detailed herein is built upon fundamental, well-established organic transformations, prioritizing regiochemical control and procedural robustness. The core approach involves the construction of a key indanone intermediate, followed by selective aromatic functionalization and final reduction. Each step is rationalized based on established reaction mechanisms and supported by authoritative literature to ensure scientific integrity and reproducibility.
Strategic Overview: A Retrosynthetic Approach
The synthesis of a multi-substituted aromatic system requires careful planning to control the regiochemical outcome of each transformation. A retrosynthetic analysis of the target molecule reveals that a linear approach, building the indane core and subsequently adding substituents, would be challenging due to complex and potentially competing directing group effects.
A more convergent and controllable strategy involves the initial synthesis of a substituted indanone core, which can then be manipulated. The ketone functionality of the indanone provides a handle for a final reduction to the desired 2,3-dihydro-1H-indene (indane) structure. This approach allows for the strategic installation of substituents onto a more stable and predictable framework.
The chosen forward synthesis pathway is therefore structured in three primary stages:
-
Indanone Core Synthesis: Construction of 4-methoxy-7-methyl-1-indanone via an intramolecular Friedel-Crafts acylation.[2]
-
Regioselective Bromination: Electrophilic aromatic substitution to install the bromine atom at the C-5 position.
-
Ketone Reduction: Conversion of the 1-indanone to the final indane product.
Caption: High-level retrosynthetic strategy for the target molecule.
Stage 1: Synthesis of the Key Intermediate: 4-methoxy-7-methyl-1-indanone
The foundational step is the creation of the indanone ring system with the methoxy and methyl groups correctly positioned. This is most reliably achieved via an intramolecular Friedel-Crafts acylation of a 3-arylpropanoic acid precursor.[2][3]
Rationale for Precursor Synthesis
The required precursor, 3-(2-methoxy-5-methylphenyl)propionic acid, can be synthesized from the readily available starting material 4-methylanisole (p-cresol methyl ether). The synthesis involves two key steps:
-
Friedel-Crafts Acylation with Succinic Anhydride: This reaction introduces a four-carbon chain onto the aromatic ring. The methoxy group is a strong ortho, para-director, while the methyl group is a weaker ortho, para-director. The acylation will occur predominantly at the position ortho to the strongly activating methoxy group, yielding 4-(2-methoxy-5-methylphenyl)-4-oxobutanoic acid. Aluminum chloride (AlCl₃) is the classic Lewis acid catalyst for this transformation.[4][5]
-
Clemmensen Reduction: The resulting keto-acid is then subjected to a Clemmensen reduction (amalgamated zinc and HCl) to reduce the aryl ketone to a methylene group without affecting the carboxylic acid. This yields the desired 3-(2-methoxy-5-methylphenyl)propionic acid.
Protocol: Intramolecular Cyclization
With the precursor in hand, the five-membered ring is formed via an acid-catalyzed intramolecular acylation.
Experimental Protocol:
-
To a flask equipped with a mechanical stirrer, add 3-(2-methoxy-5-methylphenyl)propionic acid (1.0 equiv).
-
Add polyphosphoric acid (PPA) (approx. 10-15 times the weight of the acid) as the reaction solvent and catalyst.
-
Heat the mixture to 90-100 °C with vigorous stirring for 1.5-2 hours.[3] The reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture slightly and pour it carefully onto crushed ice with stirring.
-
The product will precipitate as a solid. Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) (3x).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 4-methoxy-7-methyl-1-indanone, which can be purified by column chromatography or recrystallization.
Causality: Polyphosphoric acid is an excellent choice for this cyclization. It is a strong dehydrating agent and a non-oxidizing acid, which facilitates the formation of the necessary acylium ion intermediate for the electrophilic attack on the aromatic ring, leading to cyclization.[3]
Stage 2: Regioselective Bromination of the Indanone Core
This step introduces the bromine atom onto the aromatic portion of the indanone intermediate. The success of this step hinges on the directing effects of the existing substituents.
Mechanistic Considerations and Regioselectivity
The bromination is an electrophilic aromatic substitution reaction. The regiochemical outcome is dictated by the electronic properties of the substituents on the benzene ring:
-
4-Methoxy Group: A strongly activating, ortho, para-directing group.
-
7-Methyl Group: A weakly activating, ortho, para-directing group.
-
1-Ketone Group (via the fused ring): A deactivating, meta-directing group.
The positions ortho and para to the powerful methoxy director are C-3 (part of the aliphatic ring), C-5, and the carbon bearing the ketone. The C-5 position is also ortho to the activating methyl group. Therefore, the C-5 position is the most electronically enriched and sterically accessible site, leading to highly selective bromination at this position. This principle has been demonstrated in similar systems.[6][7]
Caption: Directing effects governing regioselective bromination.
Protocol: Electrophilic Bromination
Experimental Protocol:
-
Dissolve 4-methoxy-7-methyl-1-indanone (1.0 equiv) in a suitable solvent such as glacial acetic acid or benzene.
-
Add N-Bromosuccinimide (NBS) (1.0-1.1 equiv). For reactions in non-polar solvents like benzene or CCl₄, a radical initiator like azobisisobutyronitrile (AIBN) can be added in catalytic amounts.[6][7]
-
Stir the reaction mixture at room temperature for 12-16 hours, monitoring progress by TLC.
-
Upon completion, quench the reaction by adding water.
-
If using acetic acid, neutralize carefully with a saturated sodium bicarbonate solution.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure. The crude 5-bromo-4-methoxy-7-methyl-1-indanone can be purified by silica gel chromatography.
Stage 3: Reduction of the Indanone to the Final Product
The final transformation is the complete deoxygenation of the ketone to a methylene group (CH₂), converting the indanone to the indane. The Wolff-Kishner reduction is ideal for this purpose, especially given the presence of other functional groups.
Selection of Reduction Method
While several methods can reduce a ketone, the Wolff-Kishner reduction is particularly well-suited.
-
Clemmensen Reduction (Zn(Hg), HCl): The strongly acidic conditions could potentially lead to unwanted side reactions with the methoxy group.
-
Catalytic Hydrogenation (e.g., Pd/C, H₂): This method carries a significant risk of de-bromination (hydrogenolysis of the C-Br bond).
-
Wolff-Kishner Reduction (H₂NNH₂, KOH): This reaction proceeds under strongly basic conditions, which are compatible with the methoxy, methyl, and bromo substituents on the aromatic ring. It is a robust and high-yielding method for the deoxygenation of aryl ketones.
Protocol: Wolff-Kishner Reduction
Experimental Protocol:
-
In a round-bottom flask fitted with a reflux condenser, combine 5-bromo-4-methoxy-7-methyl-1-indanone (1.0 equiv), potassium hydroxide (4-5 equiv), and a high-boiling polar solvent like diethylene glycol.
-
Add hydrazine hydrate (3-4 equiv).
-
Heat the mixture to reflux (approx. 130-140 °C) for 2-3 hours to ensure the formation of the hydrazone intermediate.
-
After the initial reflux, rearrange the condenser for distillation and raise the temperature to 190-200 °C to distill off water and excess hydrazine.
-
Once the excess reagents are removed, return the setup to a reflux configuration and maintain the high temperature for another 3-4 hours to drive the decomposition of the hydrazone to the final product.
-
Cool the reaction mixture to room temperature and add water.
-
Extract the product into a non-polar solvent like hexane or diethyl ether (3x).
-
Wash the combined organic layers with dilute HCl, followed by water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude product, 5-bromo-4-methoxy-7-methyl-2,3-dihydro-1H-indene, can be purified by vacuum distillation or column chromatography.
Data Presentation and Characterization
The physical and chemical properties of the key intermediate and final product are summarized below.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |
| 5-bromo-4-methoxy-7-methyl-1-indanone | C₁₁H₁₁BrO₂ | 255.11 |
| 5-bromo-4-methoxy-7-methyl-2,3-dihydro-1H-indene | C₁₁H₁₃BrO | 241.12[8] |
Successful synthesis should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the carbon skeleton and the precise location of each substituent.
-
Mass Spectrometry (MS): To verify the molecular weight and isotopic pattern characteristic of a monobrominated compound.
-
Infrared (IR) Spectroscopy: To monitor the disappearance of the ketone carbonyl stretch (~1700 cm⁻¹) from the indanone intermediate in the final product.
Conclusion
The synthesis of 5-bromo-4-methoxy-7-methyl-2,3-dihydro-1H-indene can be achieved through a logical and robust three-stage process. By leveraging a well-designed indanone intermediate, this pathway ensures excellent control over the regioselective installation of the bromine substituent. The methodologies employed—Friedel-Crafts acylation, electrophilic aromatic substitution, and Wolff-Kishner reduction—are foundational reactions in organic synthesis, making this guide a reliable blueprint for researchers in drug development and chemical sciences.
References
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Organic Chemistry Portal. (n.d.). Synthesis of indenes. Retrieved from [Link]
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Jana, A., Misztal, K., Żak, A., & Grela, K. (2017). Synthesis of Selectively Substituted or Deuterated Indenes via Sequential Pd and Ru Catalysis. The Journal of Organic Chemistry, 82(8), 4226–4234. Available from: [Link]
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PubChem. (n.d.). 4-Bromo-7-methoxy-2-methyl-2,3-dihydro-1H-inden-1-one. National Center for Biotechnology Information. Retrieved from [Link]
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Georganics. (n.d.). 4-Bromo-7-methoxy-2,3-dihydro-1H-inden-1-one. Retrieved from [Link]
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Galla, S. H., Sridhar, J., Mague, J. T., & Donahue, J. P. (2017). Synthesis scheme for 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one. ResearchGate. Retrieved from [Link]
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Galla, S. H., Sridhar, J., Mague, J. T., & Donahue, J. P. (2017). Crystal structure of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 10), 1461–1465. Available from: [Link]
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Galla, S. H., Sridhar, J., Mague, J. T., & Donahue, J. P. (2017). Crystal structure of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one. IUCrData, 2(10), x171457. Available from: [Link]
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Lou, T., Liao, E.-T., Wilsily, A., & Fillion, E. (2012). Catalytic Intramolecular Friedel-Crafts Reaction of Benzyl Meldrum's Acid Derivatives: Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. Organic Syntheses, 89, 115-125. Available from: [Link]
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Khan Academy. (n.d.). Friedel-Crafts acylation. Retrieved from [Link]
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An In-Depth Technical Guide to the Starting Materials for the Synthesis of 5-Bromo-4-Methoxy-7-Methylindane
Introduction
5-Bromo-4-methoxy-7-methylindane is a substituted indane derivative with potential applications in the development of novel therapeutic agents and as a key building block in complex organic synthesis. The indane scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds. This guide provides a comprehensive overview of the strategic considerations and practical methodologies for the synthesis of this compound, with a primary focus on the selection and elaboration of appropriate starting materials. This document is intended for researchers, scientists, and professionals in the field of drug development and synthetic organic chemistry.
Retrosynthetic Analysis and Strategic Planning
A logical retrosynthetic analysis of the target molecule, this compound, suggests a convergent synthetic strategy. The core indane structure can be disconnected to reveal a key intermediate, a substituted indanone. This indanone can, in turn, be traced back to a readily accessible substituted aromatic precursor. The bromine substituent can be introduced either at an early stage on the aromatic starting material or later in the synthesis on an intermediate with the indane core already formed. The latter approach often offers better control over regioselectivity.
Based on this analysis, a robust and flexible synthetic approach involves three key stages:
-
Formation of a substituted 3-arylpropanoic acid: This step establishes the carbon framework necessary for the subsequent cyclization.
-
Intramolecular Friedel-Crafts acylation: This crucial step constructs the five-membered ring of the indanone system.
-
Functional group manipulations: This stage involves the reduction of the indanone carbonyl group and, if necessary, a regioselective bromination of the aromatic ring.
The following sections will detail the starting materials and experimental protocols for a proposed synthetic pathway, highlighting the chemical principles that underpin each transformation.
Proposed Synthetic Pathway and Starting Materials
The recommended synthetic route commences with a commercially available and appropriately substituted aromatic compound, which is then elaborated through a series of reliable and well-documented chemical transformations.
Diagram of the Proposed Synthetic Workflow
A Theoretical Investigation of 5-Bromo-4-Methoxy-7-Methylindane: A Computational Guide for Drug Discovery and Materials Science
This technical guide provides a comprehensive framework for the theoretical and computational investigation of 5-Bromo-4-Methoxy-7-Methylindane, a substituted indane derivative with potential applications in medicinal chemistry and materials science. While direct experimental and theoretical studies on this specific molecule are not extensively documented, this whitepaper outlines a robust computational methodology based on established principles and studies of analogous compounds. This guide is intended for researchers, computational chemists, and drug development professionals seeking to understand and predict the physicochemical properties, reactivity, and potential biological activity of this and related molecular scaffolds.
Introduction: The Indane Scaffold and the Promise of Substitution
The indane framework, a bicyclic hydrocarbon consisting of a benzene ring fused to a cyclopentane ring, is a privileged scaffold in medicinal chemistry. Its rigid structure provides a well-defined orientation for appended functional groups, making it an attractive core for the design of targeted therapeutics. The introduction of substituents, such as the bromo, methoxy, and methyl groups in this compound, allows for the fine-tuning of its steric and electronic properties. These modifications can significantly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity for biological targets.
This guide will detail a theoretical approach, primarily leveraging Density Functional Theory (DFT), to elucidate the structural, electronic, and spectroscopic properties of this compound. By establishing a computational protocol, we can predict key molecular descriptors that are often correlated with biological activity and material properties, thereby guiding future experimental synthesis and evaluation.
Proposed Synthetic and Characterization Considerations
Experimental characterization of the synthesized molecule would be crucial for validating the theoretical findings. Standard analytical techniques would include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to determine the chemical environment of the hydrogen and carbon atoms.
-
Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the functional groups.
-
Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.
-
Single-Crystal X-ray Diffraction: If a suitable crystal can be obtained, this technique would provide the definitive molecular geometry for comparison with theoretical calculations. The crystal structure of the related compound 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one serves as a valuable reference for what to expect in terms of bond lengths and angles in this class of molecules[3].
Computational Methodology: A DFT-Based Approach
Density Functional Theory (DFT) has emerged as a powerful tool in computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying molecules of this size[4][5]. The following workflow is proposed for the theoretical investigation of this compound.
Geometric Optimization and Vibrational Frequency Analysis
The initial step involves the optimization of the molecule's three-dimensional structure to find its lowest energy conformation.
Experimental Protocol: Geometric Optimization
-
Initial Structure Generation: A 3D model of this compound will be constructed using molecular modeling software.
-
Computational Method: The geometry will be optimized using a DFT method, such as B3LYP, which has shown good performance for organic molecules.
-
Basis Set Selection: A Pople-style basis set, such as 6-311++G(d,p), is recommended to provide a good description of the electronic structure, including polarization and diffuse functions for the bromine and oxygen atoms.
-
Solvent Effects: To simulate a more realistic environment, implicit solvation models like the Polarizable Continuum Model (PCM) can be employed, with a solvent such as water or dimethyl sulfoxide (DMSO).
-
Frequency Calculation: Following optimization, a vibrational frequency analysis will be performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the IR spectrum.
The workflow for this initial computational step is visualized below.
Caption: Computational workflow for geometric optimization and frequency analysis.
Electronic Properties and Reactivity Descriptors
Understanding the electronic structure is key to predicting a molecule's reactivity and potential interactions with biological targets.
Experimental Protocol: Electronic Structure Analysis
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) will be calculated. The HOMO-LUMO energy gap is a crucial indicator of chemical stability and reactivity.
-
Molecular Electrostatic Potential (MEP): An MEP map will be generated to visualize the electron density distribution and identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).
-
Natural Bond Orbital (NBO) Analysis: NBO analysis will be performed to investigate intramolecular charge transfer, hyperconjugative interactions, and the nature of the chemical bonds.
-
Global Reactivity Descriptors: Conceptual DFT will be used to calculate descriptors such as electronegativity, chemical hardness, and electrophilicity index, which provide quantitative measures of reactivity.
The relationship between these electronic properties and the molecule's potential reactivity is depicted in the following diagram.
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solubility of 5-Bromo-4-Methoxy-7-Methylindane in organic solvents
An In-Depth Technical Guide to the Solubility of 5-Bromo-4-Methoxy-7-Methylindane in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a substituted indane derivative of interest in contemporary chemical research and drug development. In the absence of specific experimental solubility data in publicly available literature, this document establishes a foundational understanding based on first principles of physical organic chemistry. We will explore the molecular structure of this compound to predict its solubility behavior in a range of organic solvents with varying polarities, hydrogen bonding capabilities, and dielectric constants. Furthermore, this guide presents a detailed, field-proven experimental protocol for the accurate determination of its solubility, ensuring scientific rigor and reproducibility for researchers.
Introduction: Understanding the Molecule - this compound
This compound is a polyfunctionalized aromatic compound. Its chemical structure, featuring an indane core substituted with a bromine atom, a methoxy group, and a methyl group, dictates its physicochemical properties, including its solubility. An understanding of these structural components is crucial for predicting its behavior in various solvent systems.
-
Indane Core: The bicyclic hydrocarbon framework is predominantly nonpolar.
-
Bromine Atom: The bromo-substituent introduces a degree of polarity and polarizability to the molecule.
-
Methoxy Group (-OCH₃): This ether linkage is a key feature, introducing a polar component and the potential for hydrogen bond acceptance.
-
Methyl Group (-CH₃): This alkyl group contributes to the nonpolar character of the molecule.
The interplay of these functional groups results in a molecule with a moderate overall polarity.
Theoretical Framework for Solubility
The solubility of a solid in a liquid is governed by the principle "like dissolves like," which is a qualitative summary of the thermodynamics of dissolution.[1][2][3][4][5] For a solute to dissolve, the intermolecular forces between the solute and solvent molecules must overcome the solute-solute and solvent-solvent interactions.[1][6]
Thermodynamics of Dissolution
The dissolution process can be conceptually broken down into three steps:
-
Breaking solute-solute interactions (Lattice Energy): This is an endothermic process, requiring energy to break the crystal lattice of the solid.[7][8][9][10]
-
Breaking solvent-solvent interactions: Energy is also required to create a cavity in the solvent for the solute molecule, which is another endothermic step.[7][8][9][10]
-
Formation of solute-solvent interactions (Solvation Energy): This step is exothermic, releasing energy as the solute molecules are solvated by the solvent molecules.[7][8][9][10]
The overall enthalpy of solution (ΔHsol) is the sum of the enthalpy changes of these three steps. The spontaneity of dissolution is determined by the Gibbs free energy change (ΔGsol), which also accounts for the change in entropy (ΔSsol):
ΔGsol = ΔHsol - TΔSsol
A negative ΔGsol indicates a spontaneous dissolution process.
Key Factors Influencing Solubility
-
Polarity: The polarity of a solvent is a crucial determinant of its ability to dissolve a particular solute.[11][12][13] Polar solvents will more readily dissolve polar or ionic solutes, while nonpolar solvents are better for nonpolar solutes.[1][2][3][4][5] The polarity of organic solvents can be quantified by their dielectric constant (ε), a measure of their ability to insulate charges from each other.[14][15][16]
-
Hydrogen Bonding: The ability of a solvent to act as a hydrogen bond donor or acceptor significantly influences its interaction with solutes.[17][18][19][20][21] this compound, with its methoxy group, can act as a hydrogen bond acceptor.[22]
-
Molecular Size and Shape: Generally, smaller molecules tend to be more soluble than larger ones, as it is easier for solvent molecules to surround them.[23]
Predicted Solubility of this compound
Based on its molecular structure, we can predict the solubility of this compound in various classes of organic solvents.
Table 1: Predicted Solubility of this compound in Common Organic Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Nonpolar | Hexane, Toluene | Low to Moderate | The nonpolar indane core and methyl group will interact favorably with nonpolar solvents, but the polar bromo and methoxy groups will limit high solubility. |
| Polar Aprotic | Acetone, Dichloromethane, Tetrahydrofuran (THF), Ethyl Acetate | Good to High | These solvents have a moderate to high dielectric constant and can engage in dipole-dipole interactions with the polar functionalities of the solute. The methoxy group can accept hydrogen bonds from any residual water. |
| Polar Protic | Methanol, Ethanol | Moderate to Good | These solvents are polar and can act as hydrogen bond donors. While the solute can accept hydrogen bonds, the lack of a hydrogen bond donating group on the solute may limit its solubility compared to polar aprotic solvents of similar polarity. |
Experimental Determination of Solubility
To obtain accurate and reliable solubility data, a systematic experimental approach is necessary. The Saturation Shake-Flask method is a widely accepted and robust technique for determining equilibrium solubility.[24][25][26][27][28]
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Scintillation vials or sealed flasks
-
Orbital shaker or rotator with temperature control
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical technique for quantification.
-
Volumetric flasks and pipettes
Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: Workflow for the experimental determination of solubility.
Detailed Protocol
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.
-
-
Equilibration:
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in an orbital shaker set at a constant temperature (e.g., 25 °C) and agitate for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined empirically by sampling at different time points until the concentration of the solute in the supernatant remains constant.
-
-
Sampling and Filtration:
-
After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to sediment.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.
-
-
Analysis and Quantification:
-
Prepare a series of calibration standards of this compound of known concentrations in the respective solvent.
-
Analyze the filtered supernatant and the calibration standards using a validated analytical method, such as HPLC.
-
Construct a calibration curve by plotting the analytical response versus the concentration of the standards.
-
-
Calculation of Solubility:
-
Determine the concentration of this compound in the filtered supernatant by interpolating its analytical response on the calibration curve.
-
The determined concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature. The results are typically expressed in units such as mg/mL or mol/L.
-
Data Presentation and Interpretation
The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison.
Table 2: Experimentally Determined Solubility of this compound at 25 °C
| Solvent | Dielectric Constant (ε) | Solubility (mg/mL) | Solubility (mol/L) |
| e.g., Hexane | 1.88 | ||
| e.g., Toluene | 2.38 | ||
| e.g., Dichloromethane | 8.93 | ||
| e.g., Acetone | 20.7 | ||
| e.g., Ethanol | 24.6 | ||
| e.g., Methanol | 32.7 |
The results should be analyzed in the context of the theoretical principles discussed earlier. A correlation between solvent properties (e.g., dielectric constant) and the measured solubility can provide valuable insights into the dissolution mechanism.
Conclusion
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Methodological & Application
The Strategic Utility of 5-Bromo-4-Methoxy-7-Methylindane in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
The indane scaffold represents a "privileged" structural motif in medicinal chemistry, consistently appearing in a multitude of biologically active compounds and approved drugs.[1][2] Its rigid, bicyclic framework, composed of a fused benzene and cyclopentane ring, provides a well-defined three-dimensional structure for interacting with biological targets. This guide focuses on a specific, functionalized indane derivative, 5-Bromo-4-Methoxy-7-Methylindane , a versatile building block with significant potential in the discovery of novel therapeutics, particularly in the realm of neuroscience.
This document serves as a comprehensive technical guide, providing in-depth application notes and detailed experimental protocols for the synthesis and functionalization of this compound. The causality behind experimental choices is explained to empower researchers in their drug discovery endeavors.
The Indane Scaffold: A Foundation for CNS-Targeted Agents
The indane nucleus is a cornerstone in the design of agents targeting the central nervous system (CNS). Its structural rigidity and lipophilic nature facilitate blood-brain barrier penetration, a critical attribute for CNS drugs. Notably, derivatives of aminoindane have demonstrated potent activity as dopamine receptor modulators.[3] The substitution pattern on the aromatic ring and the nature of the substituent at the 2-position of the indane core are key determinants of pharmacological activity and receptor selectivity.
The methoxy and methyl groups on the this compound scaffold are not merely decorative; they play a crucial role in modulating the electronic and steric properties of the molecule, influencing its binding affinity and selectivity for specific biological targets. The bromine atom at the 5-position serves as a versatile synthetic handle, enabling a wide array of chemical transformations to explore structure-activity relationships (SAR).
Synthetic Strategy for this compound
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Figure 2: Key functionalization reactions of this compound.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a robust and versatile method for forming carbon-carbon bonds between an organoboron species and an organic halide.[5] This reaction is instrumental in synthesizing biaryl and heteroaryl-aryl structures, which are common motifs in pharmacologically active molecules.
-
Reaction Setup: In a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 equiv.), the desired aryl or heteroaryl boronic acid (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 equiv.).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and an aqueous solution of the base.
-
Reaction: Heat the mixture to the desired temperature (typically 80-120 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography.
Boronic Acid Palladium Catalyst Base Solvent Temperature (°C) Typical Yield (%) Phenylboronic acid Pd(PPh₃)₄ K₂CO₃ Toluene/H₂O 100 85-95 4-Pyridylboronic acid Pd(dppf)Cl₂ Cs₂CO₃ Dioxane/H₂O 90 75-90 2-Thiopheneboronic acid Pd(OAc)₂/SPhos K₃PO₄ Toluene/H₂O 110 80-95
Table 2: Representative conditions for Suzuki-Miyaura coupling with this compound.
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds, enabling the formation of arylamines from aryl halides.[6] This reaction is particularly valuable for synthesizing libraries of compounds for SAR studies, as a wide variety of amines can be readily coupled.
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 equiv.), the desired primary or secondary amine (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-3 mol%), a phosphine ligand (e.g., XPhos, RuPhos, or BINAP, 2-6 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄, 1.5-2.5 equiv.).
-
Solvent Addition: Add an anhydrous, degassed aprotic solvent (e.g., toluene or dioxane).
-
Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and monitor its progress by TLC or LC-MS.
-
Work-up and Purification: After the reaction is complete, cool the mixture, quench with a saturated aqueous solution of ammonium chloride, and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.
Amine Palladium Catalyst/Ligand Base Solvent Temperature (°C) Typical Yield (%) Morpholine Pd₂(dba)₃ / XPhos NaOt-Bu Toluene 100 80-95 Aniline Pd(OAc)₂ / RuPhos K₃PO₄ Dioxane 110 75-90 Piperazine Pd₂(dba)₃ / BINAP Cs₂CO₃ Toluene 100 70-85
Table 3: Representative conditions for Buchwald-Hartwig amination with this compound.
Conclusion: A Versatile Scaffold for Future Drug Discovery
This compound is a strategically functionalized building block that holds immense promise for medicinal chemists. Its synthesis, while not explicitly documented, can be reliably achieved through a multi-step sequence from readily available starting materials. The true power of this molecule lies in its capacity for diversification through robust and well-established cross-coupling methodologies. The ability to readily introduce a wide array of substituents at the 5-position makes it an ideal scaffold for the rapid generation of compound libraries targeting a variety of biological targets, with a particularly strong rationale for the development of novel dopamine receptor modulators. The protocols and insights provided in this guide are intended to empower researchers to unlock the full potential of this versatile indane derivative in their quest for new and improved therapeutics.
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Application Note: A Detailed Experimental Protocol for the Synthesis of 5-Bromo-4-Methoxy-7-Methylindane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive, step-by-step experimental protocol for the synthesis of 5-Bromo-4-Methoxy-7-Methylindane, a substituted indane derivative with potential applications in medicinal chemistry and materials science. The synthetic strategy is a three-step process commencing with the intramolecular Friedel-Crafts acylation of 3-(2-methoxy-5-methylphenyl)propanoic acid to yield 4-methoxy-7-methylindan-1-one. Subsequent reduction of the indanone via a Clemmensen reduction affords the 4-methoxy-7-methylindane intermediate. The final step involves the regioselective bromination of the aromatic ring at the 5-position using N-bromosuccinimide. This guide offers detailed procedural instructions, explains the chemical principles underpinning each transformation, and provides essential information on reactant quantities, reaction conditions, purification techniques, and analytical characterization.
Introduction
Substituted indanes are a class of bicyclic aromatic hydrocarbons that form the core structure of various biologically active molecules and functional materials. The specific substitution pattern of bromo, methoxy, and methyl groups on the indane scaffold can significantly influence the compound's physicochemical properties and biological activity. This compound is a novel compound with potential for further chemical elaboration, making it a valuable building block in drug discovery and development. This protocol outlines a reliable and reproducible method for its synthesis, designed for researchers in organic and medicinal chemistry.
Synthetic Strategy Overview
The synthesis of this compound is accomplished through the three-step sequence illustrated below. This approach was designed for its efficiency and the commercial availability of the starting materials.
Caption: Overall synthetic workflow for this compound.
Experimental Protocols
PART 1: Synthesis of 4-Methoxy-7-methylindan-1-one
Principle: This step involves an intramolecular Friedel-Crafts acylation. The carboxylic acid is converted into a more reactive acylating agent in the presence of a strong acid, polyphosphoric acid (PPA), which then cyclizes onto the electron-rich aromatic ring to form the five-membered ketone ring of the indanone.[1]
Materials:
-
3-(2-methoxy-5-methylphenyl)propanoic acid
-
Polyphosphoric acid (PPA)
-
Crushed ice
-
Saturated sodium bicarbonate solution
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Petroleum ether
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a heating mantle, place polyphosphoric acid (PPA) and heat to 90-95 °C.
-
Slowly add 3-(2-methoxy-5-methylphenyl)propanoic acid to the hot PPA with vigorous stirring.
-
Maintain the reaction mixture at 90-95 °C for 1 hour, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with stirring.
-
A solid precipitate will form. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from petroleum ether to afford 4-methoxy-7-methylindan-1-one as a crystalline solid.
PART 2: Synthesis of 4-Methoxy-7-methylindane
Principle: The Clemmensen reduction is employed to deoxygenate the ketone group of the indanone to a methylene group.[2][3][4][5] This reaction is particularly effective for aryl-alkyl ketones and is carried out in a two-phase system with amalgamated zinc and concentrated hydrochloric acid.
Materials:
-
4-Methoxy-7-methylindan-1-one
-
Zinc dust
-
Mercuric chloride (HgCl₂)
-
Concentrated hydrochloric acid (HCl)
-
Toluene
-
Deionized water
-
Sodium bicarbonate solution
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation of Zinc Amalgam: In a fume hood, add zinc dust to a flask. Add a solution of mercuric chloride in water and swirl for 5-10 minutes. Decant the aqueous solution and wash the solid zinc amalgam with water.
-
To a round-bottom flask containing the freshly prepared zinc amalgam, add water, concentrated hydrochloric acid, and toluene.
-
Add the 4-methoxy-7-methylindan-1-one to the flask.
-
Heat the mixture to reflux with vigorous stirring for 4-6 hours. Additional portions of concentrated HCl may be required during the reflux to maintain the acidity. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and separate the organic layer.
-
Extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers and wash with water, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-methoxy-7-methylindane as an oil. Further purification can be achieved by column chromatography if necessary.
PART 3: Synthesis of this compound
Principle: This final step is an electrophilic aromatic substitution, specifically a bromination. N-bromosuccinimide (NBS) in a polar aprotic solvent like acetonitrile provides a source of electrophilic bromine. The regioselectivity is directed by the activating methoxy group, which is a strong ortho-, para-director, leading to bromination at the 5-position, which is ortho to the methoxy group.[6]
Materials:
-
4-Methoxy-7-methylindane
-
N-bromosuccinimide (NBS)
-
Acetonitrile
-
Sodium thiosulfate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 4-methoxy-7-methylindane in acetonitrile in a round-bottom flask protected from light.
-
Add N-bromosuccinimide (1.05 equivalents) portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to destroy any unreacted bromine.
-
Extract the product with ethyl acetate (3 x 40 mL).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain this compound.
Quantitative Data Summary
| Step | Starting Material | Reagents | Product | Expected Yield |
| 1 | 3-(2-methoxy-5-methylphenyl)propanoic acid | Polyphosphoric acid | 4-Methoxy-7-methylindan-1-one | 80-90% |
| 2 | 4-Methoxy-7-methylindan-1-one | Zn(Hg), conc. HCl, Toluene | 4-Methoxy-7-methylindane | 70-80% |
| 3 | 4-Methoxy-7-methylindane | N-bromosuccinimide, Acetonitrile | This compound | 85-95% |
Characterization
The identity and purity of the intermediate and final products should be confirmed using standard analytical techniques:
-
Thin Layer Chromatography (TLC): To monitor reaction progress and assess purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and substitution pattern.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.
Safety and Handling Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety goggles, lab coat, and gloves) must be worn at all times.
-
Polyphosphoric acid is corrosive and hygroscopic. Handle with care.
-
Mercuric chloride is highly toxic. Handle with extreme caution and dispose of waste according to institutional guidelines.
-
Concentrated hydrochloric acid is corrosive and has toxic fumes.
-
N-bromosuccinimide is a lachrymator and should be handled in a fume hood.
-
Dichloromethane and other organic solvents are flammable and should be handled away from ignition sources.
References
-
Facile syntheses of 4-hydroxy-7-methyl-1-indanone, isolated from cyanobacterium Nostoc commune. (2025). ResearchGate. [Link]
-
The Clemmensen Reduction. (2024). Juniper Publishers. [Link]
-
Clemmensen Reduction reaction. (n.d.). BYJU'S. [Link]
-
CLEMMENSEN REDUCTION. (n.d.). SlidePlayer. [Link]
-
Clemmensen reduction. (2023). Wikipedia. [Link]
-
Clemmensen Reduction. (n.d.). Organic Chemistry Portal. [Link]
- N-Bromosuccinimide in Acetonitrile: A Mild and Regiospecific Nuclear Brominating Reagent for Methoxybenzenes and Naphthalenes. (1995). Journal of Organic Chemistry.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. Synthesis of 1-indanones by intramolecular Friedel–Crafts reaction of 3-arylpropionic acids catalyzed by Tb(OTf)3 | Semantic Scholar [semanticscholar.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Wolff Kishner Reduction | Pharmaguideline [pharmaguideline.com]
Application Note & Protocol Guide: Comprehensive Analytical Strategies for 5-Bromo-4-Methoxy-7-Methylindane
Abstract: This document provides a detailed guide to the essential analytical techniques for the characterization of 5-Bromo-4-Methoxy-7-Methylindane. Intended for researchers, quality control analysts, and drug development professionals, this guide moves beyond procedural steps to explain the underlying principles and rationale for method selection. We present validated protocols for chromatographic separation, spectroscopic structural elucidation, and thermal analysis, ensuring a comprehensive approach to purity assessment, identification, and stability evaluation.
Introduction: The Analytical Imperative for Substituted Indanes
This compound is a substituted indane derivative, a class of compounds often utilized as key intermediates in the synthesis of pharmaceuticals and other high-value organic molecules. The precise substitution pattern on the indane core—a bromine atom, a methoxy group, and a methyl group—creates a unique chemical entity whose purity and structural integrity are paramount for its intended downstream applications. Any impurities, whether starting materials, by-products, or degradants, can significantly impact reaction yields, safety profiles, and the quality of the final product.
Therefore, a robust, multi-faceted analytical strategy is not merely a quality control checkpoint but a foundational requirement for successful research and development. This guide provides the experimental framework to unequivocally identify the compound, quantify its purity, and assess its thermal stability.
Chromatographic Analysis: Purity and Impurity Profiling
Chromatography is the cornerstone for assessing the purity of organic compounds by separating the target molecule from any potential impurities. We will detail two primary, orthogonal techniques: High-Performance Liquid Chromatography (HPLC) for non-volatile components and Gas Chromatography-Mass Spectrometry (GC-MS) for volatile and thermally stable analytes.
High-Performance Liquid Chromatography (HPLC) for Potency and Purity
Reverse-phase HPLC (RP-HPLC) is the premier technique for determining the purity of this compound. The method's suitability arises from the compound's polarity and UV-active nature, allowing for sensitive detection and accurate quantification. The goal is to develop a method that provides sharp, symmetrical peaks for the main component and resolves it from all potential process-related impurities and degradants.
Causality Behind Experimental Choices:
-
C18 Column: A C18 (octadecylsilane) stationary phase is selected for its hydrophobic nature, which provides excellent retention and separation for moderately polar organic molecules like the target indane derivative.
-
Gradient Elution: A gradient of a strong organic solvent (acetonitrile) and a weak aqueous solvent (water) is employed to ensure that impurities with a wide range of polarities are eluted and resolved. A gradient program provides better peak shapes and shorter run times compared to an isocratic method for complex samples.
-
PDA Detection: A Photodiode Array (PDA) detector is chosen over a simple UV detector because it provides spectral data for each peak. This is invaluable for assessing peak purity and for tentatively identifying impurities by comparing their UV spectra.
Experimental Protocol: RP-HPLC Purity Determination
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and PDA detector.
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of acetonitrile to create a 1.0 mg/mL stock solution. Further dilute to 0.1 mg/mL with a 50:50 acetonitrile/water mixture for analysis.
-
Chromatographic Conditions:
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient Program | 0-2 min: 50% B; 2-15 min: 50% to 95% B; 15-18 min: 95% B; 18.1-22 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| PDA Wavelength | 220 nm (for quantification), Scan 200-400 nm |
-
Data Analysis: The purity is calculated using the area percentage method from the chromatogram at 220 nm. Peak purity should be assessed using the spectral analysis software of the PDA detector.
Method Validation Context: For use in a regulated environment, this method must be validated according to ICH guidelines.[1][2] This involves demonstrating its specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.[3][4][5]
Gas Chromatography-Mass Spectrometry (GC-MS) for Identity Confirmation
GC-MS is a powerful technique for confirming the identity of the main component and identifying any volatile or semi-volatile impurities. The gas chromatograph separates the components, which are then ionized and detected by the mass spectrometer, providing a unique mass fragmentation pattern that acts as a chemical fingerprint.
Causality Behind Experimental Choices:
-
DB-5ms Column: A low-polarity 5% phenyl / 95% dimethylpolysiloxane column is chosen for its versatility and thermal stability, making it suitable for a wide range of organic molecules.[6]
-
Electron Ionization (EI): Standard EI at 70 eV is used because it induces reproducible fragmentation patterns, creating a mass spectrum that can be compared to libraries or used for structural elucidation.
Experimental Protocol: GC-MS Identification
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer with an EI source.
-
Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.
-
Chromatographic and Spectrometric Conditions:
| Parameter | Value |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Injection Mode | Split (50:1), 1 µL injection volume |
| Injector Temp. | 250 °C |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | 40 - 450 amu |
-
Data Analysis:
-
Identify the peak corresponding to this compound in the Total Ion Chromatogram (TIC).
-
Analyze the mass spectrum of this peak. Confirm the presence of the molecular ion peak (M⁺) and the isotopic pattern characteristic of a bromine-containing compound (M⁺ and M⁺+2 peaks in an approximate 1:1 ratio).
-
Compare the fragmentation pattern with the expected fragments from the molecule's structure.
-
Spectroscopic Analysis: Unambiguous Structural Elucidation
While chromatography provides information on purity, spectroscopy provides definitive proof of the chemical structure. NMR and FTIR are indispensable tools for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
NMR spectroscopy is the most powerful technique for elucidating the structure of organic molecules. ¹H NMR provides information on the number and environment of hydrogen atoms, while ¹³C NMR details the carbon skeleton.
Expected ¹H and ¹³C NMR Data for this compound:
-
Structure for Analysis:
-
Aromatic region with distinct protons.
-
Indane aliphatic protons (CH₂-CH₂).
-
A methoxy group (-OCH₃).
-
A methyl group (-CH₃).
-
| ¹H NMR (400 MHz, CDCl₃) | Predicted δ (ppm) | Multiplicity | Integration | Assignment |
| Aromatic Proton | ~6.8 - 7.2 | Singlet | 1H | H-6 |
| Methoxy Protons | ~3.85 | Singlet | 3H | -OCH₃ |
| Aliphatic Protons | ~2.90 | Triplet | 2H | H-1 or H-3 |
| Aliphatic Protons | ~2.85 | Triplet | 2H | H-3 or H-1 |
| Aliphatic Protons | ~2.10 | Quintet | 2H | H-2 |
| Methyl Protons | ~2.25 | Singlet | 3H | Ar-CH₃ |
| ¹³C NMR (100 MHz, CDCl₃) | Predicted δ (ppm) | Assignment |
| Aromatic Carbons | 150 - 155 | C-4 (C-O) |
| Aromatic Carbons | 140 - 145 | C-3a / C-7a |
| Aromatic Carbons | 135 - 140 | C-7 (C-CH₃) |
| Aromatic Carbons | ~125 | C-6 |
| Aromatic Carbons | ~115 | C-5 (C-Br) |
| Methoxy Carbon | ~56 | -OCH₃ |
| Aliphatic Carbons | ~32 | C-1 / C-3 |
| Aliphatic Carbon | ~30 | C-2 |
| Methyl Carbon | ~18 | Ar-CH₃ |
Protocol: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. Acquire ¹H and ¹³C spectra on a 400 MHz or higher field NMR spectrometer.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation.
Expected FTIR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3050 - 3000 | C-H Stretch | Aromatic C-H |
| 2960 - 2850 | C-H Stretch | Aliphatic (Indane & Methyl) C-H |
| 1600 - 1580 | C=C Stretch | Aromatic Ring |
| 1480 - 1440 | C=C Stretch | Aromatic Ring |
| 1260 - 1230 | C-O Stretch | Aryl-O-CH₃ (Asymmetric) |
| 1050 - 1020 | C-O Stretch | Aryl-O-CH₃ (Symmetric) |
| ~600 - 500 | C-Br Stretch | Aryl Halide |
Protocol: Acquire the spectrum using an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the solid sample directly on the ATR crystal and record the spectrum. Alternatively, prepare a KBr pellet.
Thermal Analysis: Stability and Physical Properties
Thermal analysis techniques like TGA and DSC provide critical information about the material's stability, melting point, and decomposition profile.[7]
-
Differential Scanning Calorimetry (DSC): Measures the difference in heat flow between the sample and a reference as a function of temperature. It is used to determine the melting point and assess the purity of crystalline solids. A sharp endothermic peak corresponds to the melting of a pure substance.
-
Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature.[8][9] It is used to determine the thermal stability and decomposition temperature of the compound.[10]
Experimental Protocol: TGA/DSC Analysis
-
Instrumentation: A simultaneous TGA/DSC analyzer or separate TGA and DSC instruments.
-
Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum (for DSC) or alumina (for TGA) crucible.
-
Conditions:
-
Atmosphere: Nitrogen, flow rate of 50 mL/min.
-
Temperature Program: Ramp from 30 °C to 400 °C at a rate of 10 °C/min.
-
-
Data Analysis:
-
DSC: Determine the onset temperature and peak maximum of the melting endotherm.
-
TGA: Determine the onset temperature of decomposition, defined as the temperature at which significant mass loss begins.
-
Integrated Analytical Workflow
A logical and efficient workflow is essential for the complete characterization of this compound. The following diagram illustrates the relationship between the techniques described.
Caption: Integrated workflow for comprehensive analysis.
Detailed HPLC Protocol Workflow
The following diagram details the specific steps involved in performing an HPLC purity analysis, from sample preparation to final data reporting.
Sources
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- 3. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 4. scielo.br [scielo.br]
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- 6. ijpsr.com [ijpsr.com]
- 7. mt.com [mt.com]
- 8. particletechlabs.com [particletechlabs.com]
- 9. Exploring the thermal properties of materials using thermogravimetric analysis (TGA), differential scanning calorimetry (DSC) and differential thermal analysis (DTA). – C-Therm Technologies Ltd. [ctherm.com]
- 10. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
Application Note: Comprehensive NMR Spectroscopic Analysis of 5-Bromo-4-Methoxy-7-Methylindane
Abstract: This document provides a detailed guide to the nuclear magnetic resonance (NMR) spectroscopic characterization of 5-Bromo-4-Methoxy-7-Methylindane, a substituted indane derivative of interest to researchers in medicinal chemistry and materials science. We present a comprehensive set of protocols for sample preparation, data acquisition using one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR techniques, and a systematic approach to spectral interpretation. The causality behind experimental choices is explained to provide a deeper understanding of the structure elucidation process. This guide is intended for researchers, scientists, and drug development professionals seeking to perform unambiguous structural confirmation of complex small molecules.
Introduction and Rationale
The structural elucidation of novel organic compounds is a cornerstone of chemical research and development. This compound presents a unique combination of an aliphatic five-membered ring fused to a heavily substituted aromatic ring. The precise determination of its structure, particularly the regiochemistry of the substituents on the benzene ring, is critical for understanding its chemical properties and potential biological activity.
Molecular Structure and Atom Numbering
To facilitate a clear and unambiguous discussion of the NMR data, the atoms of this compound are numbered as shown below. This numbering scheme will be used consistently for all spectral assignments.
Caption: Numbering scheme for this compound.
Experimental Workflow and Protocols
The overall process for structural characterization is a logical progression from sample preparation through data acquisition and culminates in comprehensive analysis.
Caption: Workflow for NMR-based structure elucidation.
Protocol: Sample Preparation
The quality of the NMR spectrum is directly dependent on the quality of the sample. A properly prepared sample ensures high-resolution spectra free from artifacts.[3]
-
Weighing: Accurately weigh 5-10 mg of purified this compound for ¹H and 2D NMR experiments. For a high-quality ¹³C spectrum, 15-30 mg is recommended.[3]
-
Solvent Selection: Chloroform-d (CDCl₃) is an excellent choice due to its ability to dissolve a wide range of organic compounds and its convenient residual protio-solvent signal at 7.26 ppm for referencing.[3]
-
Dissolution: Dissolve the sample in approximately 0.6 mL of CDCl₃ in a small, clean glass vial. Gentle vortexing can aid dissolution.[4]
-
Filtration: To remove any particulate matter that can degrade spectral quality by disrupting magnetic field homogeneity, filter the solution. Pass the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Tube and Volume: Ensure the final sample height in the NMR tube is between 4.0 and 5.0 cm (approximately 0.6-0.7 mL).[3][5] This volume is critical for proper instrument shimming.
-
Labeling: Clearly label the NMR tube with the sample identity.[4]
Protocol: NMR Data Acquisition
These parameters are for a standard 400-600 MHz spectrometer.
| Experiment | Key Parameters & Rationale |
| ¹H NMR | Acquisition Time (AQ): 2-3 seconds (ensures high digital resolution).Relaxation Delay (D1): 1-2 seconds (allows for near-complete relaxation of protons, important for accurate integration).Number of Scans (NS): 8-16 (sufficient for good signal-to-noise with this sample amount). |
| ¹³C{¹H} NMR | Method: Proton-decoupled (simplifies the spectrum to singlets).Spectral Width: 0-220 ppm (standard for organic molecules).Relaxation Delay (D1): 2 seconds (aids in observing quaternary carbons which have longer relaxation times).Number of Scans (NS): 1024 or more (required due to the low natural abundance of ¹³C).[3] |
| COSY | Type: Gradient-selected (gs-COSY) (provides cleaner spectra with fewer artifacts).Rationale: This experiment identifies protons that are coupled to each other, typically through 2 or 3 bonds. It is essential for mapping the connectivity of the aliphatic protons in the indane ring system. |
| HSQC | Type: Gradient-selected, phase-sensitive (provides positive/negative peaks for CH/CH₃ vs. CH₂).Rationale: This experiment correlates each proton with the carbon atom it is directly attached to (¹JCH). It provides an unambiguous link between the ¹H and ¹³C spectra for all protonated carbons.[6] |
| HMBC | Type: Gradient-selected.Long-Range Coupling Delay (¹/₂J): Optimized for 8 Hz (a good compromise for detecting typical ²JCH and ³JCH correlations of 4-10 Hz).[7]Rationale: This is arguably the most critical experiment for this molecule. It reveals correlations between protons and carbons over 2-4 bonds and is the primary tool for assigning quaternary carbons and piecing together molecular fragments.[8][9] |
Spectral Analysis and Data Interpretation
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is predicted to show distinct signals for the aromatic, aliphatic, methoxy, and methyl protons.
-
Aromatic Region (δ 6.5-8.0 ppm): Due to the substitution pattern, there is only one proton on the aromatic ring (H6). It is expected to appear as a singlet in the typical aromatic region.[1] Its precise chemical shift will be influenced by the adjacent bromo and methyl groups.
-
Methoxy Protons (δ 3.5-4.0 ppm): The three protons of the methoxy group (-OCH₃) are chemically equivalent and not coupled to any other protons. They will appear as a sharp singlet .[10] The electronegative oxygen atom causes this downfield shift.[11]
-
Aliphatic Indane Protons (δ 2.0-3.5 ppm):
-
H1 & H3 (Benzylic): The two sets of benzylic protons (at C1 and C3) are diastereotopic and will appear as distinct signals. They are adjacent to the C2 protons and will likely appear as complex multiplets or potentially as triplets if the coupling to the C2 protons is dominant. They are expected around δ 2.8-3.5 ppm.
-
H2: The C2 protons are adjacent to both C1 and C3. They will be split by four neighboring protons and will appear as a multiplet , likely a quintet or triplet of triplets, centered around δ 2.0-2.5 ppm.
-
-
Methyl Protons (δ 2.0-2.5 ppm): The protons of the methyl group at C7 are equivalent and not coupled to other protons, appearing as a singlet .[1]
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is expected to show 11 distinct signals, as there are no elements of symmetry in the molecule.
-
Aromatic Carbons (δ 110-160 ppm): Six signals are expected in this region.[12][13] Four of these will be quaternary (C3a, C4, C5, C7, C7a). The carbon bearing the methoxy group (C4) is expected to be significantly downfield (~150-160 ppm), while the carbon bearing the bromine (C5) will be shifted upfield relative to an unsubstituted carbon due to the "heavy atom effect".
-
Methoxy Carbon (δ 55-65 ppm): A single signal for the methoxy carbon is expected. Its shift can be sensitive to its conformation relative to the aromatic ring.[14][15]
-
Aliphatic Carbons (δ 20-45 ppm): Three signals corresponding to C1, C2, and C3 of the indane ring are expected in the upfield region.
-
Methyl Carbon (δ 15-25 ppm): A single signal for the C7-methyl group will appear in the high-field region of the spectrum.[13]
2D NMR Correlation Analysis: A Step-by-Step Guide to Assignment
-
Trace the Aliphatic System with COSY: The COSY spectrum will reveal a clear correlation pathway: H1 ↔ H2 ↔ H3 . This allows for the unambiguous identification of all protons within the five-membered ring spin system.
-
Link Protons to Carbons with HSQC: The HSQC spectrum will show cross-peaks connecting the proton signals to their directly attached carbons.
-
The multiplet assigned to H1 will correlate to the C1 signal.
-
The multiplet assigned to H2 will correlate to the C2 signal.
-
The multiplet assigned to H3 will correlate to the C3 signal.
-
The aromatic singlet (H6) will correlate to C6.
-
The methoxy singlet will correlate to the -OCH₃ carbon.
-
The methyl singlet will correlate to the C7-CH₃ carbon.
-
-
Confirm Structure and Assign Quaternary Carbons with HMBC: The HMBC spectrum provides the long-range connectivity that solidifies the entire structure. Key expected correlations are:
-
Placing the Methoxy Group: The methoxy protons (-OCH₃) should show a strong correlation to C4 (a ³JCH coupling), confirming its position. A weaker correlation to H6 might be observed.
-
Placing the Bromine: While Br is NMR-inactive, its position at C5 is confirmed by observing correlations from the only aromatic proton, H6. H6 should show correlations to C7a, C5 (³JCH), and C7 (²JCH).
-
Placing the Methyl Group: The methyl protons (C7-CH₃) will show correlations to C7 (²JCH) and C6 (³JCH), and C7a (³JCH).
-
Bridging Aliphatic and Aromatic Rings: The benzylic protons at C1 will correlate to C7a and C3, while protons at C3 will correlate to C3a and C4. These correlations confirm the fusion of the two ring systems.
-
Summary of Expected NMR Data
The following table summarizes the predicted assignments for this compound in CDCl₃. Actual values may vary slightly.
| Atom | ¹H Shift (ppm) | ¹H Multiplicity | ¹³C Shift (ppm) | Key HMBC Correlations (from ¹H) |
| 1 | ~3.0-3.3 | m | ~30-35 | C2, C3, C7a |
| 2 | ~2.1-2.4 | m | ~25-30 | C1, C3 |
| 3 | ~2.8-3.1 | m | ~30-35 | C1, C2, C3a, C4 |
| 3a | - | - | ~140-145 | H3, H1 |
| 4 | - | - | ~150-155 | H3, H6, -OCH₃ |
| 5 | - | - | ~115-120 | H6 |
| 6 | ~7.0-7.2 | s | ~125-130 | C5, C7, C7a |
| 7 | - | - | ~130-135 | H6, C7-CH₃ |
| 7a | - | - | ~140-145 | H1, H6, C7-CH₃ |
| -OCH₃ | ~3.8-3.9 | s | ~58-62 | C4 |
| C7-CH₃ | ~2.2-2.4 | s | ~18-22 | C6, C7, C7a |
Conclusion
The combination of 1D and 2D NMR spectroscopy provides a robust and definitive method for the complete structural characterization of this compound. By following the detailed protocols and logical interpretation strategy outlined in this application note, researchers can achieve unambiguous assignment of all proton and carbon signals. The HMBC experiment is particularly indispensable, serving as the final arbiter for confirming the connectivity of the molecular backbone and the precise placement of all substituents on the aromatic ring. This systematic approach ensures the scientific integrity of the structural data, which is fundamental for any further research or development involving this compound.
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Buevich, A. V., Williamson, R. T., & Martin, G. E. (2014). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. ResearchGate. Retrieved from [Link]
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Semantic Scholar. (1979). Carbon-13 nuclear magnetic resonance studies of aromatic compounds: comparison of hydrogen bonding effects in phenols, anilides, and anilines. Retrieved from [Link]
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Toušek, J., Sklenář, V., & Marek, R. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. PubMed. Retrieved from [Link]
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Pearson. (2023). How might you use 13C NMR spectroscopy to differentiate between ortho, meta, and para isomers of a disubstituted benzene? Retrieved from [Link]
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ResearchGate. (2019). Effect of methoxyl groups on the NMR spectra: configuration and conformation of natural and synthetic indanic and tetralinic structures. Retrieved from [Link]
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YouTube. (2020). 2D NMR spectroscopy for structural elucidation of complex small molecules. Retrieved from [Link]
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Vanderbilt University. (n.d.). MRRC Structure Elucidation Notes. Retrieved from [Link]
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YouTube. (2025). How Aromaticity Affects Chemical Shift in NMR Spectroscopy. Retrieved from [Link]
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Nail IB. (n.d.). How does the chemical shift of the methyl protons in 1-H NMR spectrum of ring substituted methyl benzene depend on the type and position of the substituent? Retrieved from [Link]
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Application Note: Mass Spectrometry Analysis of 5-Bromo-4-Methoxy-7-Methylindane
Abstract
This document provides a comprehensive technical guide for the mass spectrometric analysis of 5-Bromo-4-Methoxy-7-Methylindane, a substituted indane derivative of interest in synthetic chemistry and drug development. We present detailed protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), tailored for researchers, analytical scientists, and quality control professionals. This guide emphasizes the rationale behind methodological choices, from sample preparation and ionization techniques to mass analysis and fragmentation pathways. It aims to equip the user with the necessary expertise to achieve robust, reliable, and unambiguous characterization of this compound.
Introduction: The Analytical Imperative
This compound is a halogenated aromatic compound whose structural complexity necessitates precise analytical characterization. As a potential intermediate in the synthesis of novel pharmaceutical agents or functional materials, verifying its identity, purity, and stability is paramount. Mass spectrometry (MS) stands as the definitive technique for this purpose, offering unparalleled sensitivity and specificity for molecular weight determination and structural elucidation.[1][2]
This application note moves beyond a simple recitation of steps. It delves into the causality of analytical decisions, comparing the strategic advantages of different approaches—namely, the robust fragmentation data from GC-MS versus the soft ionization capabilities of LC-MS for intact molecule analysis.
Physicochemical Properties & Expected Mass Spectra
A foundational understanding of the analyte's properties is critical for method development. The presence of a bromine atom is particularly significant, as its two stable isotopes (⁷⁹Br and ⁸¹Br) have a nearly 1:1 natural abundance, resulting in a characteristic M/M+2 isotopic pattern in the mass spectrum.
| Property | Value | Source / Rationale |
| Molecular Formula | C₁₁H₁₃BrO | Calculated from structure |
| Average Molecular Weight | 241.12 g/mol | Calculated from atomic weights |
| Monoisotopic Mass (M) | 240.0150 Da | Calculated for C₁₁H₁₃⁷⁹BrO |
| Monoisotopic Mass (M+2) | 242.0130 Da | Calculated for C₁₁H₁₃⁸¹BrO |
| Expected M/M+2 Ratio | ~100 : 97.5 | Based on natural isotopic abundance of Bromine |
This distinct isotopic signature is a powerful diagnostic tool for confirming the presence of the brominated analyte and distinguishing it from background noise or contaminants.
Choosing the Right Analytical Approach: GC-MS vs. LC-MS
The choice between Gas Chromatography (GC) and Liquid Chromatography (LC) as the inlet for the mass spectrometer depends on the analyte's volatility and thermal stability, as well as the analytical goal.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the preferred method for volatile and thermally stable small molecules like this compound. It typically employs Electron Ionization (EI), a "hard" ionization technique that induces extensive and reproducible fragmentation.[3] This fragmentation pattern serves as a molecular fingerprint, ideal for structural confirmation and library matching. For brominated compounds, GC-MS is a well-established and highly effective technique.[4][5]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is advantageous for less volatile or thermally labile compounds. It utilizes "soft" ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).[6][7][8] These methods typically yield the intact molecular ion (or a protonated/adducted version), which is useful for unambiguous molecular weight confirmation with minimal fragmentation. LC-MS is a cornerstone of modern drug development and small molecule analysis.[2][9]
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
Rationale for GC-MS
GC-MS is selected for its high chromatographic resolution for compounds of this class and the structural detail provided by Electron Ionization (EI). The resulting mass spectrum, rich with fragment ions, allows for confident identification. The analysis of brominated flame retardants, which share chemical properties with the target analyte, is frequently performed using GC-MS, demonstrating the technique's suitability.[4][10]
Sample Preparation Protocol
The goal is to dissolve the analyte in a volatile solvent compatible with the GC injector, at a concentration that avoids detector saturation.
-
Stock Solution: Accurately weigh ~10 mg of this compound and dissolve it in 10 mL of a high-purity volatile solvent (e.g., Dichloromethane, Ethyl Acetate, or Methanol) to create a 1 mg/mL stock solution.
-
Working Solution: Perform a serial dilution of the stock solution with the same solvent to achieve a final concentration of approximately 1-10 µg/mL. This concentration range is typically optimal for modern GC-MS systems.
-
Filtration (If Necessary): If any particulate matter is visible, filter the working solution through a 0.22 µm PTFE syringe filter to prevent contamination of the GC inlet.
-
Vial Transfer: Transfer the final solution to a 2 mL autosampler vial with a screw cap and septum.[11]
Instrumentation and Method Parameters
The following parameters are a robust starting point and should be optimized based on the specific instrumentation available.
| Parameter | Recommended Setting | Rationale |
| GC System | Agilent 8890 or equivalent | Standard, reliable platform. |
| Injector | Split/Splitless | Splitless mode for high sensitivity. |
| Injection Volume | 1 µL | Standard volume to avoid overloading. |
| Injector Temp. | 280 °C | Ensures complete volatilization of the analyte. |
| Carrier Gas | Helium, constant flow | Inert gas, provides good chromatographic efficiency. |
| Flow Rate | 1.0 - 1.2 mL/min | Optimal for column efficiency. |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film | Standard non-polar or mid-polar column (e.g., HP-5ms, DB-5ms). |
| Oven Program | 100 °C (hold 1 min), ramp to 300 °C at 15 °C/min, hold 5 min | Separates analyte from solvent and impurities. |
| MS System | Single Quadrupole or TOF | Quadrupole for routine analysis; TOF for high mass accuracy. |
| Ionization Mode | Electron Ionization (EI) | Provides reproducible, library-searchable fragmentation. |
| Ion Source Temp. | 230 °C | Standard temperature for EI. |
| Electron Energy | 70 eV | Industry standard for generating comparable spectra. |
| Scan Range | 50 - 350 m/z | Covers the molecular ion and key fragments. |
Expected Results and Fragmentation Analysis
The EI mass spectrum will be characterized by the prominent M/M+2 molecular ion peaks at m/z 240 and 242. The primary fragmentation pathways for brominated aromatic compounds often involve the loss of the bromine atom or cleavage of alkyl/methoxy groups.
Key Predicted Fragments:
-
m/z 240/242 [M]⁺•: The molecular ion, showing the characteristic bromine isotope pattern.
-
m/z 225/227 [M-CH₃]⁺: Loss of a methyl radical from either the indane ring or the methoxy group.
-
m/z 161 [M-Br]⁺: Loss of the bromine radical, a very common fragmentation for brominated compounds.
-
m/z 146 [M-Br-CH₃]⁺: Subsequent loss of a methyl group after bromine loss.
-
m/z 131 [M-Br-CH₂O]⁺: Loss of formaldehyde from the methoxy group after bromine loss.
Caption: Proposed EI fragmentation pathway for this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
Rationale for LC-MS
LC-MS is an excellent confirmatory technique, particularly when using a high-resolution mass spectrometer. Soft ionization via ESI or APCI will primarily generate the protonated molecule [M+H]⁺, providing a clear and unambiguous determination of the molecular weight. This approach is standard practice in pharmaceutical analysis for its robustness and wide applicability.[2][12]
Sample Preparation Protocol
-
Stock Solution: Prepare a 1 mg/mL stock solution in a solvent fully miscible with the mobile phase, such as Methanol or Acetonitrile.
-
Working Solution: Dilute the stock solution with the initial mobile phase composition (e.g., 50:50 Acetonitrile:Water) to a final concentration of 0.1-1.0 µg/mL.
-
Filtration: Filter the working solution through a 0.22 µm PTFE or PVDF syringe filter.
-
Vial Transfer: Transfer to a 2 mL autosampler vial.
Instrumentation and Method Parameters
| Parameter | Recommended Setting | Rationale |
| LC System | Waters ACQUITY UPLC, Agilent 1290 Infinity II, or equivalent | High-performance systems for good peak shape. |
| Column | C18, 2.1 x 50 mm, 1.8 µm | Standard reversed-phase column for small molecules. |
| Mobile Phase A | Water + 0.1% Formic Acid | Acid modifier promotes protonation for positive ESI. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Standard organic solvent for reversed-phase. |
| Gradient | 5% B to 95% B over 5 minutes, hold 2 min | Generic gradient suitable for elution. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Improves peak shape and reproducibility. |
| Injection Volume | 2-5 µL | Standard for LC-MS analysis. |
| MS System | Q-TOF or Orbitrap for HRMS; Triple Quadrupole for quantification | Choose based on analytical need. |
| Ionization Mode | Positive Electrospray (ESI+) or APCI+ | ESI is suitable for moderately polar compounds; APCI for less polar ones. |
| Capillary Voltage | 3.5 kV (ESI) | Optimized for stable spray and ion generation. |
| Source Temp. | 120 °C (ESI) | Prevents solvent freezing in the vacuum interface. |
| Desolvation Temp. | 350-450 °C (ESI) | Facilitates droplet desolvation. |
| Scan Range | 100 - 500 m/z | Covers the expected protonated molecule. |
Expected Results and Ionization Analysis
The primary ion observed in the mass spectrum should be the protonated molecule, [M+H]⁺, at m/z 241.0228 (for ⁷⁹Br) and 243.0207 (for ⁸¹Br). The high-resolution mass measurement allows for elemental composition confirmation, providing a high degree of confidence in the identification. Minimal in-source fragmentation is expected, preserving the molecular ion.
Advanced Analysis: High-Resolution MS and Tandem MS (MS/MS)
Achieving Unambiguous Identification with HRMS
Using a High-Resolution Mass Spectrometer (HRMS) like a TOF or Orbitrap provides a mass measurement with high accuracy (typically < 5 ppm). This allows the calculated elemental formula (C₁₁H₁₄BrO for the [M+H]⁺ ion) to be confirmed, virtually eliminating false positives.
Structural Elucidation and Quantification with MS/MS
Tandem Mass Spectrometry (MS/MS) on a triple quadrupole (QqQ) or Q-TOF instrument provides further structural confirmation and is the gold standard for quantification.[2] In an MS/MS experiment, the molecular ion (or protonated molecule) is selected, fragmented, and the resulting product ions are analyzed.
Caption: General workflow for Tandem Mass Spectrometry (MS/MS) analysis.
This process can be used to create a Multiple Reaction Monitoring (MRM) method for highly selective and sensitive quantification of this compound in complex matrices.
Troubleshooting and Method Validation
-
No Signal: Check sample preparation, instrument tuning, and ensure the compound is suitable for the chosen ionization method.
-
Poor Peak Shape (Chromatography): Adjust the gradient, check for column degradation, or ensure solvent compatibility.
-
Contamination: Run solvent blanks between samples to check for carryover.[11] Use high-purity solvents and clean sample vials.
-
Method Validation: To ensure trustworthiness, a method should be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to established guidelines.[5]
Conclusion
The mass spectrometric analysis of this compound can be robustly achieved using either GC-MS or LC-MS. GC-MS with Electron Ionization is recommended for definitive structural confirmation through its reproducible fragmentation patterns. LC-MS with soft ionization, especially when coupled with high-resolution analysis, provides unambiguous molecular weight determination. The choice of technique should be guided by the specific analytical objective, whether it is qualitative identification, purity assessment, or quantitative analysis in a complex matrix. The protocols and insights provided herein serve as a comprehensive foundation for developing and executing reliable analytical methods for this compound.
References
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- Waters Corporation. (n.d.). A Study of the Analysis of Polybrominated Diphenyl Ether Flame Retardants by GC-MS/MS. Waters Corporation.
- Kim, S., et al. (2023). Novel Brominated Flame Retardants Analysis in Biological Samples Using GC-MS/MS: Simultaneous Detection of 12 Compounds. DBpia.
- LCGC. (2016). Analyzing Brominated Flame Retardants in Food Using GC–APCI-MS–MS. LCGC Europe.
- Al-Odaini, N. A., et al. (2013). Advances in Instrumental Analysis of Brominated Flame Retardants: Current Status and Future Perspectives. PubMed Central.
- Deng, J., et al. (2023). Nanospray Laser-Induced Plasma Ionization Mass Spectrometry for Rapid and Sensitive Analysis of Polycyclic Aromatic Hydrocarbons and Halogenated Derivatives. ACS Publications.
- Jensen, D. (2012). Deiodination of iodinated aromatic compounds with electrospray ionization mass spectrometry. ResearchGate.
- Cohen, L. H., & Gusev, A. I. (2003). Fast LC/MS in the analysis of small molecules. PubMed.
- Li, Y., & Wu, Y. (2016). Application of LCMS in small-molecule drug development. European Pharmaceutical Review.
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- Johnson, C. H., et al. (2015). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. PubMed Central.
- Wang, G., & Hsieh, Y. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. European Pharmaceutical Review.
- University of California, Riverside. (n.d.). Ionization Methods in Organic Mass Spectrometry.
- Emory University. (n.d.). Mass Spectrometry Ionization Methods. Chemistry at Emory.
- Gusev, A. I. (2003). Fast LC/MS in the analysis of small molecules. ResearchGate.
- University of Oxford. (n.d.). Sample Preparation Protocol for Open Access MS. Mass Spectrometry Research Facility.
- University of Oxford. (n.d.). Native MS Sample Preparation. Mass Spectrometry Research Facility.
- Wikipedia. (n.d.). Sample preparation in mass spectrometry. Wikipedia.
- Sigma-Aldrich. (n.d.). Sample Preparation for Mass Spectrometry. Sigma-Aldrich.
- Tecan Life Sciences. (n.d.). Sample preparation for mass spectrometry. Tecan.
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Application Notes and Protocols for 5-Bromo-4-Methoxy-7-Methylindane in Organic Synthesis
Introduction: Unlocking the Synthetic Potential of a Versatile Indane Building Block
5-Bromo-4-methoxy-7-methylindane is a substituted indane derivative with significant potential as a versatile building block in modern organic synthesis. Its structure, featuring a reactive aryl bromide, an electron-donating methoxy group, and a methylated indane core, makes it an ideal candidate for constructing complex molecular architectures. This document provides a comprehensive guide for researchers, chemists, and professionals in drug development on the prospective applications of this compound, with a primary focus on its utility in palladium-catalyzed cross-coupling reactions. While this specific molecule is not extensively documented in current literature, its reactivity can be confidently predicted based on well-established principles of organic chemistry and extensive data from analogous structures.
The strategic placement of the bromine atom on the aromatic ring opens the door to a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. These transformations are fundamental in the synthesis of novel compounds for medicinal chemistry, materials science, and agrochemicals. The indane scaffold itself is a privileged structure found in numerous biologically active molecules, and the ability to functionalize it at the 5-position offers a powerful tool for generating diverse chemical libraries and exploring structure-activity relationships (SAR).
This guide will provide detailed theoretical frameworks and practical, starting-point protocols for two of the most powerful cross-coupling reactions in the synthetic chemist's toolbox: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. The insights and methodologies presented herein are synthesized from established protocols for structurally related aryl bromides and are intended to serve as a robust foundation for the empirical development of specific applications for this compound.
Core Applications: A Gateway to Molecular Diversity
The primary utility of this compound in organic synthesis lies in its capacity to serve as an electrophilic partner in cross-coupling reactions. The carbon-bromine bond is a highly effective "handle" for introducing a wide array of substituents onto the indane core.
Suzuki-Miyaura Coupling: Forging New Carbon-Carbon Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds by coupling an organohalide with an organoboron compound in the presence of a palladium catalyst and a base.[1][2] This reaction is celebrated for its mild conditions, high functional group tolerance, and the commercial availability of a vast library of boronic acids and their derivatives.[2][3]
Principle of the Reaction:
The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center.
-
Reductive Elimination: The two organic partners on the palladium complex couple, forming the desired product and regenerating the Pd(0) catalyst.[1][2]
Recommended Starting Protocol for Suzuki-Miyaura Coupling:
This protocol is a generalized starting point and may require optimization for specific boronic acid partners.
Materials:
-
This compound (1.0 equiv)
-
Aryl- or heteroarylboronic acid (1.2–1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 2–5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0–3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene/water)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial, add this compound, the boronic acid, the base, and the palladium catalyst.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.[1][3]
-
Solvent Addition: Add the degassed solvent system via syringe. A typical reaction concentration is between 0.1 and 0.5 M with respect to the aryl bromide.[3]
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][3]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.[1][3]
Data Presentation: Hypothetical Reaction Conditions and Expected Outcomes
| Entry | Boronic Acid Partner | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Expected Yield Range |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Toluene/H₂O (4:1) | 100 | High |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | K₃PO₄ (2.5) | 1,4-Dioxane/H₂O (4:1) | 90 | High |
| 3 | Thiophene-2-boronic acid | Pd(PPh₃)₄ (5) | Cs₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 100 | Moderate to High |
| 4 | Pyridine-3-boronic acid | Pd(dppf)Cl₂ (4) | K₃PO₄ (3) | DMF | 110 | Moderate |
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[4][5][6] This reaction has become a cornerstone in medicinal chemistry for the synthesis of arylamines, which are prevalent motifs in numerous pharmaceuticals.[4][5]
Principle of the Reaction:
The catalytic cycle for the Buchwald-Hartwig amination generally proceeds through the following steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of this compound.[6][7]
-
Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex, and a base facilitates its deprotonation to form a palladium-amido complex.[6]
-
Reductive Elimination: The desired arylamine product is formed through reductive elimination, regenerating the Pd(0) catalyst.[6][7] The choice of a bulky, electron-rich phosphine ligand is often crucial for promoting this step.[5]
Recommended Starting Protocol for Buchwald-Hartwig Amination:
This protocol is a suggested starting point and will likely require optimization of the ligand, base, and temperature for specific amine coupling partners.
Materials:
-
This compound (1.0 equiv)
-
Primary or secondary amine (1.2 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) and a phosphine ligand (e.g., XPhos, RuPhos)
-
Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃, 1.5 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
-
Inert gas (Argon or Nitrogen)
-
Schlenk tube or sealed reaction vial
Procedure:
-
Inert Atmosphere Setup: In a Schlenk tube, combine this compound, the amine (if solid), the base, the palladium pre-catalyst, and the phosphine ligand.
-
Evacuate and Backfill: Seal the tube and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.[4]
-
Reagent Addition: Under a positive pressure of inert gas, add the anhydrous, degassed solvent, followed by the amine if it is a liquid.[4]
-
Reaction: Stir the reaction mixture at the desired temperature (typically 80-120 °C) using a preheated oil bath.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[7]
-
Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove palladium residues. Wash the filtrate with water and brine.[7]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[4][7]
Troubleshooting and Optimization
The success of cross-coupling reactions can be influenced by several factors. Here are some common issues and potential solutions:
-
Low or No Conversion:
-
Inactive Catalyst: Ensure all reagents and solvents are anhydrous and that the reaction is performed under a strict inert atmosphere. Palladium catalysts and phosphine ligands can be sensitive to air and moisture.[4]
-
Suboptimal Temperature: Screen a range of temperatures. Some reactions require higher temperatures to proceed at a reasonable rate.[4]
-
Inappropriate Base or Ligand: The choice of base and ligand is critical and substrate-dependent. A screening of different bases (e.g., K₂CO₃, K₃PO₄, NaOt-Bu) and ligands (e.g., phosphine-based, N-heterocyclic carbene-based) may be necessary.
-
-
Formation of Side Products:
-
Homocoupling: The formation of a biaryl product from the starting aryl bromide can sometimes be observed. This can often be minimized by lowering the reaction temperature or changing the catalyst system.
-
Debromination: Reduction of the C-Br bond to a C-H bond can occur. This may be addressed by using a different solvent or base.
-
Conclusion and Future Outlook
This compound represents a promising and versatile building block for organic synthesis. Its utility in palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions provides a direct and efficient route to a wide array of functionalized indane derivatives. The protocols and insights provided in this guide offer a solid foundation for researchers to begin exploring the synthetic potential of this compound. The ability to introduce diverse aryl, heteroaryl, and amino substituents onto the indane core will undoubtedly facilitate the discovery of novel molecules with interesting biological and material properties. Further exploration of other cross-coupling reactions, such as Sonogashira, Heck, and Stille couplings, will continue to expand the synthetic utility of this valuable intermediate.
References
- BenchChem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-chloro-4-methoxypyrimidine.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine.
- BenchChem. (2025). Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine.
- Jusélius, J. et al. (n.d.). Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3.
- BenchChem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromoindole.
- MDPI. (n.d.). 7-((5-Bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl)-1,3,5-triaza-7-phosphaadamantan-7-ium Tetrafluoroborate.
- BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-Bromoindole.
- BenchChem. (2025). Application Notes and Protocols: Buchwald-Hartwig Amination of 2-Bromo-5-chloro-3-methylpyrazine with Anilines.
- BenchChem. (2025). Technical Support Center: Cross-Coupling Reactions of 2-Bromo-4-methylpyridine.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine.
Sources
Introduction: The Strategic Value of the Substituted Indane Scaffold
An In-Depth Guide to the Derivatization of 5-Bromo-4-Methoxy-7-Methylindane: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The indane core is a privileged scaffold in medicinal chemistry and materials science, appearing in a multitude of biologically active compounds and functional materials. Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, making it an ideal platform for designing molecules with high specificity for biological targets. This compound is a particularly valuable starting material. It combines the indane framework with a strategically placed aryl bromide, which serves as a versatile synthetic handle for a wide array of chemical transformations. The methoxy and methyl substituents on the aromatic ring electronically influence the system and offer additional points for steric and electronic tuning of the final derivatives.
This guide provides a comprehensive overview of the key derivatization strategies for this compound, supported by detailed, field-proven protocols. The focus is on explaining the causality behind experimental choices, ensuring that each protocol is a self-validating system for achieving high-yield, high-purity products.
Molecular Overview and Reactivity Analysis
The reactivity of this compound is dominated by the aryl bromide at the C-5 position. This C(sp²)-Br bond is the primary site for derivatization, most notably through palladium-catalyzed cross-coupling reactions and metal-halogen exchange.
-
Aryl Bromide (C-5): This is the most reactive site for derivatization. It is amenable to oxidative addition by low-valent transition metals (e.g., Pd(0)), making it ideal for cross-coupling reactions. It can also undergo metal-halogen exchange with organolithium reagents.
-
Methoxy Group (C-4): This electron-donating group activates the aromatic ring towards electrophilic substitution, although the steric hindrance from the adjacent methyl group and the indane core must be considered. It directs ortho- and para- to itself.
-
Methyl Group (C-7): This group provides steric bulk and has a mild electron-donating effect. Its benzylic protons are not readily functionalized under standard conditions but could be targeted under radical conditions.
-
Indane Core: The aliphatic portion of the indane is relatively inert but can be functionalized under specific, more forcing conditions, which are outside the primary scope of this guide.
Part 1: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are the cornerstone of modern synthetic chemistry for constructing carbon-carbon and carbon-heteroatom bonds. The aryl bromide of this compound is an excellent substrate for these transformations.[1] The 2010 Nobel Prize in Chemistry, awarded to Richard Heck, Ei-ichi Negishi, and Akira Suzuki, highlighted the profound impact of these reactions.[2]
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is one of the most versatile methods for forming biaryl structures by coupling an organohalide with an organoboron compound.[3] Its advantages include mild reaction conditions, tolerance of diverse functional groups, and the commercial availability of a vast library of boronic acids and esters.[4]
Causality Behind Protocol Choices:
-
Catalyst System: A palladium(0) species is the active catalyst. This can be generated in situ from a Pd(II) precatalyst like Pd(dppf)Cl₂ or used directly as Pd(PPh₃)₄. The choice of ligand (e.g., dppf, PPh₃) is critical for stabilizing the palladium center and facilitating the catalytic cycle.
-
Base: The base (e.g., K₂CO₃, Cs₂CO₃) plays a crucial role in the transmetalation step, activating the organoboron species to facilitate the transfer of the organic group to the palladium center.[5]
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is commonly used to dissolve both the organic and inorganic reagents.
Protocol 1: Suzuki-Miyaura Coupling with Phenylboronic Acid
| Reagent/Parameter | Amount | Moles (mmol) | Molar Equiv. |
| This compound | 241 mg | 1.0 | 1.0 |
| Phenylboronic Acid | 146 mg | 1.2 | 1.2 |
| Pd(PPh₃)₄ | 58 mg | 0.05 | 0.05 |
| K₂CO₃ (2M aq. solution) | 1.5 mL | 3.0 | 3.0 |
| 1,4-Dioxane | 5 mL | - | - |
| Reaction Temperature | 90 °C | - | - |
| Reaction Time | 12 hours | - | - |
| Expected Yield | 85-95% | - | - |
Step-by-Step Methodology:
-
Reaction Setup: To a dry Schlenk flask, add this compound (241 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and Pd(PPh₃)₄ (58 mg, 0.05 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Solvent/Base Addition: Add 1,4-dioxane (5 mL) followed by the 2M aqueous solution of K₂CO₃ (1.5 mL) via syringe.
-
Reaction: Heat the mixture to 90 °C and stir vigorously for 12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired biaryl product.
Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination is a powerful method for constructing carbon-nitrogen bonds, enabling the synthesis of arylamines from aryl halides.[6] This reaction is of immense importance in pharmaceuticals, as the arylamine motif is prevalent in many drug molecules.
Causality Behind Protocol Choices:
-
Catalyst/Ligand: This reaction often requires specialized, bulky, electron-rich phosphine ligands (e.g., XPhos, BINAP) that promote both the oxidative addition and the challenging reductive elimination step to form the C-N bond.[7][8]
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) is most common, as it is strong enough to deprotonate the amine or the palladium-amine complex but does not interfere with the catalyst.[9] Weaker bases like Cs₂CO₃ can be used for more sensitive substrates.[10]
-
Solvent: Anhydrous, non-protic solvents like toluene or dioxane are essential to prevent quenching of the strong base and interference with the catalytic cycle.
Protocol 2: Buchwald-Hartwig Amination with Morpholine
| Reagent/Parameter | Amount | Moles (mmol) | Molar Equiv. |
| This compound | 241 mg | 1.0 | 1.0 |
| Morpholine | 105 µL | 1.2 | 1.2 |
| Pd₂(dba)₃ | 18 mg | 0.02 | 0.02 |
| XPhos | 29 mg | 0.06 | 0.06 |
| Sodium tert-butoxide (NaOtBu) | 135 mg | 1.4 | 1.4 |
| Toluene (anhydrous) | 5 mL | - | - |
| Reaction Temperature | 100 °C | - | - |
| Reaction Time | 16 hours | - | - |
| Expected Yield | 80-90% | - | - |
Step-by-Step Methodology:
-
Reaction Setup: In a glovebox or under a stream of argon, add NaOt-Bu (135 mg, 1.4 mmol), XPhos (29 mg, 0.06 mmol), and Pd₂(dba)₃ (18 mg, 0.02 mmol) to a dry Schlenk tube.
-
Reagent Addition: Add anhydrous toluene (5 mL). Add this compound (241 mg, 1.0 mmol) followed by morpholine (105 µL, 1.2 mmol).
-
Reaction: Seal the tube and heat the mixture at 100 °C for 16 hours.
-
Workup: Cool the reaction to room temperature. Pass the mixture through a short plug of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the residue by flash column chromatography (eluent: hexane/ethyl acetate gradient) to afford the N-arylated product.
Part 2: Metal-Halogen Exchange and Derivatization
An alternative to palladium catalysis is the conversion of the aryl bromide into a more reactive organometallic intermediate, such as an organolithium or Grignard reagent. This opens up a different set of pathways for forming C-C and C-heteroatom bonds.
Lithiation and Quenching with an Electrophile
Treatment of the aryl bromide with a strong organolithium base (e.g., n-BuLi or t-BuLi) at low temperature results in a rapid metal-halogen exchange to form the corresponding aryllithium species. This potent nucleophile can then be reacted with a wide range of electrophiles.
Causality Behind Protocol Choices:
-
Reagent: tert-Butyllithium is often used for metal-halogen exchange as it is a strong base but a poor nucleophile, minimizing side reactions.
-
Temperature: These reactions must be performed at very low temperatures (typically -78 °C) to prevent decomposition of the aryllithium intermediate and side reactions with the solvent.[11]
-
Solvent: Anhydrous ethereal solvents like THF or diethyl ether are required as they are inert to the organolithium reagent at low temperatures.
Protocol 3: Lithiation and Carboxylation
| Reagent/Parameter | Amount | Moles (mmol) | Molar Equiv. |
| This compound | 241 mg | 1.0 | 1.0 |
| tert-Butyllithium (1.7M in pentane) | 1.3 mL | 2.2 | 2.2 |
| Dry CO₂ gas | Excess | - | - |
| Anhydrous THF | 10 mL | - | - |
| Reaction Temperature | -78 °C | - | - |
| Reaction Time | 1 hour | - | - |
| Expected Yield | 60-75% | - | - |
Step-by-Step Methodology:
-
Reaction Setup: Flame-dry a two-neck round-bottom flask under vacuum and cool under an argon atmosphere. Add this compound (241 mg, 1.0 mmol) and dissolve it in anhydrous THF (10 mL).
-
Lithiation: Cool the solution to -78 °C (dry ice/acetone bath). Slowly add t-butyllithium (1.3 mL of a 1.7M solution, 2.2 mmol) dropwise over 10 minutes. Stir the resulting mixture at -78 °C for 30 minutes.
-
Electrophilic Quench: Bubble dry CO₂ gas (from a cylinder or passed over dry ice) through the solution for 20 minutes while maintaining the temperature at -78 °C.
-
Workup: Allow the reaction to warm to room temperature. Quench by carefully adding 1M HCl (10 mL). Extract the product with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, dry over Na₂SO₄, and concentrate. Purify the resulting carboxylic acid by recrystallization or column chromatography.
Conclusion
This compound is a highly adaptable building block for chemical synthesis. The strategic position of the aryl bromide allows for a vast range of derivatization reactions, primarily through robust and well-understood palladium-catalyzed cross-coupling methodologies like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination. These reactions provide reliable access to diverse libraries of C-C and C-N linked analogues. Furthermore, metal-halogen exchange offers an orthogonal approach to introduce a different set of functional groups via nucleophilic attack on various electrophiles. By carefully selecting the reaction conditions, catalysts, and reagents as outlined in these protocols, researchers can efficiently explore the chemical space around the indane scaffold to develop novel compounds for applications in drug discovery, agrochemicals, and materials science.
References
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Fan, Y. C., & Kwon, O. (2010). Synthesis of Functionalized Alkylidene Indanes and Indanones through Tandem Phosphine–Palladium Catalysis. Organic Letters, 12(17), 3986-3989. [Link]
-
Maji, M., & Mal, D. K. (2015). Stereoselective synthesis of highly functionalized indanes and dibenzocycloheptadienes through complex radical cascade reactions. Angewandte Chemie International Edition, 54(8), 2487-2491. [Link]
-
Tutar, A., et al. (2008). Bromination of 5-Methoxyindane: Synthesis of New Benzoindenone Derivatives and Ready Access to 7H-Benzo[c]fluoren-7-one Skeleton. Synthetic Communications, 38(9), 1333-1345. [Link]
-
Chemistry LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions. [Link]
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Wikipedia. (2023). Cross-coupling reaction. [Link]
- Hassan, J., et al. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359-1470.
- Corbet, J. P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651-2710.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
- Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649.
- Lundgren, R. J., & Stradiotto, M. (2012). A User’s Guide to C–N Cross-Coupling Reactions. Chemistry – A European Journal, 18(31), 9578-9590.
-
Norrby, P. O., et al. (2014). Role of the base in Buchwald-Hartwig amination. The Journal of Organic Chemistry, 79(24), 12259-12271. [Link]
-
O'Brien, A. G., et al. (2021). 2,2,5,5-Tetramethyloxolane (TMO) as a Solvent for Buchwald–Hartwig Aminations. Organic Process Research & Development, 25(12), 2731-2738. [Link]
-
Bacsa, I., et al. (2015). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 11, 2376-2383. [Link]
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- 6. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Note: A Practical Guide to the X-ray Crystallography of 5-Bromo-4-Methoxy-7-Methylindane Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: Elucidating the Molecular Architecture of Indane Scaffolds
The indane scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. The specific substitution pattern of 5-Bromo-4-Methoxy-7-Methylindane derivatives offers a rich three-dimensional chemical space, making them promising candidates for targeted drug development. Understanding the precise atomic arrangement, conformational preferences, and intermolecular interactions of these molecules is paramount for optimizing their biological activity and physicochemical properties.
Single-crystal X-ray diffraction (SCXRD) remains the definitive method for obtaining this high-resolution structural data.[1][2] It provides an unambiguous determination of molecular structure, including absolute stereochemistry, which is critical for structure-activity relationship (SAR) studies and rational drug design.[1] This guide provides a comprehensive overview and detailed protocols for the crystallographic analysis of this specific class of compounds, from the initial challenge of crystal growth to the final stages of structure validation and deposition.
Section 1: The Crucial First Step – Obtaining Diffraction-Quality Crystals
The primary bottleneck in any crystallographic study is the generation of a well-ordered, single crystal of suitable size and quality (typically >0.1 mm in all dimensions).[3][4] For small organic molecules like indane derivatives, which possess a moderate degree of conformational freedom, success hinges on systematically exploring crystallization conditions to find the thermodynamic "sweet spot" that favors slow, ordered growth over rapid precipitation.[3][5]
Causality Behind Crystallization: The underlying principle of crystallization is to slowly and systematically decrease the solubility of the compound in a solvent or solvent system, forcing the molecules to self-assemble into a highly ordered, repeating lattice structure.[6] Factors such as solvent choice, temperature, and the rate of supersaturation are critical variables that must be carefully controlled.[7][8]
Protocol 1: Screening for Crystallization Conditions
This protocol outlines three common and effective techniques for screening crystallization conditions for milligram quantities of your target compound. The key is patience; high-quality crystals often grow over several days or even weeks.[9]
A. Slow Evaporation This is often the simplest starting point.[8][10]
-
Preparation: Dissolve 5-10 mg of the purified indane derivative in a high-quality solvent (e.g., dichloromethane, acetone, ethyl acetate) to near saturation in a small, clean glass vial.
-
Filtration: Filter the solution through a syringe filter (0.22 µm) into a new, dust-free vial to remove any particulate matter that could act as unwanted nucleation sites.[5]
-
Evaporation: Cover the vial with a cap that has been pierced with a needle or with parafilm containing a few pinholes. This restricts the rate of solvent evaporation.
-
Incubation: Place the vial in a vibration-free location (e.g., a dedicated foam block in a drawer) and allow the solvent to evaporate slowly over several days.[5]
B. Vapor Diffusion This is arguably the most successful method for small molecules, as it allows for a very slow and controlled change in solvent composition.[6][8]
-
Inner Vial: Dissolve 2-5 mg of the compound in a small volume (100-200 µL) of a relatively non-volatile solvent in which it is highly soluble (e.g., chloroform, THF, toluene). Place this small vial (e.g., a 0.5 mL microcentrifuge tube with the cap removed) inside a larger glass vial.
-
Outer Vial: Add a larger volume (1-2 mL) of a volatile "anti-solvent" in which the compound is insoluble (e.g., pentane, hexane, diethyl ether) to the outer vial.[6]
-
Equilibration: Seal the outer vial tightly. The volatile anti-solvent will slowly diffuse into the inner vial, gradually reducing the solubility of the compound and inducing crystallization. To slow the diffusion process further, the setup can be placed in a refrigerator.[6]
C. Solvent Layering (Liquid-Liquid Diffusion) This method is effective when two miscible solvents with different densities are used.[5][11]
-
Dissolution: In a narrow test tube or NMR tube, dissolve 2-5 mg of the compound in a small amount of a dense solvent (e.g., dichloromethane).
-
Layering: Carefully and slowly layer a less dense, miscible anti-solvent (e.g., hexane, isopropanol) on top of the solution, taking care to minimize mixing at the interface.[5][11]
-
Diffusion: A slight turbidity should form at the interface.[5] Place the tube in a stable location where it will not be disturbed. Crystals will form at the interface as the solvents slowly diffuse into one another.
Section 2: From Crystal to Diffraction Pattern – Data Collection
Once a suitable crystal is obtained, it is mounted and exposed to a focused beam of X-rays to generate a diffraction pattern. Modern diffractometers automate the process of rotating the crystal and collecting thousands of reflections.[4]
Experimental Workflow: Single-Crystal X-ray Diffraction
Caption: Overall workflow for X-ray crystallography.
Protocol 2: Single-Crystal Mounting and Data Acquisition
-
Crystal Selection: Under a microscope, select a crystal with well-defined faces, sharp edges, and no visible cracks or defects.
-
Mounting: Carefully pick up the selected crystal using a cryo-loop (e.g., a MiTeGen MicroMount™) coated with a thin layer of cryoprotectant oil (e.g., Paratone-N).
-
Cryo-cooling: Immediately place the mounted crystal into the cold nitrogen stream (~100 K) of the diffractometer. This process, known as flash-cooling, minimizes crystal decay from radiation damage.
-
Data Collection Strategy: Use the diffractometer's software to determine an optimal data collection strategy. This involves a series of scans (runs of frames at different crystal orientations) to ensure a complete, redundant dataset is collected.[4][12] Monochromatic radiation (e.g., Cu Kα or Mo Kα) is used.[13]
-
Data Integration and Scaling: After collection, the raw image frames are processed. The software locates the diffraction spots, integrates their intensities, and applies corrections for experimental factors (e.g., Lorentz-polarization effects). The data is then scaled and merged to produce a final reflection file.[4]
Section 3: Unveiling the Structure – Solution and Refinement
The processed reflection file contains the information needed to solve and refine the crystal structure. For small molecules, this process is highly robust.
Structure Solution: The "phase problem" is solved using direct methods, a mathematical approach that generates an initial electron density map from the diffraction intensities.[4][14] This initial map is often clear enough to identify the positions of most non-hydrogen atoms.
Structure Refinement: This is an iterative process of optimizing the atomic model to best fit the experimental data.[14][15] The goal is to minimize the difference between the observed structure factors (|Fo|) and the calculated structure factors (|Fc|) derived from the atomic model.[16]
Protocol 3: Iterative Model Refinement using SHELXL
This protocol assumes the use of a common refinement package like SHELXL.[17][18]
-
Initial Refinement: Begin by refining the atomic coordinates and isotropic (spherical) atomic displacement parameters (ADPs) for all non-hydrogen atoms.
-
Anisotropic Refinement: Once the model is stable, refine the non-hydrogen atoms with anisotropic (ellipsoidal) ADPs. This accounts for the direction-dependent thermal motion of the atoms.[16]
-
Hydrogen Atom Placement: Add hydrogen atoms to the model in calculated positions using a "riding model" (e.g., AFIX instructions in SHELXL). Their positions are geometrically constrained to the parent carbon or nitrogen atom.[16]
-
Convergence: Continue the least-squares refinement until the model converges, meaning the shifts in atomic parameters between cycles are negligible.
-
Check Figures of Merit: Assess the quality of the refinement by checking key metrics:
-
R1: The residual factor, a measure of the agreement between observed and calculated structure factor amplitudes. Values below 5% (0.05) are typically considered excellent for small molecules.[15]
-
wR2: The weighted residual factor, based on F².
-
Goodness of Fit (GooF): Should be close to 1.0 for a well-refined structure.
-
Section 4: Data Analysis, Validation, and Deposition
The final step is to analyze the refined structure, validate its quality, and prepare it for publication and deposition in a public database.
Data Presentation: Crystallographic Summary Table
All crystallographic publications require a standardized table of experimental and refinement details. The following table provides an illustrative example based on a closely related structure, 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one.[12]
| Parameter | Value |
| Empirical formula | C₁₁H₁₁BrO₃ |
| Formula weight | 271.11 |
| Temperature | 100(2) K |
| Wavelength (Mo Kα) | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/n |
| Unit cell dimensions | a = 7.654(2) Å, α = 90°b = 10.987(3) Å, β = 101.591(9)°c = 12.598(4) Å, γ = 90° |
| Volume | 1037.1(5) ų |
| Z (Molecules/unit cell) | 4 |
| Density (calculated) | 1.736 Mg/m³ |
| Absorption coefficient | 4.068 mm⁻¹ |
| F(000) | 544 |
| Crystal size | 0.20 x 0.15 x 0.10 mm³ |
| θ range for data collection | 2.59 to 27.50° |
| Reflections collected | 9514 |
| Independent reflections | 2381 [R(int) = 0.0451] |
| Data / restraints / params | 2381 / 0 / 137 |
| Goodness-of-fit on F² | 1.056 |
| Final R indices [I>2σ(I)] | R1 = 0.0355, wR2 = 0.0782 |
| R indices (all data) | R1 = 0.0487, wR2 = 0.0843 |
| Largest diff. peak/hole | 0.65 and -0.58 e.Å⁻³ |
Table based on data for a similar compound for illustrative purposes.[12]
Structure Validation and Deposition
Self-Validation: The final refined model must be chemically sensible. Check bond lengths, angles, and torsion angles to ensure they fall within expected ranges. The final difference electron density map should be largely featureless.
External Validation: Before publication, it is mandatory to validate the crystallographic information file (CIF) using the IUCr's checkCIF service.[19] This program automatically checks the data for consistency, completeness, and potential issues, generating a report of alerts that must be addressed.
Data Deposition: To ensure scientific integrity and reproducibility, all crystal structure data should be deposited in a public repository. For small organic molecules, the definitive database is the Cambridge Structural Database (CSD) .[20][21][22] The deposition process is straightforward and results in a unique CSD number that can be cited in publications, allowing other researchers to access and analyze your data.[20]
References
- Structure refinement: some background theory and practical strategies. (n.d.). MIT.
- Recent advances in small molecule refinement. (n.d.). International Union of Crystallography.
- International Union of Crystallography (IUCr). (n.d.). International Science Council.
- Structure refinement: Some background theory and practical strategies. (2015). ResearchGate.
- Refinement of Large Small-Molecule Structures Using SHELXL-92. (1994). Crystallographic Computing 6: A Window on Modern Crystallography, Oxford Academic.
- Crystallisation Techniques. (2006). University of Bath.
- International Union of Crystallography (IUCr). (n.d.). IUCr.
- Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(8), 2736-2766. DOI:10.1039/D2CS00697A.
- International Union of Crystallography. (n.d.). Wikipedia.
- X-ray Crystallography. (n.d.). Creative BioMart.
- Lachicotte, R. J. (n.d.). How To: Grow X-Ray Quality Crystals. University of Rochester, Department of Chemistry.
- Crystal Growing Tips. (2015). University of Florida, Center for Xray Crystallography.
- X-ray crystallography. (n.d.). Wikipedia.
- data for structural and crystallization communications. (n.d.). IUCr Journals.
- guidelines for biological crystal structures. (n.d.). IUCr Journals.
- Cambridge Structural Database. (n.d.). Wikipedia.
- Structure determination of small molecule compounds by an electron diffractometer for 3D ED/MicroED. (2021). CrystEngComm, 23, 8431-8438. DOI:10.1039/D1CE01172C.
- Guide for crystallization. (n.d.). University of Geneva.
- 5-Bromo-7-methoxy-indan-1-one synthesis. (n.d.). ChemicalBook.
- Cambridge Structural Database (CSD). (n.d.). Physical Sciences Data-science Service.
- Cambridge Structural Database. (n.d.). Re3data.org.
- Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(2), 171-179.
- X-RAY CRYSTALLOGRAPHIC AND SPECTROSCOPIC STUDIES OF NOVEL ORGANIC COMPOUNDS. (n.d.). Madurai Kamaraj University.
- Cambridge Structure Database (CSD). (n.d.). MatDaCs.
- Harris, K. D. M. (n.d.). Structure Determination of Organic Materials from Powder X-ray Diffraction Data: Opportunities for Multi-technique Synergy. Cardiff University.
- Mehmood, M., & Mushtaq, A. (2023). Methods for Crystal Production of natural compounds; a review of recent advancements. International Journal of Chemical and Biological Sciences, 23(1), 258-267.
- Boyle, P. D. (2017). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section F, Structural Biology and Crystallization Communications, 73(Pt 5), 260–266.
- Sridhar, J., et al. (2023). Crystal structure of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one. Acta Crystallographica Section E, Crystallographic Communications, 79(Pt 11), 1146–1150.
- David, W. I. F., et al. (2023). A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data. IUCrJ, 10(Pt 6), 724–740.
- Franco, J. (2015). Growing Crystals for X-ray Diffraction Analysis. JoVE (Journal of Visualized Experiments), (97), e52626.
Sources
- 1. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 2. mkuniversity.ac.in [mkuniversity.ac.in]
- 3. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 4. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 5. How To [chem.rochester.edu]
- 6. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 7. iscientific.org [iscientific.org]
- 8. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Video: Growing Crystals for X-ray Diffraction Analysis [jove.com]
- 10. depts.washington.edu [depts.washington.edu]
- 11. unifr.ch [unifr.ch]
- 12. Crystal structure of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.iucr.org [journals.iucr.org]
- 14. web.mit.edu [web.mit.edu]
- 15. iucr.org [iucr.org]
- 16. researchgate.net [researchgate.net]
- 17. academic.oup.com [academic.oup.com]
- 18. Structure determination of small molecule compounds by an electron diffractometer for 3D ED/MicroED - CrystEngComm (RSC Publishing) DOI:10.1039/D1CE01172C [pubs.rsc.org]
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- 20. Cambridge Structural Database - Wikipedia [en.wikipedia.org]
- 21. Cambridge Structural Database | re3data.org [re3data.org]
- 22. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 5-Bromo-4-Methoxy-7-Methylindane
Welcome to the technical support guide for the synthesis of 5-Bromo-4-Methoxy-7-Methylindane. This resource is designed for researchers and chemists to navigate the common challenges and optimize the yield and purity of this important synthetic building block. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to ensure your success.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic strategy for preparing this compound?
A common and effective strategy involves a multi-step synthesis starting from a readily available precursor. A logical route is the electrophilic bromination of a 4-Methoxy-7-Methylindane precursor. This precursor can often be synthesized via an intramolecular Friedel-Crafts reaction followed by reduction of the resulting indanone.
Q2: Why is regioselectivity a concern during the bromination step?
Regioselectivity is critical because the methoxy and methyl groups on the aromatic ring are both activating and ortho-, para-directing. The methoxy group is a stronger activator, primarily directing the incoming electrophile (bromine). However, steric hindrance from the adjacent indane ring and the methyl group can influence the final position of bromination, potentially leading to a mixture of isomers. Careful control of reaction conditions is necessary to favor the desired 5-bromo isomer.
Q3: What are the primary side products I should watch for?
The most common side products include:
-
Di-brominated species: If the reaction conditions are too harsh or an excess of the brominating agent is used.
-
Other positional isomers: Such as 6-Bromo-4-Methoxy-7-Methylindane, due to competing directing effects.
-
Oxidation products: Depending on the reagents used, the benzylic position of the indane ring can be susceptible to oxidation.
-
Starting material: Incomplete conversion will result in leftover 4-Methoxy-7-Methylindane.
Q4: Which analytical techniques are recommended for monitoring the reaction and characterizing the final product?
-
Thin Layer Chromatography (TLC): Essential for monitoring reaction progress in real-time. Use a suitable solvent system (e.g., Ethyl Acetate/Hexane mixtures) to resolve the starting material, product, and any major byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Indispensable for structural confirmation. The aromatic substitution pattern and the successful incorporation of bromine can be unequivocally determined by analyzing chemical shifts and coupling constants.
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the product. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in two mass peaks [M]+ and [M+2]+ of nearly equal intensity, which is a key diagnostic feature.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the synthesis.
Problem 1: Low or No Yield of the Desired Product
-
Symptom: TLC analysis shows primarily unreacted starting material after the recommended reaction time.
-
Possible Cause 1: Inactive Brominating Agent. N-Bromosuccinimide (NBS) is a common brominating agent. If it is old or has been improperly stored, it may have decomposed.
-
Solution: Use freshly opened or purified NBS. To purify, NBS can be recrystallized from water.
-
-
Possible Cause 2: Insufficient Activation. For electrophilic aromatic substitution, the reaction may require a Lewis acid or protic acid catalyst to polarize the brominating agent, especially if the ring is not sufficiently activated.
-
Solution: Introduce a mild Lewis acid catalyst. However, be cautious as this can also lead to side reactions. Alternatively, ensure the reaction temperature is optimal for the chosen conditions. Harsh acid conditions can also promote degradation[1].
-
-
Possible Cause 3: Radical Initiator Failure (for NBS bromination). If using a radical pathway, the initiator (e.g., AIBN or benzoyl peroxide) may be depleted or the reaction may not have been initiated properly with light or heat.
-
Solution: Add a fresh portion of the radical initiator. Ensure the reaction is maintained at the required temperature for the initiator to decompose at a suitable rate. A method using NBS with a catalytic amount of AIBN in a non-polar solvent like benzene or CCl₄ is a standard approach for such transformations[2].
-
Problem 2: Formation of Multiple Products (Poor Regioselectivity)
-
Symptom: TLC plate shows multiple spots with similar Rf values, and the ¹H NMR spectrum of the crude product is complex, indicating a mixture of isomers.
-
Possible Cause 1: Reaction Temperature is Too High. Higher temperatures can overcome the activation energy barrier for the formation of less-favored isomers, reducing the selectivity of the reaction.
-
Solution: Perform the reaction at a lower temperature. For many brominations, starting at 0 °C and allowing the reaction to slowly warm to room temperature can significantly improve regioselectivity.
-
-
Possible Cause 2: Incorrect Solvent Choice. The polarity of the solvent can influence the stability of the intermediates (the sigma complex) in electrophilic aromatic substitution, thereby affecting the product ratio.
-
Solution: Screen different solvents. A non-polar solvent like dichloromethane (DCM) or carbon tetrachloride is often preferred. Highly polar solvents may not be ideal.
-
-
Possible Cause 3: Strong Activating Effects. The combined directing effects of the methoxy and methyl groups may inherently lead to a mixture of products.
-
Solution: Focus on purification. If optimizing conditions does not yield a single product, an efficient purification via column chromatography is essential. Gradient elution may be required to separate closely related isomers.
-
Problem 3: Significant Amount of Di-brominated Byproduct
-
Symptom: Mass spectrometry analysis shows a significant peak corresponding to the di-brominated product mass.
-
Possible Cause: Incorrect Stoichiometry. More than one equivalent of the brominating agent was used, or local high concentrations caused over-bromination. The product, this compound, is still an activated aromatic ring and can undergo a second bromination.
-
Solution: Use a slight excess (1.05-1.1 equivalents) of the brominating agent. Add the agent slowly or in portions to the reaction mixture to avoid localized high concentrations. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed.
-
Optimization Workflow
To systematically optimize the reaction yield, consider the following experimental workflow.
Caption: Troubleshooting workflow for synthesis optimization.
Proposed Experimental Protocol
This protocol describes a plausible method for the synthesis of this compound based on established chemical principles for analogous compounds[2][3].
Step 1: Bromination of 4-Methoxy-7-Methylindane
-
Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stir bar, dissolve 4-Methoxy-7-Methylindane (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or carbon tetrachloride, ~0.2 M concentration).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Reagent Addition: In a separate container, weigh out N-Bromosuccinimide (NBS, 1.05 eq). Add the NBS to the reaction mixture in small portions over 15-20 minutes. Ensure the flask is protected from light by wrapping it in aluminum foil, as NBS can be light-sensitive.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature.
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., 10% Ethyl Acetate in Hexane). The product spot should be less polar than the starting material. The reaction is typically complete within 2-4 hours.
-
Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Stir vigorously for 10 minutes to consume any unreacted bromine.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing the polarity) to isolate the pure this compound.
-
Characterization: Combine the pure fractions and remove the solvent. Characterize the final product by NMR and MS to confirm its identity and purity.
Key Parameter Summary
| Parameter | Recommendation | Rationale |
| Brominating Agent | N-Bromosuccinimide (NBS) | Provides a source of electrophilic bromine under mild conditions, often leading to better selectivity than Br₂. |
| Stoichiometry | 1.05 - 1.1 equivalents of NBS | Minimizes the risk of over-bromination while ensuring complete consumption of the starting material. |
| Temperature | 0 °C to Room Temperature | Lower temperatures enhance regioselectivity by favoring the kinetically controlled product. |
| Solvent | Anhydrous Dichloromethane (DCM) or Carbon Tetrachloride (CCl₄) | Non-polar aprotic solvents are generally effective for electrophilic brominations and minimize side reactions. |
| Workup | Quench with Na₂S₂O₃ | Removes excess bromine and NBS, preventing further reactions during workup and purification. |
| Purification | Silica Gel Chromatography | The most effective method for separating the desired product from isomers and other impurities[4][5]. |
References
-
MDPI. 7-((5-Bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl)-1,3,5-triaza-7-phosphaadamantan-7-ium Tetrafluoroborate. Molbank, 2023. Available from: [Link]
-
ACS Publications. Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Organic Process Research & Development. Available from: [Link]
- Google Patents.CN113045475A - Preparation method of 5-bromo-7-methylindole.
-
National Center for Biotechnology Information. Crystal structure of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one. Acta Crystallographica Section E, 2011. Available from: [Link]
-
National Center for Biotechnology Information. Synthesis of 5-aryl-3,3′-bis-indolyl and bis-7-aza-indolyl methanone derivatives... RSC Advances, 2022. Available from: [Link]
-
Organic Chemistry Portal. Synthesis of indanes. Available from: [Link]
-
National Center for Biotechnology Information. Indane-1,3-Dione: From Synthetic Strategies to Applications. Molecules, 2021. Available from: [Link]
-
ResearchGate. Medicinal Chemistry of Indane and Its Analogues: A Mini Review. Mini-Reviews in Medicinal Chemistry, 2021. Available from: [Link]
-
ResearchGate. Bromination of 5-Methoxyindane: Synthesis of New Benzoindenone Derivatives and Ready Access to 7H-Benzo[c]fluoren-7-one Skeleton. Helvetica Chimica Acta, 2005. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Crystal structure of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 5-Bromo-7-methoxy-indan-1-one synthesis - chemicalbook [chemicalbook.com]
- 5. CN113045475A - Preparation method of 5-bromo-7-methylindole - Google Patents [patents.google.com]
Technical Support Center: Purification of 5-Bromo-4-Methoxy-7-Methylindane
Welcome to the technical support resource for the purification of 5-Bromo-4-Methoxy-7-Methylindane (CAS No. 175136-09-1). This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into common purification challenges. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can adapt and troubleshoot effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a crude sample of this compound?
A1: The impurity profile depends heavily on the synthetic route. However, based on common syntheses of substituted indanes and electrophilic aromatic brominations, you should anticipate several classes of impurities.[1][2]
| Impurity Class | Potential Compounds | Reason for Presence | Typical Physicochemical Difference |
| Unreacted Starting Material | 4-Methoxy-7-Methylindane | Incomplete reaction during the bromination step. | More polar than the product; will elute later in normal-phase chromatography. |
| Isomeric Byproducts | e.g., 6-Bromo-4-Methoxy-7-Methylindane | Lack of complete regioselectivity during electrophilic bromination.[2] | Polarity is often very similar to the desired product, making separation challenging. |
| Poly-brominated Species | e.g., 5,6-Dibromo-4-Methoxy-7-Methylindane | Over-bromination of the aromatic ring.[3] | Less polar than the mono-brominated product; will elute faster in normal-phase chromatography. |
| Reaction Reagents/Catalysts | Residual N-Bromosuccinimide (NBS), Br₂, H₂SO₄ | Incomplete quenching or work-up. | Highly polar or acidic; typically removed during aqueous work-up but can persist. |
| Solvent Residue | Dichloromethane, Acetonitrile, etc. | Incomplete removal after reaction and work-up. | Highly volatile; best removed under high vacuum. |
Q2: My crude product is a dark oil. What purification method should I start with?
A2: For an oily or liquid crude product, which is common for substituted indanes[4], flash column chromatography on silica gel is the most robust and recommended starting point. It excels at separating compounds with different polarities, which is ideal for removing both more polar starting materials and less polar poly-brominated impurities.[5] Vacuum distillation is a potential alternative but should only be considered if the compound is thermally stable and the impurities have significantly different boiling points.
Q3: How do I choose the right purification strategy?
A3: The optimal strategy depends on the physical state of your crude product and the nature of the impurities. The following decision tree provides a logical workflow.
Caption: Decision tree for selecting a purification method.
Troubleshooting Guide: Flash Column Chromatography
Flash column chromatography is the premier technique for purifying this compound. Here are solutions to common issues.
Problem 1: I can't separate my product from an impurity. The spots are too close on the TLC plate.
-
Causality: The polarity of your product and the impurity are too similar for the chosen solvent system to resolve. This is common with positional isomers.
-
Solution 1: Optimize the Mobile Phase.
-
Reduce Polarity: Your target compound is relatively non-polar. Start with a very non-polar eluent system, such as Hexane/Ethyl Acetate or Hexane/Dichloromethane.
-
Fine-Tune the Ratio: Prepare several TLCs with slightly different solvent ratios (e.g., 98:2, 95:5, 90:10 Hexane:Ethyl Acetate). The goal is to find a system where the Rf value of your target compound is between 0.2 and 0.4, as this provides the best separation window on a column.[6]
-
Try a Different Solvent System: If Hexane/EtOAc fails, switch one component. Toluene can sometimes offer different selectivity for aromatic compounds compared to hexane. For example, try a Toluene/Ethyl Acetate system.
-
-
Solution 2: Use a Longer Column. Increasing the length of the silica gel bed increases the number of theoretical plates, providing more opportunities for separation to occur. Double the column length for a significant improvement in resolution.
Problem 2: My product is smearing or "tailing" on the TLC plate and column.
-
Causality: Tailing of amine-containing or other basic compounds on acidic silica gel is a known issue.[6] While indane itself is not basic, residual basic impurities or unique interactions can cause this. More commonly, sample overloading or poor solubility in the mobile phase is the culprit.
-
Solution 1: Check for Overloading. Load less material onto the column. As a rule of thumb, the mass of crude material should be about 1-5% of the mass of the silica gel.
-
Solution 2: Use a "Dry Loading" Technique. Instead of dissolving the crude oil in a solvent and pipetting it onto the column, pre-adsorb it onto a small amount of silica gel.
-
Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a few grams of silica gel to this solution.
-
Evaporate the solvent completely on a rotary evaporator until you have a dry, free-flowing powder.
-
Carefully load this powder onto the top of your packed column. This technique results in a very narrow starting band and significantly improves resolution.
-
-
Solution 3: Consider Neutralized Silica. If tailing persists, you can try deactivating the silica gel. Add 0.1-1% triethylamine to your eluent system to block the acidic silanol groups on the silica surface.[6] However, be aware this will change the elution profile and requires removal of the triethylamine from your final product.
Problem 3: I recovered my product, but NMR analysis shows it's still impure. I didn't see the impurity on the UV-active TLC plate.
-
Causality: The impurity does not contain a UV chromophore. Many aliphatic byproducts or reagents will not be visible under a standard 254 nm UV lamp.
-
Solution: Use a Secondary Visualization Technique. After checking the TLC plate under UV light, use a chemical stain.
-
Potassium Permanganate (KMnO₄) Stain: This is an excellent general-purpose stain. Dip the plate in the solution and gently heat it with a heat gun. Most organic compounds will appear as yellow spots on a purple background.
-
Ceric Ammonium Molybdate (CAM) Stain: Another powerful oxidizing stain that visualizes a wide range of compounds.
-
Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol assumes a starting scale of ~1 gram of crude material. Adjust silica and solvent volumes accordingly for different scales.
-
TLC Analysis & Solvent Selection:
-
Develop TLC plates in various Hexane/Ethyl Acetate mixtures (e.g., 98:2, 95:5, 90:10).
-
Identify a solvent system that gives your product an Rf of ~0.3.[6] Let's assume 95:5 Hexane/EtOAc is optimal.
-
-
Column Packing:
-
Select a glass column of appropriate size (e.g., 40g of silica for 1g of crude).
-
Prepare a slurry of silica gel in the mobile phase (95:5 Hexane/EtOAc).
-
Pour the slurry into the column and use gentle air pressure to pack it evenly, ensuring a flat, undisturbed top surface.
-
Add a thin layer of sand on top to protect the silica bed.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the ~1g of crude this compound in ~5 mL of dichloromethane.
-
Add ~2-3g of silica gel to the solution.
-
Remove the solvent under reduced pressure until a dry powder is obtained.
-
Carefully layer this powder onto the sand at the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column without disturbing the top layer.
-
Apply pressure (flash) and begin collecting fractions.
-
Monitor the elution process by spotting fractions onto TLC plates and visualizing under UV light and/or with a chemical stain.
-
-
Product Isolation:
-
Combine the fractions that contain the pure product.
-
Remove the solvent using a rotary evaporator.
-
Place the resulting oil under high vacuum for several hours to remove any residual solvent.
-
-
Purity Confirmation:
-
Assess the final purity using analytical methods such as GC, HPLC, and NMR spectroscopy.[7]
-
Caption: Workflow for Flash Column Chromatography Purification.
Protocol 2: Recrystallization (if the compound is solid)
If your crude material is a solid or can be induced to crystallize, this method can be highly effective.
-
Solvent Screening:
-
Place a small amount of crude material (~20 mg) in several test tubes.
-
Add a few drops of different solvents (e.g., Hexane, Ethanol, Isopropanol, Acetone) to each tube.[3]
-
An ideal solvent will dissolve the compound when hot but not when cold. Impurities should remain soluble in the cold solvent or be insoluble in the hot solvent.
-
-
Dissolution:
-
Place the bulk of the crude material in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating and stirring until the solid just dissolves. Use the minimum amount of hot solvent necessary.
-
-
Decolorization (Optional):
-
If the solution is highly colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot filter the solution through a fluted filter paper to remove the charcoal.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Wash the crystals with a small amount of ice-cold solvent.
-
Dry the purified crystals under vacuum.
-
References
- BenchChem. (2025).
- Sigma-Aldrich.
- Sigma-Aldrich. 5-Bromo-7-(4-methoxybenzyl)-4-methylindane Product Page.
- Google Patents. CA2094980A1 - Process for the preparation of substituted indanones, and their use.
- ResearchGate. Bromination of 5-Methoxyindane: Synthesis of New Benzoindenone Derivatives and Ready Access to 7H-Benzo[c]fluoren-7-one Skeleton.
- PubMed Central (PMC).
- BenchChem. (2025).
- BenchChem. (2025).
- BenchChem. (2025). A Comparative Guide to Analytical Methods for Assessing the Purity of 5-Bromopentanal.
- Chemistry Stack Exchange. (2022). Synthesis of a Substituted Indane.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CA2094980A1 - Process for the preparation of substituted indanones, and their use - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 5-Bromo-4-Methoxy-7-Methylindane
Document ID: TSS-CHEM-4M7MI-002B Last Updated: January 13, 2026
Welcome to the technical support guide for the synthesis of 5-Bromo-4-Methoxy-7-Methylindane. This document is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, we address common challenges, particularly the formation of byproducts during the bromination of 4-Methoxy-7-Methylindane. Our goal is to provide not just solutions, but a deeper understanding of the reaction mechanisms to empower your synthetic strategy.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I've performed the bromination of 4-Methoxy-7-Methylindane and my crude NMR/GC-MS shows several unexpected peaks. What are the most likely byproducts?
A1: The bromination of 4-Methoxy-7-Methylindane is an electrophilic aromatic substitution (SEAr) reaction.[1][2] The substituents on the indane ring—the methoxy group (-OCH₃) and the alkyl groups (methyl and the fused cyclopentyl ring)—are all ortho-, para-directing and activating. This inherent reactivity profile is the primary reason for byproduct formation.
The main byproducts typically arise from two sources:
-
Over-bromination: The product, this compound, is still an activated aromatic ring and can undergo a second bromination.
-
Isomeric Impurities: While the 5-position is electronically and sterically favored, bromination can occur at other activated positions on the aromatic ring.
The most common byproducts you are likely encountering are:
-
Dibrominated Species: Primarily 5,6-Dibromo-4-Methoxy-7-Methylindane. The initial bromine at the 5-position further activates the ring, making it susceptible to a second electrophilic attack.
-
Isomeric Monobromo Species: Such as 6-Bromo-4-Methoxy-7-Methylindane. The directing effects of the substituents can lead to bromination at the 6-position, though this is generally a minor product.
-
Benzylic Bromination Products: If using a radical initiator like AIBN or benzoyl peroxide, or performing the reaction under UV light, bromination can occur on the methyl group or the benzylic carbons of the indane ring.[3][4]
Q2: Why is the 5-position the major product, and what drives the formation of the 6-bromo and dibromo byproducts?
A2: The regioselectivity of the reaction is governed by the combined electronic and steric effects of the substituents.
-
The Methoxy Group (-OCH₃) at C4: This is a powerful activating, ortho-, para-directing group. It strongly directs incoming electrophiles to the ortho (C5) and para (C6, relative to the methyl group) positions.
-
The Methyl Group (-CH₃) at C7 and the Alkyl Ring: These are weakly activating, ortho-, para-directing groups.
The formation of the major product and byproducts can be rationalized by examining the stability of the arenium ion intermediate formed during the electrophilic attack.[5][6]
-
Attack at C5 (Major Product): The positive charge in the arenium ion intermediate is stabilized by resonance, including a highly stable resonance structure where the positive charge is delocalized onto the oxygen atom of the methoxy group. This makes the pathway to the 5-bromo isomer the most favorable.
-
Attack at C6 (Isomeric Byproduct): Attack at the C6 position also results in a resonance-stabilized arenium ion, but the steric hindrance from the adjacent C7-methyl group makes this pathway less favorable than attack at C5.
-
Dibromination (Over-bromination Byproduct): After the first bromine is added at C5, the ring remains activated. The methoxy group and the newly added bromine atom (which can help stabilize adjacent carbocations via its lone pairs) direct the second electrophilic attack. This often leads to the formation of 5,6-dibromo-4-methoxy-7-methylindane.
Below is a diagram illustrating the main reaction and key side reactions.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 4. Bromination - Common Conditions [commonorganicchemistry.com]
- 5. lkouniv.ac.in [lkouniv.ac.in]
- 6. web.mnstate.edu [web.mnstate.edu]
Technical Support Center: Synthesis of Substituted Indanes
Welcome to the Technical Support Center for the Synthesis of Substituted Indanes. This resource is designed for researchers, scientists, and professionals in drug development. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the complexities of synthesizing this important structural motif. The indane core is a privileged scaffold in medicinal chemistry, and mastering its synthesis is crucial for the development of novel therapeutics.[1]
This guide is structured to address the practical challenges you may encounter in the lab, moving beyond simple protocols to explain the why behind experimental choices. We will delve into common issues, from reaction setup to product purification and scale-up, ensuring that each step is a self-validating system for robust and reproducible results.
Troubleshooting Guide
This section is formatted in a question-and-answer style to directly address specific problems you might be facing during your experiments.
Issue 1: Low Yield in Friedel-Crafts Acylation for Indanone Synthesis
Question: I am attempting an intramolecular Friedel-Crafts acylation of a substituted 3-phenylpropanoic acid to synthesize a 1-indanone derivative, but my yields are consistently low. What are the potential causes and how can I optimize the reaction?
Answer: Low yields in intramolecular Friedel-Crafts acylation for indanone synthesis are a common challenge.[2] The success of this reaction hinges on several critical factors. Let's break down the likely culprits and their solutions.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting & Optimization |
| Inactive Catalyst | Lewis acids like aluminum chloride (AlCl₃) are extremely sensitive to moisture. Contamination with water will deactivate the catalyst, halting the reaction. | - Use a fresh, unopened container of anhydrous AlCl₃.- Handle the catalyst in a glovebox or under an inert atmosphere (e.g., argon or nitrogen).- Ensure all glassware is rigorously dried (oven-dried or flame-dried) before use. |
| Insufficient Acid Strength | For polyphosphoric acid (PPA)-mediated cyclizations, the concentration of P₂O₅ is crucial for its reactivity. An older or partially hydrolyzed batch of PPA will have reduced efficacy.[3] | - Use a fresh batch of PPA with a high P₂O₅ content.- Consider using Eaton's reagent (P₂O₅ in methanesulfonic acid), which is a stronger and often more effective cyclizing agent. |
| Suboptimal Reaction Temperature | The activation energy for the cyclization might not be reached at lower temperatures. Conversely, excessively high temperatures can lead to side reactions like polymerization or the formation of indene derivatives. | - Gradually increase the reaction temperature in small increments while monitoring the reaction progress by TLC or LC-MS.- If side products are observed at higher temperatures, consider a longer reaction time at a slightly lower temperature. |
| Starting Material Purity | Impurities in the 3-phenylpropanoic acid precursor can interfere with the catalyst and the reaction pathway. | - Verify the purity of your starting material using techniques like NMR or melting point analysis.- If necessary, purify the starting material by recrystallization or column chromatography before proceeding with the cyclization. |
| Incomplete Reaction | The reaction may not have proceeded to completion within the allotted time. | - Monitor the reaction closely using an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS) to determine the optimal reaction time.[2] |
Experimental Protocol: Optimized Intramolecular Friedel-Crafts Acylation of 3-(4-methoxyphenyl)propanoic acid
-
Preparation: Under an inert atmosphere of argon, add freshly opened, anhydrous aluminum chloride (1.2 equivalents) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel.
-
Solvent Addition: Add anhydrous dichloromethane (DCM) via cannula to the flask and cool the suspension to 0 °C in an ice bath.
-
Acyl Chloride Formation: In a separate flask, dissolve 3-(4-methoxyphenyl)propanoic acid (1 equivalent) in anhydrous DCM and add oxalyl chloride (1.5 equivalents) dropwise, followed by a catalytic amount of anhydrous DMF. Stir at room temperature for 1 hour or until gas evolution ceases.
-
Reaction: Add the freshly prepared acyl chloride solution dropwise to the AlCl₃ suspension in DCM at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent). The reaction is typically complete within 2-4 hours.
-
Workup: Cool the reaction mixture to 0 °C and quench by slowly adding crushed ice, followed by 2M HCl.
-
Extraction: Separate the organic layer and extract the aqueous layer with DCM (3 x 50 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford the desired 5-methoxy-1-indanone.
Issue 2: Poor Regioselectivity in Electrophilic Aromatic Substitution on Substituted Indanes
Question: I am trying to introduce a nitro group onto a 5-substituted indane, but I am getting a mixture of regioisomers that are difficult to separate. How can I improve the regioselectivity of this reaction?
Answer: Achieving high regioselectivity in electrophilic aromatic substitution (EAS) on an already substituted indane can be challenging due to the interplay of electronic and steric effects of the existing substituent and the fused cyclopentyl ring. Direct nitration of indane itself is often problematic.[4]
Key Considerations for Regioselectivity:
-
Directing Effects of Substituents: The existing substituent on the aromatic ring will be the primary determinant of the position of the incoming electrophile. Electron-donating groups (EDGs) are generally ortho, para-directing, while electron-withdrawing groups (EWGs) are meta-directing.
-
Steric Hindrance: The fused cyclopentyl ring can sterically hinder the positions adjacent to it (positions 4 and 7). This can sometimes be exploited to favor substitution at less hindered positions.
-
Reaction Conditions: The choice of nitrating agent, solvent, and temperature can significantly influence the ratio of regioisomers.
Strategies to Improve Regioselectivity:
| Strategy | Explanation | Example Application |
| Introduction of Substituents on Precursors | It is often more effective to introduce the desired substituents onto the precursor before the cyclization to form the indane ring. This avoids the issue of poor regioselectivity on the indane core itself.[4] | To synthesize a nitro-substituted indane-1,3-dione, it is preferable to start with a nitro-substituted phthalic anhydride and then perform the condensation reaction to form the dione.[4][5] |
| Blocking Groups | In some cases, a removable blocking group can be installed at a more reactive position to direct the electrophile to the desired site. The blocking group is then removed in a subsequent step. | A sulfonyl group can be introduced and later removed to control the position of nitration. |
| Careful Choice of Reagents and Conditions | Milder reaction conditions can sometimes lead to higher selectivity. For example, using a less aggressive nitrating agent might favor the thermodynamically more stable product. | Instead of a harsh nitric acid/sulfuric acid mixture, consider using a milder nitrating agent like acetyl nitrate or a nitronium salt. |
Workflow for Regiocontrolled Synthesis:
Caption: Regiocontrolled synthesis workflow.
Issue 3: Difficulty in Purifying Substituted Indanes
Question: My reaction has produced the desired substituted indane, but it is contaminated with a closely related isomer (or byproduct) that is proving very difficult to remove by standard column chromatography. What are my options?
Answer: The purification of substituted indanes can be complicated by the presence of isomers with very similar polarities, making separation by conventional silica gel chromatography challenging.[6]
Advanced Purification Techniques:
| Technique | Principle | When to Use |
| Preparative HPLC | High-performance liquid chromatography (HPLC) offers much higher resolution than standard flash chromatography. Reverse-phase (e.g., C18) columns are particularly effective for separating non-polar isomers.[6] | When isomers have very similar polarities and are inseparable by flash chromatography. |
| Recrystallization | This technique relies on differences in solubility between the desired product and the impurity in a given solvent system. A successful recrystallization can yield highly pure crystalline material. | When the desired product is a solid and a suitable solvent or solvent mixture can be found where the impurity is either much more or much less soluble. |
| Supercritical Fluid Chromatography (SFC) | SFC uses a supercritical fluid (often CO₂) as the mobile phase. It can provide different selectivity compared to HPLC and is often faster and uses less organic solvent. | For the separation of chiral and achiral isomers, particularly when HPLC is not effective. |
| Trituration | This involves washing the crude solid product with a solvent in which the desired compound is sparingly soluble, while the impurities are readily soluble. | For removing minor, more soluble impurities from a solid product. |
Protocol: Purification of a Mixture of Indane Regioisomers by Preparative HPLC
-
Method Development: First, develop a separation method on an analytical HPLC system to identify a suitable column and mobile phase that provides baseline separation of the isomers. A C18 column with a gradient of acetonitrile in water (often with a small amount of trifluoroacetic acid or formic acid) is a good starting point.
-
Sample Preparation: Dissolve the crude mixture in a minimal amount of a suitable solvent (e.g., methanol or acetonitrile). Ensure the sample is fully dissolved and filter it through a 0.45 µm syringe filter to remove any particulate matter.
-
Injection and Fraction Collection: Inject the sample onto the preparative HPLC system. Collect fractions as the separated compounds elute from the column.
-
Analysis of Fractions: Analyze the collected fractions by analytical HPLC or TLC to identify those containing the pure desired isomer.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to substituted indanes?
A1: Several robust methods exist for the synthesis of substituted indanes. The choice of method often depends on the desired substitution pattern and the availability of starting materials. Key strategies include:
-
Friedel-Crafts Acylation/Alkylation: Intramolecular Friedel-Crafts reactions are widely used to form the five-membered ring, typically starting from a substituted phenylpropanoic acid or a related derivative.[7][8][9][10]
-
Pictet-Spengler Reaction: This reaction is particularly useful for synthesizing tetrahydro-β-carboline and tetrahydroisoquinoline scaffolds that can be considered as aza-indane derivatives.[11][12][13][14][15]
-
Palladium-Catalyzed C-H Alkylation: Modern methods involving intramolecular palladium-catalyzed C-H activation and alkylation provide a powerful means to construct the indane core.[16]
-
Nazarov Cyclization: This pericyclic reaction can be employed to synthesize indanones from divinyl ketones.[8]
-
Knoevenagel Condensation: This reaction is often used in the synthesis of indane-1,3-dione derivatives.[5]
Q2: I am planning to scale up my synthesis of a substituted indane. What are the key challenges I should anticipate?
A2: Scaling up a chemical synthesis from the lab bench to a pilot or industrial scale introduces several challenges that are not always apparent at a small scale.[17][18][19] Key considerations include:
-
Thermal Management: Exothermic reactions that are easily controlled in a small flask can become difficult to manage in a large reactor, leading to potential side reactions or safety hazards.[17]
-
Mixing Efficiency: Achieving homogenous mixing in a large reactor can be challenging. Inefficient mixing can lead to localized "hot spots" or concentration gradients, resulting in lower yields and increased impurities.[17]
-
Reagent Addition Rates: The rate of addition of reagents can have a much more pronounced effect on the reaction outcome at a larger scale.
-
Workup and Purification: Extraction and purification methods that are straightforward in the lab may not be practical or efficient at a larger scale. For example, column chromatography is often not feasible for large quantities of material.
-
Safety: The potential hazards associated with a reaction are magnified at a larger scale. A thorough safety review is essential before any scale-up is attempted.
Q3: How can I achieve diastereoselectivity in the synthesis of indanes with multiple stereocenters?
A3: Achieving high diastereoselectivity is a critical aspect of synthesizing complex, biologically active indane derivatives.[20][21] Several strategies can be employed:
-
Substrate Control: The inherent stereochemistry of the starting material can direct the stereochemical outcome of the reaction.
-
Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the starting material to guide the formation of a specific diastereomer. The auxiliary is then removed in a later step.
-
Chiral Catalysts: Enantioselective or diastereoselective catalysts can be used to favor the formation of one stereoisomer over others. This is a highly efficient approach as only a substoichiometric amount of the chiral catalyst is required.
-
Reaction Conditions: The choice of solvent, temperature, and reagents can sometimes influence the diastereomeric ratio.
Q4: What are some alternative, "greener" reagents or conditions I can consider for indane synthesis?
A4: There is a growing emphasis on developing more environmentally friendly synthetic methods. For indane synthesis, some "greener" alternatives include:
-
Solid Acid Catalysts: Using solid acid catalysts, such as zeolites or montmorillonite clay, in Friedel-Crafts reactions can be an alternative to traditional Lewis acids like AlCl₃.[5] These catalysts are often reusable and can be more easily separated from the reaction mixture.
-
Solvent-Free Reactions: In some cases, reactions can be run neat (without a solvent), which reduces solvent waste.
-
Multicomponent Reactions (MCRs): MCRs combine three or more reactants in a single step to form a complex product, which can reduce the number of synthetic steps and the amount of waste generated.[4]
-
Flow Chemistry: Continuous flow reactors can offer better control over reaction parameters, leading to higher yields and selectivity, and can also be safer for handling hazardous reagents.[22]
Visualizing the Logic: Troubleshooting Workflow
Caption: A systematic approach to troubleshooting.
References
-
Damien, P., et al. (2020). Indane-1,3-Dione: From Synthetic Strategies to Applications. Molecules, 25(23), 5586. [Link]
-
Giles, D., et al. (2008). Synthesis and Biological Evaluation of Substituted Thiophenyl Derivatives of Indane-1, 3-Dione. E-Journal of Chemistry, 5(3), 428-434. [Link]
-
Deng, R., Sun, L., & Li, Z. (2007). Nickel-Catalyzed Carboannulation of o-Bromobenzylzinc Bromide with Alkynes and Alkenes. Organic Letters, 9(26), 5207-5210. [Link]
-
MDPI. (n.d.). Indane-1,3-Dione: From Synthetic Strategies to Applications. [Link]
-
ResearchGate. (2019). How can I purify two different-substituted aromatic compounds?. [Link]
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ResearchGate. (2022). What are the best reagents use in cyclization of chalcones and provide a better yield of the desired products?. [Link]
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Ashenhurst, J. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]
-
ResearchGate. (n.d.). Optimization of Acidic Protocols for Pictet− Spengler Reaction. [Link]
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MDPI. (n.d.). Synthetic Routes to Approved Drugs Containing a Spirocycle. [Link]
-
National Institutes of Health. (n.d.). The Pictet-Spengler Reaction Updates Its Habits. [Link]
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MDPI. (n.d.). Simplified Protocol for the Purification of Native Cas Nucleases for DNA-Free Genome Editing. [Link]
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ResearchGate. (2021). Medicinal Chemistry of Indane and Its Analogues: A Mini Review. [Link]
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Reaxys. (n.d.). Regioselective Synthesis of Indanones. [Link]
-
ResearchGate. (n.d.). Cyclization reagents and reaction efficiency. [Link]
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ResearchGate. (2022). Which chemical can be used in substitute of acetic anhydride for cyclization of N-(4-Carboxyphenyl) phthalamic acid?. [Link]
-
Beilstein Journals. (2024). Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates. [Link]
-
Beilstein Journals. (n.d.). Synthesis of 1-indanones with a broad range of biological activity. [Link]
-
Royal Society of Chemistry. (n.d.). Pictet–Spengler reaction based on in situ generated α-amino iminium ions through the Heyns rearrangement. [Link]
-
Royal Society of Chemistry. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. [Link]
-
Chemistry Stack Exchange. (2022). Synthesis of a Substituted Indane. [Link]
-
American Chemical Society. (n.d.). The use of alternative solvent purification techniques. [Link]
-
HWS Labortechnik Mainz. (2025). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. [Link]
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National Institutes of Health. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. [Link]
-
University of Rochester. (n.d.). How To: Troubleshoot a Reaction. [Link]
-
Lab Manager Magazine. (2022). How to Scale Up a New Synthesis Reaction. [Link]
-
Bentham Science. (2025). Indane-1,3-dione as a Versatile Intermediate for the Synthesis of 4-azafluorenones. [Link]
-
YouTube. (2022). Chaos and Order - Methods of Purification. [Link]
-
Scilit. (2019). Synthetic Routes for 1,4-disubstituted 1,2,3-triazoles: A Review. [Link]
-
National Institutes of Health. (n.d.). Design and synthesis of Pictet-Spengler condensation products that exhibit oncogenic-RAS synthetic lethality and induce non-apoptotic cell death. [Link]
-
National Institutes of Health. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products. [Link]
-
PubMed. (2017). Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator. [Link]
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National Institutes of Health. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks. [Link]
-
Open Access Pub. (n.d.). Purification Techniques. [Link]
-
PubMed. (2015). Diastereoselective synthesis of substituted diaziridines from simple ketones and aldehydes. [Link]
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. [Link]
-
UK-CPI.com. (2025). 6 key challenges when scaling up sustainable chemical processes. [Link]
-
DSpace@MIT. (n.d.). Scale-up of Continuous Chemical Synthesis Systems. [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. [Link]
-
PubMed. (n.d.). Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors. [Link]
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stability of 5-Bromo-4-Methoxy-7-Methylindane under reaction conditions
Technical Support Center: 5-Bromo-4-Methoxy-7-Methylindane
Introduction
This technical support guide is designed for researchers, scientists, and drug development professionals working with this compound (CAS #: 175136-09-1)[1]. As a polysubstituted indane derivative, this compound presents unique stability and reactivity challenges. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address potential issues encountered during synthesis and downstream reactions. The guidance herein is based on established principles of organic chemistry, focusing on the interplay between the aryl bromide, methoxy ether, and indane functional groups.
Part 1: Compound Profile & General Stability FAQs
Q1: What are the key structural features of this compound that influence its stability?
A1: The reactivity and stability of this molecule are governed by three primary functional groups on the indane scaffold:
-
Aryl Bromide: The C(sp²)-Br bond is a key site for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). However, the electron-rich nature of the aromatic ring, due to the methoxy and alkyl groups, can make oxidative addition to a palladium(0) catalyst slower compared to electron-poor aryl bromides[2]. It is also susceptible to metallation by strong organometallic bases.
-
Methoxy Group (Aryl Ether): The methoxy group is a strong electron-donating group, which activates the aromatic ring. While generally stable, this ether linkage is susceptible to cleavage under harsh acidic conditions (e.g., HBr, BBr₃) to yield the corresponding phenol[3].
-
Indane Scaffold with Benzylic Protons: The two protons on the C1 and C3 positions of the indane ring are benzylic. Benzylic C-H bonds are weaker than typical alkyl C-H bonds and are susceptible to radical reactions and oxidation[4]. The stability of the resulting benzylic radical or cation is enhanced by resonance with the aromatic ring[5][6].
Part 2: Troubleshooting Guide for Common Reaction Conditions
This section addresses specific problems that may arise when using this compound in common synthetic transformations.
Focus Area 1: Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
Q2: My Suzuki coupling reaction with this compound is giving low yields and significant side products. What are the likely causes?
A2: Low yields in Suzuki couplings with this substrate are often traced back to its electron-rich nature, which can impede the catalytic cycle, and the stability of the coupling partners. Common issues include:
-
Inefficient Oxidative Addition: The electron-donating methoxy and methyl groups make the aryl bromide less electrophilic, slowing the initial oxidative addition step to the Pd(0) catalyst[2].
-
Protodeboronation of the Boronic Acid/Ester: This is a common side reaction where the boronic acid or ester is replaced by a hydrogen atom before it can transmetalate to the palladium center. This is particularly problematic with electron-rich coupling partners[7].
-
Homocoupling of the Boronic Acid: The presence of oxygen or Pd(II) species in the reaction can lead to the unwanted dimerization of the boronic acid coupling partner[2].
-
Debromination (Hydrodehalogenation): The aryl bromide can be reduced to the corresponding arene (4-Methoxy-7-Methylindane). This can occur if a hydride source is present, sometimes arising from the solvent or base[2].
Troubleshooting Protocol for Low-Yield Suzuki Coupling
| Problem | Underlying Cause | Recommended Solution | Scientific Rationale |
| Low Conversion of Starting Material | Inefficient oxidative addition. | Use a more electron-rich and bulky phosphine ligand (e.g., SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand.[8] | Bulky, electron-rich ligands stabilize the Pd(0) center and promote the oxidative addition of electron-rich aryl halides. |
| Significant Protodeboronation | Boronic acid instability. | 1. Switch from a boronic acid to a more stable pinacol (Bpin) or MIDA boronate.[7] 2. Use anhydrous solvents and a weaker base like K₃PO₄ or CsF.[7] | Boronic esters exhibit slower hydrolysis and are less prone to protodeboronation.[9] Strong bases and water can accelerate this side reaction.[7] |
| Formation of Biaryl Homocoupling Product | Oxygen contamination leading to Pd(II) species. | Ensure the reaction is thoroughly degassed (e.g., via three freeze-pump-thaw cycles or sparging with argon) and run under a strict inert atmosphere.[2] | Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which promotes the homocoupling of boronic acids.[2] |
| Observation of Debrominated Byproduct | Unwanted reduction of the aryl bromide. | Avoid solvents that can act as hydride donors (e.g., isopropanol at high temperatures). Ensure the base is not promoting a reduction pathway. | The Pd-H species responsible for dehalogenation can form from various sources; minimizing their presence is key.[2] |
Focus Area 2: Reactions with Strong Bases & Organometallics (e.g., Grignard Reagent Formation)
Q3: I am attempting to form the Grignard reagent from this compound, but the reaction is sluggish and gives a complex mixture. Why is this happening?
A3: While Grignard reagent formation from aryl bromides is standard, the functional groups on this substrate introduce potential complications.
-
Steric Hindrance: The methyl and methoxy groups ortho to the bromine may slightly hinder the approach to the magnesium metal surface, requiring higher temperatures or activated magnesium.
-
Benzylic Deprotonation: Grignard reagents are very strong bases[10][11]. If the Grignard reagent forms, it can potentially deprotonate the acidic benzylic protons on another molecule of the starting material or product, leading to quenching and byproduct formation.[12]
-
Schlenk Equilibrium: Grignard reagents exist in equilibrium with diorganomagnesium (R₂Mg) and magnesium halide (MgX₂) species. This can affect their reactivity and solubility[13].
Workflow for Optimizing Grignard Formation
Caption: Troubleshooting workflow for Grignard reagent formation.
Focus Area 3: Stability Under Acidic and Oxidative Conditions
Q4: Is this compound stable to strong acids or oxidizing agents?
A4: No, caution is required under both conditions.
-
Acidic Conditions: Strong protic acids (like HBr, HI) or Lewis acids (like BBr₃) can cleave the methyl ether to form 5-bromo-7-methylindan-4-ol. This reaction is a standard method for demethylating methoxyarenes[3]. Mildly acidic conditions, such as those used in an aqueous workup, are generally tolerated at low temperatures.
-
Oxidative Conditions: The benzylic C-H bonds of the indane ring are susceptible to oxidation. Strong oxidizing agents like KMnO₄ or Na₂Cr₂O₇ will typically oxidize the alkyl side chain of an aromatic ring to a carboxylic acid, provided a benzylic hydrogen is present[5][6]. This would likely lead to the degradation of the indane ring itself.
Degradation Pathways Diagram
Caption: Potential degradation pathways under harsh conditions.
Part 3: Analytical & Storage FAQs
Q5: What is the recommended method for monitoring the purity and stability of my this compound sample?
A5: A combination of techniques is recommended for a comprehensive assessment.
-
High-Performance Liquid Chromatography (HPLC): This is the ideal method for quantitative purity assessment. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is a good starting point. A UV detector set to ~280 nm should provide a strong signal.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the mass of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is essential for confirming the structure and identifying impurities. Key signals to monitor include the aromatic protons, the methoxy singlet, the methyl singlet, and the aliphatic protons of the indane ring.
Protocol: Accelerated Stability Study
-
Sample Preparation: Prepare three solutions of the compound (~1 mg/mL) in a common reaction solvent (e.g., Dioxane, Toluene, DMF).
-
Stress Conditions:
-
Sample 1: Store at room temperature, protected from light (Control).
-
Sample 2: Store at 40°C, protected from light (Thermal Stress).
-
Sample 3: Store at room temperature, exposed to ambient light (Photolytic Stress).
-
-
Time Points: Analyze all three samples by HPLC for purity at T=0, 24h, 48h, and 1 week.
-
Analysis: Plot the percentage purity versus time for each condition. A degradation of >5% under any condition indicates instability and suggests that storage under those conditions should be avoided.
Q6: What are the optimal storage conditions for this compound?
A6: Based on its functional groups, the following storage conditions are recommended to ensure long-term stability:
-
Temperature: Store at low temperatures (+4°C is recommended).
-
Atmosphere: Store under an inert atmosphere (Argon or Nitrogen) to prevent potential slow oxidation at the benzylic positions.
-
Light: Store in an amber vial or otherwise protected from light to prevent photochemical reactions.
-
Moisture: Keep in a tightly sealed container in a dry environment.
References
- BenchChem. (n.d.). Troubleshooting failed Suzuki coupling with electron-rich aryl halides.
- BenchChem Technical Support Team. (2025, December). Technical Support Center: Optimizing Suzuki Coupling of Aryl Halides. BenchChem.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents.
- Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones.
- Wikipedia. (n.d.). Grignard reagent.
- Fiveable. (n.d.). Benzylic Protons Definition.
- Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University.
- Sigma-Aldrich. (n.d.). 5-Bromo-7-(4-methoxybenzyl)-4-methylindane.
- BenchChem. (n.d.). stability of 4-methoxybenzoic acid under acidic and basic conditions.
- Chemistry Steps. (n.d.). Reactions at the Benzylic Position.
- Master Organic Chemistry. (2018, June 13). Reactions on the “Benzylic” Carbon: Bromination And Oxidation.
- Chemistry LibreTexts. (2025, April 8). 2.9: Reactions at the Benzylic Position.
- ChemSrc. (2024, January 30). This compound.
Sources
- 1. This compound | CAS#:175136-09-1 | Chemsrc [chemsrc.com]
- 2. Yoneda Labs [yonedalabs.com]
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- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. One moment, please... [chemistrysteps.com]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. fiveable.me [fiveable.me]
- 13. Grignard reagent - Wikipedia [en.wikipedia.org]
Technical Support Center: 5-Bromo-4-Methoxy-7-Methylindane Reactions
Welcome to the technical support center for 5-Bromo-4-Methoxy-7-Methylindane. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide in-depth troubleshooting strategies for reactions involving this versatile substituted indane intermediate. The insights provided are based on established principles of organic synthesis and analogies to structurally similar compounds.
I. Frequently Asked Questions (FAQs)
This section provides quick answers to common questions encountered during the synthesis and use of this compound.
Q1: What are the main stability concerns with this compound?
A1: this compound is generally stable under neutral conditions. However, prolonged exposure to strong acids can lead to potential side reactions, such as rearrangement or polymerization, particularly if elevated temperatures are used. While stable to many bases at room temperature, strong organometallic bases at elevated temperatures could potentially lead to elimination or rearrangement reactions. For purification, column chromatography on silica gel is generally effective, and the compound can be stored at +4°C for extended periods.
Q2: I am having trouble with the solubility of this compound in my reaction solvent. What are my options?
A2: this compound is a relatively nonpolar molecule. It should be soluble in common organic solvents like toluene, THF, dioxane, and chlorinated solvents. If you are experiencing solubility issues, particularly in polar aprotic solvents like DMF or DMSO, consider using a co-solvent system. For reactions requiring elevated temperatures, solubility will likely increase. In cases of persistent insolubility, especially in cross-coupling reactions, switching to a more solubilizing solvent system like toluene/water or dioxane/water may be beneficial.[1]
Q3: What are the expected 1H NMR chemical shifts for this compound?
Q4: Can I use this compound directly in a Grignard reaction?
A4: Formation of a Grignard reagent from this compound can be challenging. The proximity of the methoxy group might interfere with the Grignard formation. Lithium-halogen exchange is a more reliable method for generating the corresponding organometallic species.
II. Troubleshooting Guides for Common Reactions
This section provides detailed troubleshooting for specific reaction types involving this compound.
Guide 1: Suzuki-Miyaura Coupling Reactions
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. However, reactions with electron-rich aryl bromides like this compound can sometimes be sluggish.
Problem: Low or No Conversion to the Desired Product
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps & Explanation |
| Catalyst Deactivation | The methoxy group can chelate to the palladium center, inhibiting catalytic activity.[2] Solution: Switch to a ligand that is less prone to chelation, such as a bulky biarylphosphine ligand (e.g., XPhos, SPhos). These ligands promote a faster reductive elimination step, which can outcompete catalyst deactivation. |
| Poor Oxidative Addition | The electron-donating methoxy and methyl groups make the C-Br bond more electron-rich, which can slow down the oxidative addition step.[2] Solution: Increase the reaction temperature. If that fails, consider a more reactive palladium precursor, such as a pre-formed Pd(0) source like Pd₂(dba)₃. |
| Boronic Acid Decomposition | Protodeboronation (replacement of the boronic acid group with a hydrogen) is a common side reaction, especially with prolonged reaction times and certain bases.[3][4] Solution: Use a more stable boronic ester (e.g., a pinacol ester) or a trifluoroborate salt. Ensure your base is anhydrous and consider using a milder base like K₃PO₄ or Cs₂CO₃. |
| Inadequate Degassing | Oxygen can oxidize the Pd(0) catalyst, rendering it inactive.[4] Solution: Thoroughly degas your solvent and reaction mixture by sparging with an inert gas (argon or nitrogen) for at least 20-30 minutes. Maintain a positive pressure of inert gas throughout the reaction.[5] |
Experimental Protocol: Optimized Suzuki-Miyaura Coupling
-
Reaction Setup: To a dry Schlenk flask, add this compound (1 eq.), the boronic acid or ester (1.2 eq.), a suitable base (e.g., K₃PO₄, 3 eq.), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.
-
Solvent Addition: Add degassed solvent (e.g., a 4:1 mixture of dioxane and water) via syringe.
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.
Troubleshooting Flowchart: Suzuki-Miyaura Coupling
Caption: Decision tree for troubleshooting low yields in Suzuki coupling.
Guide 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds. Similar to Suzuki couplings, electron-rich aryl halides can present challenges.
Problem: Incomplete Reaction or Formation of Side Products
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps & Explanation |
| Inappropriate Ligand Choice | The choice of ligand is critical for successful Buchwald-Hartwig amination.[6] For an electron-rich substrate like this compound, a bulky, electron-rich phosphine ligand is often necessary to promote efficient reductive elimination. Solution: Screen a panel of ligands. For primary amines, ligands like XPhos or RuPhos are often effective. For secondary amines, consider ligands like BrettPhos.[6][7] |
| Base Incompatibility | Strong bases like NaOtBu are highly effective but can also promote side reactions, especially with sensitive substrates. Solution: If side reactions are observed, consider a weaker base such as K₃PO₄ or Cs₂CO₃. The choice of base can also influence the catalyst's activity and stability.[6] |
| Side Reaction: Hydrodehalogenation | The replacement of the bromine atom with a hydrogen is a common side reaction. This can be caused by impurities in the reagents or solvent, or by certain catalyst/ligand combinations. Solution: Ensure all reagents and solvents are anhydrous and of high purity.[4] If the problem persists, screening different ligands and bases may be necessary. |
| Amine Volatility | If a low-boiling-point amine is used, it may evaporate from the reaction mixture at elevated temperatures, leading to a stall in the reaction. Solution: Use a sealed reaction vessel or a condenser to prevent the loss of volatile amines. Alternatively, consider using a higher boiling point solvent to allow for lower reaction temperatures. |
Experimental Protocol: General Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (2-4 mol%), and the base (e.g., NaOtBu, 1.4 eq.) to a dry Schlenk tube.
-
Reagent Addition: Add this compound (1 eq.) and the amine (1.2 eq.).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring & Work-up: Follow the same monitoring and work-up procedures as described for the Suzuki-Miyaura coupling.
Guide 3: Lithium-Halogen Exchange and Subsequent Reactions
For transformations requiring the formation of an organometallic intermediate, lithium-halogen exchange is often more reliable than Grignard formation for this substrate.
Problem: Low Yield of the Desired Product after Quenching
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps & Explanation |
| Incomplete Lithium-Halogen Exchange | The exchange reaction may be slow or incomplete. Solution: Ensure your alkyllithium reagent (e.g., n-BuLi or t-BuLi) is freshly titrated and active. Running the exchange at a slightly higher temperature (e.g., -40 °C instead of -78 °C) for a short period can sometimes improve the rate, but be cautious of potential side reactions.[8] |
| Protonation of the Organolithium Intermediate | Trace amounts of water or other protic impurities in the solvent or on the glassware can quench the organolithium species.[9] Solution: Rigorously dry all glassware in an oven overnight. Use anhydrous solvents, preferably freshly distilled from a suitable drying agent.[8] |
| Side Reactions of the Organolithium | The organolithium intermediate can be reactive towards certain functional groups or solvents (e.g., THF at higher temperatures).[8] Solution: Keep the reaction temperature low (-78 °C) and add the electrophile as soon as the lithium-halogen exchange is complete. If using THF as a solvent, be mindful of its decomposition at temperatures above -20 °C in the presence of strong bases. |
| Poor Electrophile Reactivity | The electrophile may not be reactive enough to couple with the organolithium intermediate. Solution: Use a more reactive electrophile or consider transmetalation to a different organometallic species (e.g., an organozinc or organocuprate) that may have better reactivity with your chosen electrophile. |
Experimental Protocol: Lithium-Halogen Exchange and Electrophilic Quench
-
Setup: Under an argon atmosphere, dissolve this compound in anhydrous THF or diethyl ether in a flame-dried flask.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add a solution of n-BuLi or t-BuLi (1.1 eq.) dropwise. Stir at -78 °C for 30-60 minutes.
-
Electrophilic Quench: Add the electrophile (1.2 eq.) dropwise at -78 °C.
-
Warming and Quench: Allow the reaction to slowly warm to room temperature. Quench the reaction by carefully adding a saturated aqueous solution of NH₄Cl.
-
Work-up and Purification: Perform a standard aqueous work-up and purify the product by column chromatography.
Reaction Scheme: Lithium-Halogen Exchange
Caption: General workflow for lithium-halogen exchange and subsequent electrophilic quench.
III. References
-
Buchwald, S. L., & Hartwig, J. F. (2010). Buchwald-Hartwig Amination. John Wiley & Sons.
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
-
Chemist, D. L. (2021). Diagnosing issues with a failed Suzuki coupling? Reddit. Retrieved from [Link]
-
curdled. (2025). Lithiations Not Working. Reddit. Retrieved from [Link]
-
VoidBeard. (2018). I keep getting debrominated starting material and low conversion after lithiation. Reddit. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Reddit User wildfyr. (2023). Help needed with unreproducible Suzuki coupling. Reddit. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. reddit.com [reddit.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. reddit.com [reddit.com]
- 9. reddit.com [reddit.com]
Technical Support Center: Bromination of Methoxyindanes
Welcome to the technical support guide for the bromination of methoxyindane derivatives. This document is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of this transformation. The inherent reactivity of the methoxyindane scaffold presents unique challenges, where subtle shifts in reaction conditions can lead to vastly different product profiles. This guide provides in-depth, mechanistically grounded answers to common problems and frequently asked questions, empowering you to troubleshoot and optimize your synthetic route.
Frequently Asked Questions (FAQs)
Q1: I'm trying to brominate the aromatic ring of my methoxyindane but I'm getting a mixture of products. What are the primary competing reactions I should be aware of?
When brominating a methoxyindane, you are primarily dealing with a competition between two distinct mechanistic pathways: Electrophilic Aromatic Substitution (SEAr) on the electron-rich benzene ring, and Free Radical Halogenation at the benzylic position (C1) of the indane core.
-
Electrophilic Aromatic Substitution (SEAr): This is the desired pathway for functionalizing the aromatic ring. The methoxy group is a strong activating group, making the aromatic ring highly nucleophilic and susceptible to attack by an electrophile ("Br+"). This reaction is typically favored under polar, ionic conditions and in the absence of light or radical initiators.[1][2]
-
Free Radical Halogenation: This pathway leads to the substitution of a hydrogen atom at the benzylic position. The benzylic C-H bonds are relatively weak and susceptible to abstraction by a bromine radical (Br•) to form a stable benzylic radical intermediate.[3][4] This reaction is promoted by UV light, radical initiators (like AIBN or benzoyl peroxide), and is most efficient in non-polar solvents like carbon tetrachloride (CCl₄).[5][6]
Understanding which pathway is dominant under your specific conditions is the first step to troubleshooting.
Diagram 1: Competing Bromination Pathways
Caption: Key reaction pathways in methoxyindane bromination.
Q2: My goal is aromatic bromination. How does the methoxy group affect where the bromine adds, and how can I avoid getting multiple aromatic isomers?
The methoxy (-OCH₃) group is a powerful ortho, para-directing group in electrophilic aromatic substitution. This is due to its ability to donate electron density into the aromatic ring via resonance, which stabilizes the cationic intermediate (the arenium ion or sigma complex) formed during the reaction.[2][7] The stabilization is most effective when the electrophile adds to the positions ortho or para to the methoxy group.
However, the para position is often strongly favored over the ortho positions due to sterics; the methoxy group can physically hinder the approach of the bulky electrophile to the adjacent ortho carbons.
To favor a single aromatic isomer (typically the para product):
-
Use a sterically demanding brominating agent: While Br₂ can work, reagents like N-Bromosuccinimide (NBS) can offer better regioselectivity.
-
Control Temperature: Running the reaction at lower temperatures can increase selectivity by favoring the pathway with the lowest activation energy, which is often the formation of the sterically less hindered para product.
-
Solvent Choice: Using a polar aprotic solvent like acetonitrile can promote the ionic SEAr mechanism while suppressing radical side reactions, leading to a cleaner product profile.[8]
Diagram 2: SEAr Mechanism & Methoxy Directing Effect
Caption: Resonance stabilization favors ortho/para electrophilic attack.
Q3: I'm observing significant amounts of di- and tri-brominated products. How can I improve the selectivity for mono-bromination?
Over-bromination, or polybromination, is a common issue because the first bromine atom added to the ring is only weakly deactivating. Furthermore, the methoxy group's strong activating effect means the mono-brominated product can often be more reactive than the starting material of other, less-activated aromatic compounds.
Strategies to Promote Mono-bromination:
| Strategy | Mechanism of Action | Key Considerations |
| Control Stoichiometry | Limit the availability of the brominating agent. | Add the brominating agent slowly (e.g., via syringe pump) to a solution of the methoxyindane. Use slightly less than one equivalent (e.g., 0.95 eq) to ensure some starting material remains, preventing the product from competing for the reagent. |
| Lower Temperature | Reduces the overall reaction rate, allowing for greater control. | Reactions can be run at 0 °C or even -15 °C to -78 °C.[9] This significantly dampens the rate of the second bromination relative to the first. |
| Use a Milder Reagent | Reagents like NBS are often less aggressive than Br₂ with a Lewis acid. | N-Bromosuccinimide in acetonitrile or DMF is an excellent choice for controlled mono-bromination of activated rings.[8] |
| Monitor the Reaction | Prevent the reaction from running too long. | Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of starting material and the appearance of the mono-brominated product. Quench the reaction as soon as the starting material is consumed. |
Troubleshooting Guide
Problem: My reaction is producing the benzylic bromide instead of the desired aromatic bromide.
-
Symptoms: You observe a new signal in the ¹H NMR spectrum, typically a triplet or doublet of doublets between 4.5 and 6.0 ppm, corresponding to a proton on a carbon bearing a bromine atom (R₂CH-Br). Mass spectrometry confirms the correct mass for a mono-brominated product.
-
Root Cause: Your reaction conditions are favoring a free-radical mechanism over the ionic SEAr pathway.[3] This is the classic Wohl-Ziegler reaction.[4][6]
-
Solutions:
-
Eliminate Light: Conduct the reaction in a flask wrapped with aluminum foil. Ambient laboratory light can be sufficient to initiate radical chain reactions.[10]
-
Avoid Radical Initiators: Ensure no sources of radical initiation (e.g., AIBN, benzoyl peroxide) are present. Note that impure, aged NBS can sometimes contain radical initiators.[6] Using freshly recrystallized NBS can minimize this.[6]
-
Change Solvent: Switch from non-polar solvents (CCl₄, cyclohexane) to polar aprotic solvents (acetonitrile, DMF) or polar protic solvents (acetic acid).[8][11] Polar solvents help to stabilize ionic intermediates, favoring the SEAr mechanism.
-
Add a Radical Inhibitor: In difficult cases, small amounts of a radical scavenger like hydroquinone can be added, though this is less common and may complicate purification.
-
Diagram 3: Benzylic Bromination (Free Radical Mechanism)
Caption: The free radical chain reaction for benzylic bromination.
Problem: My substrate appears to be decomposing, resulting in a dark, complex mixture and low yield.
-
Symptoms: The reaction mixture turns dark brown or black. TLC analysis shows a streak of baseline material and multiple, poorly resolved spots. Mass recovery after workup is low.
-
Root Cause: Methoxyindanes can be sensitive to strongly acidic or oxidative conditions, leading to fragmentation or polymerization.[12] This is particularly true if using Br₂ with a strong Lewis acid catalyst (e.g., FeBr₃, AlCl₃). The HBr generated as a byproduct during SEAr can also contribute to decomposition.[13]
-
Solutions:
-
Use a Milder Reagent: Avoid the Br₂/Lewis acid system. N-Bromosuccinimide (NBS) is an excellent alternative as it generates Br₂ in situ at a low concentration and does not require a strong Lewis acid.[4][8]
-
Buffer the Reaction: Include a non-nucleophilic base to scavenge the HBr byproduct. Common choices include sodium bicarbonate (NaHCO₃), calcium carbonate (CaCO₃), or pyridine.
-
Optimize Temperature: While lower temperatures can help with selectivity, excessively long reaction times might lead to slow decomposition. Find a balance that allows the reaction to complete in a reasonable timeframe (e.g., 2-6 hours).
-
Ensure Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent side reactions involving atmospheric oxygen, which can be promoted under radical or harsh oxidative conditions.[14]
-
Experimental Protocols
Protocol 1: Selective Aromatic Bromination (para- to Methoxy Group)
This protocol is designed to favor the SEAr pathway and minimize benzylic and polybromination.
-
Setup: To a round-bottom flask wrapped in aluminum foil and equipped with a magnetic stir bar, add the 5-methoxyindane substrate (1.0 eq).
-
Solvent: Dissolve the substrate in anhydrous acetonitrile (CH₃CN) to a concentration of approximately 0.1-0.2 M.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: In a separate flask, dissolve N-Bromosuccinimide (NBS) (1.05 eq) in a minimal amount of anhydrous acetonitrile. Add this solution dropwise to the cooled substrate solution over 15-30 minutes.
-
Reaction: Allow the mixture to stir at 0 °C. Monitor the reaction progress by TLC (e.g., using a 9:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete within 1-3 hours.
-
Workup: Once the starting material is consumed, pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any remaining bromine. Extract the product with dichloromethane or ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel.[2]
Protocol 2: Selective Benzylic Bromination
This protocol is designed to favor the free-radical pathway, based on the Wohl-Ziegler reaction.[3]
-
Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add the 5-methoxyindane substrate (1.0 eq), N-Bromosuccinimide (NBS) (1.1 eq), and a catalytic amount of azobisisobutyronitrile (AIBN) (0.05 eq).
-
Solvent: Add anhydrous carbon tetrachloride (CCl₄) to a concentration of 0.2-0.4 M. (Note: CCl₄ is a known carcinogen and ozone-depleting substance. Alternative solvents like benzotrifluoride may be used). [3]
-
Reaction: Heat the mixture to reflux (approx. 77 °C for CCl₄). A UV lamp (e.g., a 150W projector lamp) can be shone on the flask to accelerate initiation.[10][15]
-
Monitoring: Monitor the reaction by TLC or GC-MS. The reaction is often complete in 1-4 hours. The solid succinimide byproduct will float to the top as the reaction proceeds.
-
Workup: Cool the reaction mixture to room temperature and filter off the solid succinimide.
-
Purification: Wash the filtrate with water and brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. The crude product should be purified promptly by column chromatography, as benzylic bromides can be unstable.
References
-
Bogdanov, J. (2014). Benzylic oxo-functionalisation of indane derivative by benzylic bromination followed by Kornblum-type oxidation. Repository of UKIM. [Link]
-
Tutar, A., et al. (2008). Bromination of 5-Methoxyindane: Synthesis of New Benzoindenone Derivatives and Ready Access to 7H-Benzo[c]fluoren-7-one Skeleton. Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]
-
Bogdanov, J. (2014). BENZYLIC OXO-FUNCTIONALISATION OF INDANE DERIVATIVE BY BENZYLIC BROMINATION FOLLOWED BY KORNBLUM-TYPE OXIDATION. ResearchGate. [Link]
-
Bogdanov, J. (2014). Benzylic oxo-functionalisation of indane derivative by benzylic bromination followed by Kornblum-type oxidation. Oxidation Communications. [Link]
-
Vyas, P.V., et al. (2003). An efficient method of bromination of aromatic amines, hydrocarbons and naptholts. Tetrahedron Letters. [Link]
-
Lumen Learning. (n.d.). Examples of electrophilic aromatic substitution. Organic Chemistry II. [Link]
-
Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). [Link]
-
Khalafy, J., et al. (2010). Selective Bromination of 4-Chloro-1-indanone and Synthesis of (4-Chloro-2, 3-Dihydro-1H-indene-2-yl)methanamine. South African Journal of Chemistry. [Link]
-
Carreño, M. C., et al. (1995). N-Bromosuccinimide in Acetonitrile: A Mild and Regiospecific Nuclear Brominating Reagent for Methoxybenzenes and Naphthalenes. The Journal of Organic Chemistry. [Link]
-
Common Organic Chemistry. (n.d.). Bromination - Common Conditions. [Link]
-
Plaskon, A. S., et al. (2007). Simple and Regioselective Bromination of 5,6-Disubstituted-indan-1-ones with Br2 Under Acidic and Basic Conditions. Molecules. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Bromination. Reagent Guides. [Link]
-
Tutar, A., et al. (2008). Bromination of 5-Methoxyindane: Synthesis of New Benzoindenone Derivatives and Ready Access to 7H-Benzo[c]fluoren-7-one Skeleton. Taylor & Francis Online. [Link]
-
Wikipedia. (n.d.). N-Bromosuccinimide. [Link]
- Google Patents. (n.d.).
-
BYJU'S. (n.d.). Bromination via a Free Radical Mechanism. [Link]
-
Ashenhurst, J. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Master Organic Chemistry. [Link]
-
Wang, Y., et al. (2017). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules. [Link]
-
Kus, N. S. (2009). Photochemical bromination of substituted indan-1-one derivatives. Turkish Journal of Chemistry. [Link]
-
Jasouri, S., et al. (2010). Selective bromination of 4-chloro-1-indanone and synthesis of (4-chloro-2, 3-dihydro-1H-indene-2-yl)methanamine. SciELO South Africa. [Link]
-
Chemistry LibreTexts. (2022). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. [Link]
-
Oriental Journal of Chemistry. (n.d.). A Regioselective and Stereoselective Methoxy Bromination of Olefins using Diacetoxyiodobenzene and Phenyltrimethyl Ammoniumtribromide. [Link]
-
Ashenhurst, J. (2013). Bromination of Alkenes - The Mechanism. Master Organic Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution. [Link]
-
Ashenhurst, J. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]
Sources
- 1. 14.2. Examples of electrophilic aromatic substitution | Organic Chemistry II [courses.lumenlearning.com]
- 2. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Bromination - Common Conditions [commonorganicchemistry.com]
- 6. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemistry.mdma.ch [chemistry.mdma.ch]
- 9. tandfonline.com [tandfonline.com]
- 10. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. EP1057801A2 - Process for benzylic bromination - Google Patents [patents.google.com]
- 14. Bromination - Wordpress [reagents.acsgcipr.org]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Purification of 5-Bromo-4-Methoxy-7-Methylindane
Welcome to the dedicated technical support resource for researchers, scientists, and professionals in drug development working with 5-Bromo-4-Methoxy-7-Methylindane. This guide is designed to provide expert insights and practical solutions to common challenges encountered during the purification of this compound. Our goal is to empower you with the knowledge to enhance purity, improve yield, and ensure the integrity of your experimental outcomes.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of this compound, offering probable causes and actionable solutions.
Question 1: My final product shows persistent colored impurities (yellow to brown tint), even after initial purification attempts. What is the likely cause and how can I remove them?
Answer:
Colored impurities in brominated aromatic compounds often stem from residual bromine or the formation of color bodies during the reaction.[1][2] The presence of a light yellow to brown liquid form of a related compound suggests that such coloration can be inherent to impure samples.
Probable Causes:
-
Residual Bromine: Free bromine (Br₂) from the bromination step can linger in the product, imparting a yellow or brownish color.
-
Oxidation Products: The methoxy and methyl groups on the indane ring can be susceptible to oxidation, leading to the formation of colored byproducts, especially if exposed to air and light over time.
-
Polybrominated Species: The formation of di- or tri-brominated indane derivatives can sometimes result in colored materials.[1]
Solutions:
-
Aqueous Wash: Begin by washing the crude product solution (e.g., in dichloromethane or ethyl acetate) with an aqueous solution of a mild reducing agent like sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃). This will quench any remaining elemental bromine. Follow this with a brine wash to remove excess water.
-
Activated Carbon Treatment: Dissolve the crude product in a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture). Add a small amount of activated charcoal (typically 1-2% w/w) and gently heat the mixture for a short period (15-30 minutes). The activated carbon will adsorb many colored impurities. Remove the carbon by hot filtration through a pad of Celite®. Caution: Ensure the filtration is performed in a well-ventilated fume hood.
-
Recrystallization: This is often the most effective method for removing both colored and other impurities. A carefully chosen solvent system is crucial.
Question 2: I am struggling to achieve high purity (>98%) via recrystallization. What solvent systems are recommended, and what is the optimal protocol?
Answer:
Recrystallization is a powerful technique for purifying solid organic compounds. The key is to find a solvent or solvent pair in which the desired compound has high solubility at elevated temperatures and low solubility at cooler temperatures, while the impurities remain soluble at all temperatures.[2]
Recommended Solvent Systems for this compound:
| Solvent System | Rationale |
| Ethanol/Water | The compound is likely soluble in hot ethanol and less soluble in cold ethanol. The addition of water as an anti-solvent can induce crystallization. |
| Hexane/Ethyl Acetate | A non-polar/polar solvent pair. The compound should be soluble in a mixture with a higher proportion of ethyl acetate and crystallize out as the hexane ratio increases. |
| Isopropanol | Often a good choice for moderately polar compounds. |
Step-by-Step Recrystallization Protocol:
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of the chosen hot solvent. Add the solvent in small portions until the solid just dissolves.[2]
-
Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add activated charcoal as described in Question 1. Reheat to boiling and perform a hot filtration.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Question 3: My NMR and LC-MS analyses suggest the presence of isomeric impurities. What are the likely isomers, and how can I separate them?
Answer:
Isomeric impurities are a common challenge in the synthesis of substituted aromatic compounds, often arising from the directing effects of multiple substituents during electrophilic aromatic substitution.
Probable Isomeric Impurities:
-
Regioisomers of Bromination: Depending on the reaction conditions, bromination could potentially occur at other positions on the aromatic ring, although the position specified in the target molecule is sterically and electronically favored.
-
Friedel-Crafts Related Isomers: If the synthesis involves a Friedel-Crafts alkylation step, rearrangements of the alkylating agent can lead to isomeric products.[3][4]
Separation Strategy: Column Chromatography
Column chromatography is the most effective technique for separating isomers with different polarities.
Step-by-Step Column Chromatography Protocol:
-
Stationary Phase: Use silica gel as the stationary phase.
-
Mobile Phase (Eluent): A non-polar/polar solvent system is recommended. Start with a low polarity mixture and gradually increase the polarity. A common choice is a gradient of ethyl acetate in hexane.
-
Initial Eluent: 1-2% Ethyl Acetate in Hexane
-
Gradient: Gradually increase to 5-10% Ethyl Acetate in Hexane.
-
-
Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent or a slightly more polar solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of the column. This technique generally provides better separation than wet loading.
-
Elution and Fraction Collection: Begin eluting with the initial low-polarity solvent system. Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify which fractions contain the desired product and which contain the impurities.
-
Product Isolation: Combine the pure fractions containing this compound and remove the solvent using a rotary evaporator.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound to maintain its purity?
A1: To ensure long-term stability and prevent degradation, this compound should be stored in a tightly sealed container, protected from light and moisture.[5][6] It is advisable to store it in a cool, dry place, such as a refrigerator (+4°C), and under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
Q2: Which analytical techniques are most suitable for assessing the purity of this compound?
A2: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment.[7][8]
-
High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the purity and detecting non-volatile impurities. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a good starting point.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying volatile impurities and confirming the molecular weight of the main component.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation and identifying isomeric or structurally related impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Combines the separation power of HPLC with the identification capabilities of mass spectrometry, making it a powerful tool for impurity profiling.[7][8]
Q3: My compound appears to be an oil or a low-melting solid, making recrystallization difficult. What are my alternatives?
A3: If your compound is not a solid at room temperature, or if recrystallization proves ineffective, column chromatography, as detailed in the troubleshooting guide, is the primary alternative for purification. For oily products, Kugelrohr distillation can also be an option if the compound is thermally stable and has a suitable boiling point.
Visualizing the Purification Workflow
The following diagram illustrates a typical workflow for the purification of this compound, incorporating the troubleshooting steps discussed.
Caption: A generalized workflow for the purification and analysis of this compound.
Potential Impurity Formation Pathways
Understanding the potential side reactions during synthesis is key to anticipating and addressing impurities. The following diagram outlines possible impurity formation pathways.
Caption: Potential pathways for impurity formation during the synthesis of this compound.
References
Sources
- 1. EP0863118A1 - Preparation of Brominated Indanes - Google Patents [patents.google.com]
- 2. youtube.com [youtube.com]
- 3. Friedel-Crafts Alkylation [organic-chemistry.org]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 5. safety.admin.cam.ac.uk [safety.admin.cam.ac.uk]
- 6. ehs.berkeley.edu [ehs.berkeley.edu]
- 7. biomedres.us [biomedres.us]
- 8. biomedres.us [biomedres.us]
- 9. CN113045475A - Preparation method of 5-bromo-7-methylindole - Google Patents [patents.google.com]
- 10. mdpi.com [mdpi.com]
- 11. Advances in Green Analytical Techniques for Impurity Profiling in Pharmaceuticals - Journal of Young Pharmacists [jyoungpharm.org]
- 12. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 13. Review on the modern analytical advancements in impurities testing [aber.apacsci.com]
- 14. nottingham.ac.uk [nottingham.ac.uk]
- 15. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Degradation Pathways of Bromo-Methoxy Organic Compounds
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the study of bromo-methoxy organic compound degradation. This guide is designed to provide you, as a senior application scientist, with in-depth technical and practical information. Here you will find troubleshooting advice for common experimental issues, answers to frequently asked questions, and detailed protocols to support your research in this complex field.
I. Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments, providing potential causes and actionable solutions.
| Problem | Potential Causes | Troubleshooting Steps & Explanations |
| 1. Inconsistent or non-reproducible degradation rates. | - Variable microbial activity: The metabolic state of microbial cultures can fluctuate.[1] - Inconsistent light source intensity: For photochemical degradation, variations in lamp output can significantly affect reaction rates. - Matrix effects: Components in the sample matrix (e.g., soil, water) can interfere with the degradation process.[2] | For Microbial Degradation: 1. Standardize Inoculum: Always use a consistent amount of a freshly grown and quantified microbial culture for inoculation. This ensures a comparable starting biomass for each experiment. 2. Control Growth Conditions: Maintain consistent temperature, pH, and nutrient concentrations in your growth media. Bacterial growth is a limiting factor in the degradation of some brominated compounds.[1] For Photochemical Degradation: 1. Calibrate Light Source: Regularly measure and record the intensity of your light source using a calibrated radiometer. Adjust the distance or power to maintain consistency. 2. Use a Quantum Yield Reference: Include a well-characterized compound with a known quantum yield in your experimental setup to act as an internal standard. |
| 2. Difficulty in identifying degradation products. | - Low concentration of intermediates: Degradation products may be transient and exist in very low concentrations. - Co-elution of compounds: In chromatographic analysis, degradation products may have similar retention times to other components in the sample. - Matrix interference: Complex matrices can mask the signals of degradation products. | 1. Time-Course Sampling: Collect samples at multiple time points to capture the formation and subsequent degradation of transient intermediates. 2. Optimize Chromatographic Method: Adjust the mobile phase composition, gradient, or column type to improve the separation of analytes. Consider using a different analytical technique like GC-MS for volatile products or LC-MS for non-volatile ones.[3][4] 3. Sample Preparation: Employ solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to clean up your sample and concentrate the analytes of interest, reducing matrix effects. |
| 3. Mass balance is not achieved (sum of parent compound and products is less than 100%). | - Formation of volatile products: Some degradation pathways can produce volatile organic compounds (VOCs) that are lost during sample handling. - Adsorption to container walls: Hydrophobic compounds can adsorb to the surfaces of glassware or plasticware. - Formation of non-extractable residues (bound residues): In soil or sediment experiments, degradation products can become irreversibly bound to the solid matrix. | 1. Use a Closed System: For experiments where volatilization is suspected, use sealed reaction vessels and analyze the headspace using gas chromatography. 2. Use Silanized Glassware: Treat glassware with a silanizing agent to reduce the adsorption of hydrophobic compounds. 3. Analyze the Solid Matrix: After extracting the "free" compounds, perform a more rigorous extraction (e.g., Soxhlet extraction) on the solid matrix to attempt to recover bound residues. |
| 4. No degradation is observed. | - Recalcitrant nature of the compound: Many halogenated organic compounds are highly resistant to degradation.[1][5] - Inappropriate microbial consortium: The selected microorganisms may not possess the necessary enzymatic machinery to degrade the target compound.[1] - Unsuitable experimental conditions: Factors like pH, temperature, or the absence of a necessary co-substrate can inhibit degradation.[1] | 1. Acclimatize Microbial Cultures: Gradually expose your microbial cultures to increasing concentrations of the target compound to select for and enrich degrading strains.[6] 2. Provide a Co-substrate: Some compounds are degraded via co-metabolism, where the presence of another growth-supporting substrate is necessary.[1][6] For example, the presence of an additional carbon source was found to be mandatory to initiate the degradation of certain brominated flame retardants.[1] 3. Optimize Reaction Conditions: Systematically vary parameters such as pH, temperature, and oxygen availability to determine the optimal conditions for degradation. |
II. Frequently Asked Questions (FAQs)
General Concepts
Q1: What are the primary degradation pathways for bromo-methoxy organic compounds?
A1: Bromo-methoxy organic compounds can be degraded through several pathways, primarily:
-
Microbial Degradation: This is a major mechanism for the removal of organic pollutants from the environment.[7][8] Bacteria and fungi can utilize these compounds as a source of carbon and energy, often initiating the process through dehalogenation or demethylation reactions.[1][5]
-
Photochemical Degradation: This involves the breakdown of the compound by light energy.[9][10] It can occur through direct photolysis, where the molecule itself absorbs light, or indirect photolysis, mediated by other light-absorbing substances in the environment.[11] The position of the methoxy group on the phenyl ring can influence the rate of photodegradation.[12][13]
-
Chemical Degradation: This includes abiotic processes such as hydrolysis and oxidation-reduction reactions that can lead to the breakdown of the compound.[10] Dehalogenation is a key degradation reaction for halogenated organic compounds.[14]
Q2: What is the role of the bromo- and methoxy- functional groups in the degradation process?
A2: The bromo- and methoxy- groups significantly influence the reactivity and degradation of the organic compound.
-
Bromo Group: The carbon-bromine bond can be cleaved through various mechanisms, including reductive, oxidative, and hydrolytic dehalogenation.[1] The position of the bromine atom on the aromatic ring affects the compound's susceptibility to microbial attack.
-
Methoxy Group: The methoxy group is an electron-donating group that can influence the electronic properties of the aromatic ring, potentially affecting its reactivity towards electrophilic or nucleophilic attack.[15] It can be cleaved through O-demethylation, a common reaction in microbial metabolism.
Experimental Design & Analysis
Q3: How do I choose the right analytical method to monitor the degradation of my compound?
A3: The choice of analytical method depends on the properties of your compound and its expected degradation products.
-
Gas Chromatography (GC): Ideal for volatile and semi-volatile compounds. GC coupled with a mass spectrometer (GC-MS) is powerful for identifying and quantifying both the parent compound and its degradation products.[3][4]
-
High-Performance Liquid Chromatography (HPLC): Suitable for non-volatile and thermally labile compounds. HPLC with UV or mass spectrometry (LC-MS) detection is commonly used.[11][16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the parent compound and its degradation products, which is invaluable for pathway elucidation.[3]
Q4: What are the key parameters to control in a microbial degradation experiment?
A4: To ensure reliable and reproducible results in a microbial degradation study, it is crucial to control:
-
Microbial Culture: Use a well-characterized and pure culture or a defined consortium.
-
Nutrient Medium: The composition of the medium, including the concentration of the target compound and any co-substrates, should be precisely controlled.
-
Physicochemical Conditions: Maintain a constant temperature, pH, and aeration rate.
-
Controls: Include sterile controls (no microorganisms) to account for abiotic degradation and biotic controls (with microorganisms but without the target compound) to monitor the health of the culture.
Q5: How can I confirm that the observed degradation is due to microbial activity and not other factors?
A5: To confirm microbial degradation, you should:
-
Compare with a Sterile Control: Run a parallel experiment with a sterilized medium and your compound. The absence of degradation in the sterile control strongly suggests a biological process.
-
Isolate and Identify the Degrading Microorganisms: Isolate the microorganisms responsible for the degradation and demonstrate their ability to break down the compound in a pure culture.
-
Detect Metabolic Intermediates: Identify the formation of expected metabolic intermediates, which is a hallmark of biological degradation pathways.
-
Use Isotope Labeling: Employing a 13C-labeled version of your compound can help trace its fate and confirm its incorporation into microbial biomass or conversion to CO2. A dual carbon-bromine isotope analysis can also help elucidate degradation mechanisms.[1]
III. Degradation Pathways Overview
The degradation of bromo-methoxy organic compounds is a complex process involving multiple potential pathways. The specific route taken depends on the compound's structure, the environmental conditions, and the microorganisms present.
A. Microbial Degradation Pathways
Microbial degradation is a key process in the environmental fate of many organic pollutants.[1] For bromo-methoxy aromatics, the initial steps often involve either the removal of the bromine substituent (dehalogenation) or the methoxy group (O-demethylation).
Caption: Generalized microbial degradation pathways for bromo-methoxy aromatic compounds.
B. Photochemical Degradation Pathways
Photochemical degradation can proceed through direct absorption of light by the bromo-methoxy compound or through indirect mechanisms involving photosensitizers.
Caption: Direct and indirect photochemical degradation pathways.
IV. Experimental Protocols
Protocol 1: Enrichment and Isolation of Degrading Bacteria
This protocol outlines the steps to enrich and isolate bacteria capable of degrading a specific bromo-methoxy organic compound from a contaminated environmental sample.[17]
Materials:
-
Contaminated soil or water sample
-
Basal Salt Medium (BSM)
-
Target bromo-methoxy organic compound (analytical grade)
-
Co-substrate (e.g., naphthalene, if required for co-metabolism)[17]
-
Petri dishes with BSM agar
-
Incubator shaker
Procedure:
-
Enrichment Culture:
-
Prepare BSM containing the target bromo-methoxy compound as the sole carbon source at a concentration of 10-50 mg/L.
-
For co-metabolism studies, a readily available carbon source like naphthalene (50 mg/L) can be added to support initial microbial growth.[17]
-
Inoculate 100 mL of the medium in a 250 mL flask with 1 g of soil or 1 mL of water from the contaminated site.
-
Incubate at 30°C on a rotary shaker at 150 rpm for 7-14 days.
-
-
Sub-culturing:
-
After incubation, transfer 10 mL of the enrichment culture to 90 mL of fresh medium.
-
Incubate under the same conditions.
-
Repeat this transfer at least three times to enrich for bacteria capable of degrading the target compound.
-
-
Isolation of Pure Cultures:
-
Prepare serial dilutions of the final enrichment culture.
-
Plate the dilutions onto BSM agar plates containing the target compound as the sole carbon source.
-
Incubate the plates at 30°C until colonies appear.
-
Pick individual colonies and re-streak them onto fresh plates to obtain pure cultures.
-
-
Confirmation of Degradation Ability:
-
Inoculate a pure culture into liquid BSM containing the target compound.
-
Monitor the disappearance of the compound over time using an appropriate analytical method (e.g., HPLC or GC).
-
Protocol 2: Analysis of Photodegradation Products
This protocol provides a general procedure for studying the photodegradation of a bromo-methoxy organic compound and identifying its degradation products.[18]
Materials:
-
Target bromo-methoxy organic compound
-
High-purity solvent (e.g., acetonitrile or water)
-
Photoreactor equipped with a suitable light source (e.g., UV lamp)
-
Quartz reaction vessels
-
Analytical instruments (e.g., HPLC-UV, LC-MS, GC-MS)
Procedure:
-
Sample Preparation:
-
Prepare a solution of the target compound in the chosen solvent at a known concentration. The concentration should be low enough to ensure that the solution is optically transparent at the irradiation wavelength.
-
-
Photodegradation Experiment:
-
Place the sample solution in a quartz reaction vessel and place it in the photoreactor.
-
Irradiate the sample for a defined period.
-
Take samples at various time intervals to monitor the degradation process.
-
Run a dark control (the sample is kept in the dark) to account for any non-photochemical degradation.
-
-
Analysis of Degradation Products:
-
Analyze the samples using an appropriate analytical method.
-
For HPLC-UV analysis, monitor the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.
-
For LC-MS or GC-MS analysis, obtain the mass spectra of the parent compound and the degradation products to aid in their identification.
-
-
Data Analysis:
-
Calculate the degradation rate of the parent compound.
-
Propose structures for the degradation products based on their mass spectra and chromatographic behavior.
-
V. References
-
Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater - MDPI. (2021-07-06). [Link]
-
In-Depth Photocatalytic Degradation Mechanism of the Extensively Used Dyes Malachite Green, Methylene Blue, Congo Red, and Rhodamine B via Covalent Organic Framework-Based Photocatalysts - MDPI. [Link]
-
Host–Guest Interaction-Controlled Site-Selective C–H Borylation of Aromatic Compounds | Journal of the American Chemical Society. [Link]
-
Transforming Cellulose for Sustainability: Comprehensive Insights into Modification Approaches and Their Applications - ACS Publications. (2025-12-26). [Link]
-
Bacterial Degradation of Aromatic Compounds - ResearchGate. (2025-10-16). [Link]
-
Molecular characterization of the enzymes involved in the degradation of a brominated aromatic herbicide | Request PDF - ResearchGate. (2025-08-09). [Link]
-
Bacterial Degradation of Aromatic Compounds - PMC - NIH. [Link]
-
Chemoenzymatic Diazo Synthesis Enabled by Enzymatic Halide Recycling with Vanadium-Dependent Haloperoxidases | Journal of the American Chemical Society - ACS Publications. [Link]
-
Microbial degradation of aromatic compounds — from one strategy to four. [Link]
-
Qualitative Analysis of Organic Compounds - Chemistry LibreTexts. (2024-09-01). [Link]
-
Novel Bromo and methoxy substituted Schiff base complexes of Mn(II), Fe(III), and Cr(III) for anticancer, antimicrobial, docking, and ADMET studies - NIH. [Link]
-
Photodegradation of Methoxy Substituted Curcuminoids - ResearchGate. (2025-08-06). [Link]
-
The Importance of Degradation in the Fate of Selected Organic Compounds in the Environment. Part I. General Considerations. [Link]
-
Photodegradation Products And Their Analysis In Food - ResearchGate. (2025-08-09). [Link]
-
Research Progress on the Degradation of Organic Pollutants in Water by Activated Persulfate Using Biochar-Loaded Nano Zero-Valent Iron - NIH. (2024-03-03). [Link]
-
Effects of Aromatic Compounds Degradation on Bacterial Cell Morphology - MDPI. (2023-11-08). [Link]
-
Biodegradation of halogenated organic compounds | Microbiological Reviews. [Link]
-
Polybrominated methoxy- and hydroxynaphthalenes - ResearchGate. (2025-08-10). [Link]
-
Identification of a Chemical Probe for Bromo and Extra C-Terminal Bromodomain Inhibition through Optimization of a Fragment-Derived Hit - NIH. [Link]
-
Use of Bromine and Bromo-Organic Compounds in Organic Synthesis | Chemical Reviews. [Link]
-
Photodegradation of methoxy substituted curcuminoids - PubMed. [Link]
-
An Assessment of Test Methods for Photodegradation of Chemicals in the Environment - ECETOC. [Link]
-
A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile - MDPI. [Link]
-
Degradation - Chemistry LibreTexts. (2022-04-25). [Link]
-
Dehalogenation of persistent halogenated organic compounds: A review of computational studies and quantitative structure–property relationships | Request PDF - ResearchGate. (2025-08-10). [Link]
-
Photodegradation Products and their Analysis in Food - Herald Scholarly Open Access. (2020-06-03). [Link]
-
Identification of a Chemical Probe for Bromo and Extra C-Terminal Bromodomain Inhibition through Optimization of a Fragment-Derived Hit | Journal of Medicinal Chemistry. [Link]
-
SUSTAINABLE BROMINATION OF ORGANIC COMPOUNDS - ResearchGate. (2025-08-26). [Link]
-
Identification and Development of BRD9 Chemical Probes - MDPI. (2024-03-19). [Link]
-
Photodegradation Products and their Analysis in Food | UvA-DARE (Digital Academic Repository) - Research Explorer. (2020-06-03). [Link]
-
The biodegradation of halogenated organic compounds. [Link]
-
Microbial Degradation of Soil Organic Pollutants: Mechanisms, Challenges, and Advances in Forest Ecosystem Management - MDPI. [Link]
-
Bromination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC - NIH. [Link]
-
A Review on Adsorbable Organic Halogens Treatment Technologies: Approaches and Application - MDPI. [Link]
-
Advances in the Analysis of Persistent Halogenated Organic Compounds. (2010-02-01). [Link]
-
Biodegradation of synthetic organic pollutants: principles, progress, problems, and perspectives | FEMS Microbiology Reviews | Oxford Academic. [Link]
Sources
- 1. Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater [mdpi.com]
- 2. pjoes.com [pjoes.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. journals.asm.org [journals.asm.org]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. Bacterial Degradation of Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In-Depth Photocatalytic Degradation Mechanism of the Extensively Used Dyes Malachite Green, Methylene Blue, Congo Red, and Rhodamine B via Covalent Organic Framework-Based Photocatalysts [mdpi.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. heraldopenaccess.us [heraldopenaccess.us]
- 12. researchgate.net [researchgate.net]
- 13. Photodegradation of methoxy substituted curcuminoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Purity Analysis of 5-Bromo-4-Methoxy-7-Methylindane
For professionals in drug development and chemical research, the purity of an intermediate compound is not merely a quality metric; it is the bedrock upon which the integrity of subsequent synthesis steps and the safety of the final active pharmaceutical ingredient (API) are built. 5-Bromo-4-Methoxy-7-Methylindane, a substituted indane derivative, presents a unique analytical challenge due to its halogenated and multifunctional nature. This guide provides an in-depth comparison of robust analytical methodologies for its purity assessment, grounded in the principles of scientific integrity and validated through rigorous experimental design. We will explore not just the "how," but the critical "why" behind our methodological choices, ensuring that the protocols described are inherently self-validating systems.
Understanding the Analyte and Potential Impurity Profile
This compound is a complex organic molecule whose synthesis can inadvertently generate a constellation of related impurities. A robust analytical method must be able to distinguish the target analyte from:
-
Isomeric Impurities: Positional isomers where the bromine atom is located elsewhere on the aromatic ring.
-
Precursor Materials: Unreacted starting materials such as 4-Methoxy-7-Methylindane.
-
Over-brominated Species: Di- or tri-brominated indane derivatives resulting from excessive reaction.[1]
-
Synthetic By-products: Compounds formed from side reactions during the synthesis process.
The ability of an analytical method to unequivocally assess the analyte in the presence of these expected components is the definition of specificity, a cornerstone of method validation.[2][3]
High-Performance Liquid Chromatography (HPLC): The Primary Workhorse
For routine quality control and quantitative purity determination of non-volatile, complex organic molecules like this compound, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the undisputed method of choice.
Expertise & Experience: Why RP-HPLC?
The decision to employ RP-HPLC is based on the physicochemical properties of the analyte. The indane core provides significant hydrophobicity, making it ideally suited for retention on a non-polar stationary phase like C18. The aromatic ring contains a chromophore that allows for sensitive UV detection. This technique provides excellent precision and accuracy for quantification, which is essential for batch release and stability studies.[4][5]
A Self-Validating HPLC Protocol
A trustworthy analytical method must be validated to ensure it is fit for its intended purpose.[6] The validation process provides documented evidence of reliability, consistency, and accuracy.[4] The key validation parameters for an impurity method include specificity, limit of detection (LOD), limit of quantitation (LOQ), linearity, accuracy, and precision.[2][7]
Experimental Protocol: HPLC-UV Method for Purity Determination
-
Chromatographic System: Agilent 1260 Infinity II HPLC or equivalent, equipped with a Diode Array Detector (DAD).
-
Column: XBridge C18, 4.6 x 150 mm, 5 µm particle size.
-
Rationale: The C18 phase provides the necessary hydrophobicity for retaining the indane structure, while the column dimensions offer a good balance between resolution and analysis time.
-
-
Mobile Phase:
-
Solvent A: 0.1% Acetic Acid in Water
-
Solvent B: 0.1% Acetic Acid in Acetonitrile
-
Rationale: Acetonitrile is a common organic modifier providing good peak shape for a wide range of compounds. The acidic modifier (acetic acid) helps to protonate any acidic or basic functional groups, leading to more consistent retention times.[8]
-
-
Gradient Elution:
-
0-5 min: 60% B
-
5-25 min: 60% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 60% B (re-equilibration)
-
Rationale: A gradient is crucial for resolving early-eluting polar impurities from the main, more hydrophobic, analyte peak and then washing out any strongly retained, non-polar by-products.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Rationale: Maintaining a constant column temperature ensures reproducible retention times.
-
-
Injection Volume: 10 µL
-
Detection: Diode Array Detector (DAD) monitoring at 280 nm.
-
Rationale: The DAD acquires a full UV spectrum at each point, which is invaluable for assessing peak purity and identifying potential co-eluting impurities. 280 nm is chosen as a wavelength where the substituted benzene ring is expected to have significant absorbance.
-
-
Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve in 10 mL of Acetonitrile to create a 1 mg/mL stock solution. Dilute further as needed for linearity and accuracy experiments.
Gas Chromatography-Mass Spectrometry (GC-MS): The Orthogonal Confirmatory Tool
While HPLC is excellent for quantification, Gas Chromatography coupled with Mass Spectrometry (GC-MS) serves as a powerful orthogonal technique. It provides complementary information, particularly regarding the structural identity of the main peak and any volatile or semi-volatile impurities. For halogenated organic compounds, GC is a standard and highly effective analytical method.[9]
Expertise & Experience: Why GC-MS?
The primary advantage of GC-MS is the specificity provided by the mass spectrometer.[10] While HPLC-UV may show a single peak, GC-MS can confirm its identity by matching its mass spectrum and fragmentation pattern against a library or theoretical values. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) provides a clear signature in the mass spectrum, making it straightforward to identify bromine-containing compounds.[11][12] This makes GC-MS an ideal tool for confirming the identity of the primary component and identifying unknown impurities.[13]
Workflow for Purity Analysis
The following diagram illustrates a comprehensive workflow for the purity analysis of this compound, integrating both HPLC and GC-MS as complementary techniques.
Caption: Workflow for comprehensive purity analysis.
Method Comparison: HPLC-UV vs. GC-MS
The choice of analytical technique depends on the specific question being asked. Is the goal a precise quantification for a certificate of analysis, or the identification of an unknown impurity? The table below objectively compares the two methods for this application.
| Parameter | RP-HPLC with DAD | GC-MS | Rationale & Justification |
| Primary Application | Quantitative Purity & Impurity Profiling | Qualitative Identification & Volatile Impurity Analysis | HPLC excels at precise measurement of concentration[3], while MS provides definitive structural information.[9] |
| Specificity | Good (based on retention time & UV spectrum) | Excellent (based on retention time & mass fragmentation) | Mass fragmentation is a much more unique identifier than retention time, minimizing the risk of co-elution going undetected.[2] |
| Sensitivity (LOD/LOQ) | High (typically µg/mL to ng/mL) | Very High (typically ng/mL to pg/mL) | GC-MS, especially with selective ion monitoring (SIM), can achieve lower detection limits than standard HPLC-UV.[10] |
| Analyte Suitability | Excellent for non-volatile, thermally labile compounds | Requires analyte to be volatile and thermally stable | This compound is expected to be sufficiently volatile for GC, but HPLC is a safer primary choice without thermal stability data. |
| Impurity Identification | Limited to comparison with known standards | Excellent for structural elucidation of unknowns | The mass spectrum provides the molecular weight and fragmentation pattern, allowing for the tentative identification of unknown impurities. |
| Validation Complexity | Well-established and straightforward | More complex due to instrument tuning and library matching | Validating an HPLC impurity method follows clear industry guidelines.[6][8] |
Conclusion
For researchers and drug development professionals, ensuring the purity of this compound is critical. A dual-pronged approach leveraging the quantitative strength of a validated RP-HPLC method and the unparalleled specificity of GC-MS provides a comprehensive and trustworthy analytical strategy. The HPLC method serves as the robust foundation for routine quality control and quantification, while GC-MS acts as the essential confirmatory tool for identity and the investigation of unknown volatile impurities. This integrated workflow ensures that the material meets the highest standards of purity, quality, and consistency, thereby safeguarding the integrity of the entire research and development process.
References
- Hale, R.C., La Guardia, M.J., Harvey, E. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. Environmental Health Perspectives.
- Ng, R. (2014). Validation of Impurity Methods, Part II. Pharmaceutical Technology.
-
Mowry, C.D., & Oglesby, F.J. (2012). Headspace GC–MS Analysis of Halogenated Volatile Organic Compounds in Aqueous Samples: An Experiment for General Chemistry Laboratory. Journal of Chemical Education. Available at: [Link]
- Profound. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
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Plummer, L.N., & Busenberg, E. (n.d.). Low-Level detections of halogenated volatile organic compounds in groundwater: Use in vulnerability assessments. USGS Publications Warehouse. Available at: [Link]
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Hashimoto, S., Fushimi, A., & Tanabe, K. (2015). Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. ResearchGate. Available at: [Link]
-
de Oliveira, A.R.M. (n.d.). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. SciELO Brazil. Available at: [Link]
-
Henderson, J.E. (1982). GC/MS Analysis of Chlorinated Organic Compounds in Municipal Wastewater After Chlorination. UNT Digital Library. Available at: [Link]
- Anonymous. (n.d.). Analytical method validation: A brief review. Journal of Pharmacy Research.
-
International Journal of Research and Review. (2023). Analytical Method Validation: ICH and USP Perspectives. Available at: [Link]
-
Al-Suhaimi, K.M., et al. (2024). A Highly Sensitive RP HPLC-PDA Analytical Method for a Novel Bioactive Pyrazolone Derivative’s Detection and Quantification in Nanosuspension. University of Pretoria. Available at: [Link]
-
Al-Qaim, F.F., & Abdullah, M.P. (2014). Advances in Instrumental Analysis of Brominated Flame Retardants: Current Status and Future Perspectives. PubMed Central. Available at: [Link]
-
Chemsrc. (n.d.). This compound. Available at: [Link]
-
PubChem. (n.d.). 5-bromo-4-methyl-7-(2-methylphenyl)-1H-indene. Available at: [Link]
-
PubChem. (n.d.). 5-Bromo-4-methoxy-2-methylpyridine. Available at: [Link]
-
Abad, A., et al. (2019). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. PMC - NIH. Available at: [Link]
-
MDPI. (2024). Chemicals from Brominated Flame Retardants: Analytical Methods, Occurrence, Transport and Risks. Available at: [Link]
-
Kus, N.S. (2009). Photochemical bromination of substituted indan-1-one derivatives. TÜBİTAK Academic Journals. Available at: [Link]
-
Basavaiah, K., & Anil Kumar, U.R. (2011). Use of bromate - bromide mixture as a reagent for the determination of dothiepin hydrochloride in pharmaceuticals. Chula Digital Collections. Available at: [Link]
-
Mindt, T.L., et al. (2021). Advancing 6-bromo-7-[11C]methylpurine ([11C]BMP) towards clinical use. EJNMMI Radiopharmacy and Chemistry. Available at: [Link]
-
Jo, E., et al. (2022). Validation of an Analytical Method of 3′,4′,5-Trihydroxy-3-Methoxy-6,7-Methylenedioxyflavone 4′-Glucuronide for Standardization of Spinacia oleracea. MDPI. Available at: [Link]
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characterization of 5-Bromo-4-Methoxy-7-Methylindane analogs
Beginning Data Gathering
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A Comparative Guide to Indane Derivatives for Serotonergic Research: Profiling 5-Bromo-4-Methoxy-7-Methylindane
Introduction: The Indane Scaffold in Neuropharmacology
The indane (2,3-dihydro-1H-indene) framework is a privileged scaffold in medicinal chemistry, serving as the foundation for a diverse range of pharmacologically active compounds. Its rigid, bicyclic structure provides a well-defined orientation for substituent groups, making it an attractive template for designing ligands with high affinity and selectivity for various biological targets. Within the central nervous system, indane derivatives have been successfully developed as monoamine reuptake inhibitors, receptor agonists, and antagonists. This guide provides a comparative analysis of 5-Bromo-4-Methoxy-7-Methylindane and other key indane derivatives, with a particular focus on their potential interactions with the serotonin (5-HT) system, a critical modulator of mood, cognition, and perception. Due to the limited publicly available data on this compound, this guide will leverage data from well-characterized analogs, particularly from the aminoindane class, to build a predictive profile and provide a framework for its experimental evaluation.
Comparative Analysis: this compound in Context
While specific pharmacological data for this compound is not extensively documented in peer-reviewed literature, its structure invites comparison with a class of well-studied psychoactive compounds: the aminoindanes. These compounds are recognized for their potent effects on the serotonin system, primarily acting as selective serotonin releasing agents (SSRAs).
Key Comparator: 5-Methoxy-2-Aminoindane (MEAI)
5-Methoxy-2-aminoindane (MEAI), also known as Chaperon, is a prominent member of the aminoindane family. It functions as a selective serotonin releasing agent, with a 6-fold preference for serotonin release over norepinephrine and a 20-fold preference over dopamine. This profile results in entactogenic and mild euphoric effects, and MEAI has been investigated as a potential therapeutic for alcoholism and other binge-related disorders.
The key structural difference between MEAI and our target compound is the presence of a 2-amino group in MEAI, which is crucial for its interaction with the serotonin transporter (SERT), and the substitution pattern on the aromatic ring. This compound lacks this critical amino group, suggesting it is unlikely to function as a potent serotonin releasing agent. However, the methoxy and bromo substitutions on the aromatic ring are common features in ligands targeting G-protein coupled receptors (GPCRs), including serotonin receptors.
Structure-Activity Relationships (SAR) of Related Aminoindanes
The study of various aminoindane derivatives reveals important structure-activity relationships that can inform our predictions for this compound:
-
2-Aminoindane (2-AI): The parent compound without ring substituents is a selective substrate for the norepinephrine transporter (NET) and dopamine transporter (DAT), with minimal interaction with SERT.
-
5-Methoxy-2-aminoindane (MEAI): The addition of a 5-methoxy group dramatically shifts the selectivity towards SERT, making it a potent serotonin releaser.
-
5-Methoxy-6-methyl-2-aminoindane (MMAI): The addition of a methyl group adjacent to the methoxy group further enhances selectivity for SERT, with a 100-fold lower potency at NET and DAT.
-
5,6-Methylenedioxy-2-aminoindane (MDAI): This analog also displays a preference for SERT and NET over DAT.
These findings underscore the profound impact of aromatic ring substitutions on the pharmacological profile of indane derivatives. The 4-methoxy, 5-bromo, and 7-methyl substitutions on our target compound create a unique electronic and steric profile that could confer affinity for serotonin receptors, most notably the 5-HT2 family, which are known to be sensitive to such modifications in other ligand classes.
Hypothesized Pharmacological Profile of this compound
Based on the SAR of related compounds, we can hypothesize that this compound is unlikely to be a monoamine transporter substrate due to the absence of the 2-amino group. Instead, its structural features suggest it may act as a direct ligand for serotonin receptors. The 4-methoxy group, in particular, is a common feature in many potent 5-HT2A receptor agonists. The presence of a bromine atom at the 5-position and a methyl group at the 7-position would further modulate its affinity and efficacy at these receptors.
Table 1: Comparative Profile of Indane Derivatives
| Compound | Structure | Primary Mechanism of Action | Selectivity Profile |
| This compound | Substituted Indane | Hypothesized: Direct 5-HT Receptor Ligand | Unknown: Potentially 5-HT2A/2C selective |
| 5-Methoxy-2-Aminoindane (MEAI) | Aminoindane | Selective Serotonin Releasing Agent (SSRA) | SERT > NET > DAT |
| 5-Methoxy-6-Methyl-2-Aminoindane (MMAI) | Aminoindane | Highly Selective Serotonin Releasing Agent | SERT >> NET/DAT |
| 2-Aminoindane (2-AI) | Aminoindane | Catecholamine Releasing Agent | NET > DAT >> SERT |
Experimental Protocols for Characterization
To elucidate the pharmacological profile of this compound, a series of in-vitro experiments are essential. The following protocols provide a robust framework for determining its affinity and functional activity at key serotonergic targets.
Radioligand Binding Assay for Serotonin Receptor Affinity
This assay determines the affinity of the test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.
Objective: To determine the binding affinity (Ki) of this compound at human 5-HT1A, 5-HT2A, 5-HT2B, and 5-HT2C receptors.
Methodology:
-
Membrane Preparation: Cell membranes expressing the specific human serotonin receptor subtype are prepared from stable cell lines (e.g., HEK293 or CHO cells).
-
Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1% BSA, pH 7.4) is prepared.
-
Competition Binding:
-
A fixed concentration of a suitable radioligand is used (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]ketanserin for 5-HT2A, [3H]LSD for 5-HT2B/2C).
-
Increasing concentrations of the unlabeled test compound (this compound) are added to the reaction wells.
-
Non-specific binding is determined in the presence of a high concentration of a known, non-radiolabeled antagonist (e.g., WAY-100635 for 5-HT1A, ritanserin for 5-HT2A).
-
-
Incubation: The reaction plates are incubated at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: The reaction is terminated by rapid filtration through glass fiber filters, separating bound from free radioligand. Filters are washed with ice-cold buffer.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Caption: Workflow for a competitive radioligand binding assay.
Functional Assay: Calcium Flux for 5-HT2A Receptor Activation
This assay measures the functional activity of a compound by detecting changes in intracellular calcium levels following receptor activation. 5-HT2A receptors are Gq-coupled, and their activation leads to an increase in intracellular calcium.
Objective: To determine if this compound acts as an agonist or antagonist at the human 5-HT2A receptor and to quantify its potency (EC50) or inhibitory activity (IC50).
Methodology:
-
Cell Culture: Cells stably expressing the human 5-HT2A receptor (e.g., HEK293) are cultured in a suitable medium.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) which increases in fluorescence intensity upon binding to calcium.
-
Agonist Mode:
-
Increasing concentrations of the test compound are added to the cells.
-
Changes in fluorescence are measured over time using a plate reader (e.g., FLIPR or FlexStation).
-
A full dose-response curve is generated to determine the EC50 (concentration for half-maximal response) and Emax (maximal effect relative to a known full agonist like serotonin).
-
-
Antagonist Mode:
-
Cells are pre-incubated with increasing concentrations of the test compound.
-
A fixed concentration of a known agonist (e.g., serotonin at its EC80) is then added.
-
The ability of the test compound to inhibit the agonist-induced calcium flux is measured, and an IC50 value is determined.
-
-
Data Analysis: Data are normalized to the response of a reference agonist and plotted to determine potency and efficacy.
Caption: Workflow for a cell-based calcium flux functional assay.
Conclusion and Future Directions
This compound represents an intriguing but undercharacterized molecule. Based on established structure-activity relationships within the indane class, it is more likely to function as a direct serotonin receptor ligand than a monoamine releasing agent. Its substitution pattern suggests that the 5-HT2 receptor family, particularly the 5-HT2A subtype, is a prime candidate for its potential biological activity.
The experimental protocols detailed in this guide provide a clear path forward for its characterization. Determining the binding affinity and functional efficacy of this compound will be crucial in understanding its pharmacological profile and potential as a research tool or therapeutic lead. Further studies could also explore its activity at other GPCRs and its in-vivo effects in relevant behavioral models. This systematic approach will allow researchers to accurately place this novel compound within the broader landscape of psychoactive indane derivatives.
References
-
Note: As specific literature for this compound is not available, the following references pertain to the comparator compounds and methodologies discussed.
-
Halberstadt, A. L., et al. (2019). 2-Aminoindan and its ring-substituted derivatives interact with plasma membrane monoamine transporters and α2-adrenergic receptors. Psychopharmacology, 236(3), 989–999. [Link]
-
Shimshoni, J. A., et al. (2018). Pharmacokinetic and pharmacodynamic evaluation of 5-methoxy-2-aminoindane (MEAI): A new binge-mitigating agent. Toxicology and Applied Pharmacology, 343, 29–39. [Link]
-
Marona-Lewicka, D., et al. (1994). Behavioral effects of the highly selective serotonin releasing agent 5-methoxy-6-methyl-2-aminoindan. European Journal of Pharmacology, 258(1-2), 1-13. [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]
-
Innoprot. (n.d.). 5-HT2A Serotonin Receptor Assay. Retrieved from [Link]
-
Nichols, D. E. (2012). Structure–activity relationships of serotonin 5-HT2A agonists. Wiley Interdisciplinary Reviews: Membrane Transport and Signaling, 1(5), 559-579. [Link]
-
The Enigmatic Profile of 5-Bromo-4-Methoxy-7-Methylindane: A Comparative Guide to Its Predicted Biological Activity
In the landscape of neuropharmacology and drug discovery, the indane scaffold represents a privileged structure, serving as the foundation for a diverse range of biologically active molecules. While compounds like 5,6-methylenedioxy-2-aminoindane (MDAI) have been extensively studied for their empathogenic and monoamine-releasing properties, the biological activities of many of its structural cousins remain largely unexplored. This guide delves into the predicted biological profile of a lesser-known derivative, 5-Bromo-4-Methoxy-7-Methylindane, by drawing objective comparisons with its more characterized chemical relatives. By synthesizing existing experimental data on similar compounds, we aim to provide researchers, scientists, and drug development professionals with a predictive framework for understanding its potential pharmacological effects and a roadmap for its empirical investigation.
The Indane Backbone: A Versatile Scaffold for CNS-Active Compounds
The 2-aminoindane framework is essentially a rigid analog of amphetamine, where the alkylamino side chain is cyclized back onto the benzene ring.[1] This structural constraint significantly influences the compound's interaction with biological targets, particularly the monoamine transporters for serotonin (SERT), dopamine (DAT), and norepinephrine (NET).[2][3] The nature and position of substituents on the aromatic ring and the indane nucleus dictate the potency and selectivity of these interactions, giving rise to a spectrum of pharmacological effects ranging from stimulant to entactogenic.[3][4]
A Tale of Two Analogs: 2-Aminoindane and MDAI
To appreciate the potential activity of this compound, it is crucial to understand the established pharmacology of its close relatives.
2-Aminoindane (2-AI): The Progenitor Stimulant
The parent compound, 2-aminoindane, is a monoamine releasing agent that displays selectivity for the catecholamine transporters, NET and DAT, with negligible action at SERT.[1][3] This profile is consistent with its classification as a psychostimulant, producing effects akin to amphetamine in preclinical models.[1]
5,6-Methylenedioxy-2-aminoindane (MDAI): The Serotonergic Entactogen
In stark contrast, the addition of a methylenedioxy bridge at the 5 and 6 positions, as seen in MDAI, dramatically shifts the pharmacological profile towards the serotonin system.[2][5] MDAI acts as a selective serotonin and norepinephrine releasing agent (SNRA) with significantly reduced dopaminergic activity compared to MDMA.[2][5] This selectivity is thought to underlie its characteristic entactogenic effects, such as increased empathy and emotional closeness, while mitigating the pronounced stimulant and neurotoxic properties associated with MDMA.[2][5] Recent human studies have confirmed that MDAI produces subjective effects that are comparable and very similar to those of MDMA.[5]
Predicting the Biological Activity of this compound: A Structure-Activity Relationship (SAR) Perspective
The specific substitutions on this compound—a bromine atom at position 5, a methoxy group at position 4, and a methyl group at position 7—are anticipated to confer a unique pharmacological profile. While direct experimental data is lacking, we can extrapolate from established SAR principles for related compounds.[6][7][8]
-
Methoxy Group: The presence of a methoxy group, as seen in other psychoactive compounds, can enhance affinity for serotonin receptors and transporters. For instance, 5-methoxy-2-aminoindan (MEAI) is a known serotonin-preferring agent.[1]
-
Bromo Group: Halogenation, particularly with bromine, can increase lipophilicity, potentially enhancing blood-brain barrier penetration. Its electronic effects can also modulate binding affinity for various targets.
-
Methyl Group: The methyl group at the 7-position may sterically influence the binding orientation of the molecule at its target sites, potentially fine-tuning its selectivity profile.
Based on these considerations, it is plausible that this compound could exhibit significant activity at monoamine transporters, with a potential leaning towards serotonergic and/or noradrenergic systems. However, its dopaminergic activity remains a key question that can only be answered through empirical testing.
Comparative Biological Data of Key Indane Analogs
To provide a quantitative perspective, the following table summarizes the in vitro potencies of 2-AI and MDAI at the human monoamine transporters.
| Compound | SERT (EC50, nM) | NET (EC50, nM) | DAT (EC50, nM) | Primary Activity | Reference |
| 2-Aminoindane (2-AI) | >10,000 | 86 | 439 | Norepinephrine-Dopamine Releasing Agent | [3] |
| MDAI | 114 | 117 | 1,334 | Serotonin-Norepinephrine Releasing Agent | [1] |
EC50 values represent the half-maximal effective concentration for monoamine release.
Experimental Protocols for Characterizing Biological Activity
To empirically determine the biological activity of this compound, a series of in vitro assays are recommended.
Monoamine Transporter Affinity and Function
Objective: To determine the binding affinity (Ki) and functional potency (IC50 or EC50) of the test compound at SERT, DAT, and NET.
Methodology: Radioligand Binding and Uptake Inhibition Assays [9]
This protocol utilizes human embryonic kidney (HEK 293) cells stably expressing the human serotonin, dopamine, or norepinephrine transporters.
A. Radioligand Binding Assay (to determine Ki)
-
Cell Culture: Culture HEK 293 cells expressing the transporter of interest in appropriate media until confluent.
-
Cell Preparation: Harvest the cells and prepare a membrane fraction by homogenization and centrifugation.
-
Binding Reaction: In a 96-well plate, incubate the cell membranes with a known concentration of a specific radioligand (e.g., [3H]citalopram for SERT, [3H]WIN 35,428 for DAT, [3H]nisoxetine for NET) and a range of concentrations of the test compound.
-
Incubation: Incubate at room temperature for a specified period to allow for binding equilibrium.
-
Termination and Filtration: Rapidly filter the reaction mixture through a glass fiber filter to separate bound from free radioligand.
-
Scintillation Counting: Quantify the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the Ki value by nonlinear regression analysis of the competition binding data.
B. Synaptosomal Uptake Inhibition Assay (to determine IC50)
-
Synaptosome Preparation: Isolate synaptosomes from specific brain regions of rodents (e.g., striatum for DAT, hippocampus for SERT and NET).
-
Pre-incubation: Pre-incubate the synaptosomes with various concentrations of the test compound.
-
Uptake Initiation: Initiate neurotransmitter uptake by adding a low concentration of the respective radiolabeled monoamine (e.g., [3H]5-HT, [3H]DA, or [3H]NE).
-
Incubation: Incubate for a short period at 37°C.
-
Termination: Terminate the uptake by rapid filtration and washing with ice-cold buffer.
-
Quantification: Measure the radioactivity accumulated within the synaptosomes.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the specific monoamine uptake.
dot
Caption: Simplified schematic of a monoaminergic synapse, highlighting key targets for indane derivatives.
Assessment of Neurotoxicity
Given that many amphetamine-like compounds can exhibit neurotoxicity, it is prudent to evaluate this potential. [10][11][12][13][14] Methodology: Cell Viability Assays
-
Cell Line: Use a neuronal cell line, such as SH-SY5Y, which is sensitive to neurotoxins.
-
Treatment: Expose the cells to a range of concentrations of the test compound for 24-48 hours.
-
Viability Assessment:
-
MTT Assay: Measures mitochondrial metabolic activity, an indicator of cell viability.
-
LDH Assay: Measures the release of lactate dehydrogenase from damaged cells into the culture medium, an indicator of cytotoxicity.
-
-
Data Analysis: Determine the concentration of the compound that reduces cell viability by 50% (EC50).
Conclusion
While the biological activity of this compound remains to be empirically determined, a comparative analysis based on its structural analogs provides a strong foundation for targeted investigation. Its substitution pattern suggests a potential interaction with monoamine transporters, warranting a thorough in vitro pharmacological characterization. The experimental protocols outlined in this guide offer a clear path for elucidating its affinity, potency, and selectivity at SERT, DAT, and NET, as well as its potential for MAO inhibition and neurotoxicity. Such studies are essential to unravel the pharmacological profile of this novel indane derivative and to determine its potential as a research tool or a lead compound for drug development.
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Release. (n.d.). Pharmacology - MDAI. Retrieved from [Link]
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- Kojima, Y., et al. (2016). Synthesis and structure-activity relationships of 1-benzylindane derivatives as selective agonists for estrogen receptor beta. Bioorganic & Medicinal Chemistry Letters, 26(22), 5529-5533.
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Wood, D. M., et al. (2013). MDAI (5,6-methylenedioxy-2-aminoindane; 6,7-dihydro-5H-cyclopenta[f]b[5][9]enzodioxol-6-amine; 'sparkle'; 'mindy') toxicity: a brief overview and update. Drug Testing and Analysis, 5(8), 655-659.
- Pinterova, L., et al. (2016). Emerging toxicity of 5,6-methylenedioxy-2-aminoindane (MDAI): Pharmacokinetics, behaviour, thermoregulation and LD50 in rats.
- DeRuiter, J., & Noggle, F. T. (2011). Characterization of the “Methylenedioxy-2-aminoindans”. Microgram Journal, 8(2), 58-64.
- Li, Y., et al. (2018). Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury. International Journal of Nanomedicine, 13, 2185–2203.
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Wikipedia. (n.d.). 2-Aminoindane. Retrieved from [Link]
- Simmler, L. D., et al. (2014). Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives. Biochemical Pharmacology, 88(2), 237-244.
- Rothman, R. B., et al. (2019). 2-Aminoindan and its Ring-Substituted Derivatives Interact with Plasma Membrane Monoamine Transporters and α2-Adrenergic Receptors. Psychopharmacology (Berl), 236(3), 989–999.
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ResearchGate. (n.d.). 2-Aminoindan and its ring-substituted derivatives interact with plasma membrane monoamine transporters and α2-adrenergic receptors | Request PDF. Retrieved from [Link]
- Kim, H. Y., et al. (2019). Discovery and structure-activity relationship studies of 2-benzylidene-2,3-dihydro-1H-inden-1-one and benzofuran-3(2H)-one derivatives as a novel class of potential therapeutics for inflammatory bowel disease. European Journal of Medicinal Chemistry, 182, 111623.
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Evotec. (n.d.). Monoamine Oxidase (MAO) Reaction Phenotyping Assay. Retrieved from [Link]
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ResearchGate. (n.d.). Structure-activity relationships, and drug metabolism and pharmacokinetic properties for indazole piperazine and indazole piperidine inhibitors of ROCK-II | Request PDF. Retrieved from [Link]
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Cell Biolabs, Inc. (n.d.). Monoamine Oxidase Assays. Retrieved from [Link]
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MDPI. (n.d.). 7-((5-Bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl)-1,3,5-triaza-7-phosphaadamantan-7-ium Tetrafluoroborate. Retrieved from [Link]
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A Comparative Spectroscopic Guide to Brominated Indane Isomers: 4-Bromoindane and 5-Bromoindane
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, the precise structural elucidation of isomeric compounds is paramount. Brominated indane derivatives serve as crucial building blocks in the synthesis of a variety of functional molecules. Distinguishing between positional isomers, such as 4-bromoindane and 5-bromoindane, is a critical step that dictates the stereochemistry, reactivity, and ultimately, the biological activity of the final product. This guide provides a comprehensive spectroscopic comparison of these two isomers, leveraging Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS) to delineate their unique spectral fingerprints.
Introduction: The Significance of Positional Isomerism in Indane Scaffolds
The indane framework, a bicyclic hydrocarbon consisting of a benzene ring fused to a cyclopentane ring, is a prevalent motif in numerous biologically active compounds. The position of a substituent, such as a bromine atom, on the aromatic ring can profoundly influence the molecule's interaction with biological targets. Therefore, unambiguous identification of 4-bromoindane versus 5-bromoindane is not merely an analytical exercise but a foundational requirement for reliable and reproducible research and development.
This guide will delve into the nuanced differences in the spectroscopic signatures of these isomers, providing the experimental data and theoretical understanding necessary for their confident differentiation.
Molecular Structures
To understand the spectroscopic differences, it is essential to first visualize the structures of the two isomers.
Caption: Molecular structures of 4-bromoindane and 5-bromoindane.
¹H NMR Spectroscopy: A Tale of Two Aromatic Regions
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for differentiating positional isomers due to its sensitivity to the local electronic environment of each proton. The primary distinction between the ¹H NMR spectra of 4-bromoindane and 5-bromoindane lies in the chemical shifts and coupling patterns of their aromatic protons.
Expected ¹H NMR Spectral Data
| Proton | 4-Bromoindane (Predicted) | 5-Bromoindane (Predicted) |
| H5, H6, H7 | Complex multiplet | Doublet of doublets, doublet |
| H1, H3 | Triplet | Triplet |
| H2 | Quintet | Quintet |
Analysis:
-
4-Bromoindane: The bromine atom at the C4 position breaks the symmetry of the aromatic ring, leading to three distinct aromatic proton signals. The proton at C7 will likely appear as a doublet, the proton at C5 as a doublet of doublets, and the proton at C6 as a triplet. The aliphatic protons on the cyclopentane ring will exhibit complex multiplets.
-
5-Bromoindane: In contrast, the bromine at the C5 position maintains a plane of symmetry through the C2-C5 axis. This results in a more simplified aromatic region, with two distinct signals. The protons at C4 and C6 will be chemically equivalent and will likely appear as a doublet, while the proton at C7 will be a singlet. The aliphatic protons will show similar multiplet patterns to the 4-bromo isomer.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Carbon-13 NMR spectroscopy provides complementary information by probing the carbon framework of the molecule. The chemical shift of each carbon atom is influenced by its hybridization and the electronegativity of nearby substituents.
Expected ¹³C NMR Spectral Data
| Carbon | 4-Bromoindane (Predicted) | 5-Bromoindane (Predicted) |
| Aromatic C-Br | ~120 ppm | ~120 ppm |
| Other Aromatic C | 6 signals | 4 signals |
| Aliphatic C | 3 signals | 3 signals |
Analysis:
-
4-Bromoindane: Due to the lack of symmetry, all six aromatic carbons are expected to be chemically non-equivalent, resulting in six distinct signals in the aromatic region of the ¹³C NMR spectrum.
-
5-Bromoindane: The symmetry of the 5-bromo isomer leads to four distinct aromatic carbon signals. The carbons at C4 and C6 will be equivalent, as will the carbons at C3a and C7a. The carbon directly attached to the bromine (C5) and C7 will each give a unique signal.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Vibrational Fingerprints
Infrared spectroscopy probes the vibrational modes of a molecule. While many of the fundamental vibrations for 4-bromoindane and 5-bromoindane will be similar, subtle differences in the "fingerprint region" (below 1500 cm⁻¹) and in the C-H out-of-plane bending modes can be diagnostic.
Expected FT-IR Absorption Bands
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Isomer-Specific Features |
| Aromatic C-H Stretch | 3100-3000 | Subtle differences in band shape and number. |
| Aliphatic C-H Stretch | 3000-2850 | Largely similar for both isomers. |
| Aromatic C=C Stretch | 1600-1450 | Minor shifts in peak positions. |
| C-H Out-of-Plane Bending | 900-675 | Key diagnostic region. The substitution pattern on the benzene ring strongly influences these bands. 4-Bromoindane (a 1,2,3-trisubstituted-like pattern) and 5-bromoindane (a 1,2,4-trisubstituted-like pattern) will have distinct absorption patterns in this region. |
| C-Br Stretch | 700-500 | May be present but can be weak and difficult to assign definitively. |
Mass Spectrometry: Unraveling Fragmentation Patterns
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Both 4-bromoindane and 5-bromoindane have the same molecular formula (C₉H₉Br) and therefore the same nominal molecular weight. The key to differentiation lies in the relative abundances of the fragment ions.
Expected Mass Spectrometry Fragmentation
-
Molecular Ion (M⁺): Both isomers will show a characteristic isotopic pattern for a bromine-containing compound, with two peaks of nearly equal intensity at m/z 196 and 198, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.
-
Major Fragmentation Pathways:
-
Loss of Br•: A prominent peak at m/z 117, corresponding to the indanyl cation, is expected for both isomers.
-
Benzylic Cleavage: Cleavage of the C1-C2 or C2-C3 bonds can lead to the formation of various fragment ions. The relative intensities of these fragments may differ slightly between the two isomers due to the influence of the bromine atom's position on the stability of the resulting radical cations.
-
Caption: Primary fragmentation pathway for brominated indane isomers.
Experimental Protocols
1. NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the brominated indane isomer in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the spectrum on the same instrument. A proton-decoupled experiment is standard. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
2. FT-IR Spectroscopy
-
Sample Preparation: For liquid samples, a small drop can be placed between two KBr or NaCl plates to form a thin film. For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a transparent disk.
-
Data Acquisition: Record the spectrum using an FT-IR spectrometer over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder or pure KBr pellet should be recorded and subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands and compare them to known correlation tables and the expected differences for the isomers.
3. Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or dichloromethane) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).
-
Ionization: Utilize electron ionization (EI) at 70 eV to induce fragmentation.
-
Mass Analysis: Scan a mass range appropriate for the expected molecular ion and fragments (e.g., m/z 50-250).
-
Data Analysis: Identify the molecular ion peaks and analyze the fragmentation pattern to identify characteristic fragment ions.
Conclusion
The differentiation of 4-bromoindane and 5-bromoindane is readily achievable through a combination of standard spectroscopic techniques. ¹H and ¹³C NMR provide the most definitive evidence through the analysis of aromatic proton coupling patterns and the number of unique carbon signals, respectively. FT-IR spectroscopy offers confirmatory data, particularly through the analysis of C-H out-of-plane bending vibrations. Mass spectrometry confirms the molecular weight and provides fragmentation patterns that can offer additional structural clues. By understanding the principles outlined in this guide and carefully executing the experimental protocols, researchers can confidently identify these critical building blocks, ensuring the integrity and success of their synthetic endeavors.
References
-
PubChem. (n.d.). 5-bromo-2,3-dihydro-1H-indene. Retrieved from [Link]
A Comprehensive Guide to the Structural Validation of 5-Bromo-4-Methoxy-7-Methylindane
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. In this guide, we delve into the comprehensive structural validation of 5-Bromo-4-Methoxy-7-Methylindane, a substituted indane derivative with potential applications in medicinal chemistry and materials science. This document provides an in-depth comparison of analytical techniques, supported by predictive data and experimental data from closely related analogs, to offer a robust framework for its characterization.
The Imperative of Structural Integrity
The precise arrangement of atoms within a molecule dictates its physical, chemical, and biological properties. In drug discovery, for instance, even minor stereochemical differences can lead to vastly different pharmacological effects. Therefore, the rigorous validation of a synthesized compound's structure is not merely a procedural step but a fundamental requirement for reliable and reproducible research. The validation process for a novel or modified molecule like this compound relies on a suite of complementary analytical techniques, each providing a unique piece of the structural puzzle.
A Multi-Pronged Approach to Validation
A definitive structural elucidation is rarely achieved through a single analytical method. Instead, a combination of spectroscopic techniques is employed to build a self-validating system of evidence. The primary methods for characterizing this compound and its analogs are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
Caption: Workflow for the structural validation of a synthesized organic compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution.[1] It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For this compound, both ¹H and ¹³C NMR are essential.
Predicted ¹H NMR Spectrum of this compound
The predicted ¹H NMR spectrum provides a roadmap for what to expect from an experimental analysis. Key expected signals include:
-
Aromatic Proton: A singlet for the proton on the aromatic ring.
-
Methoxy Protons: A singlet corresponding to the three protons of the methoxy group.
-
Methyl Protons: A singlet for the three protons of the methyl group attached to the aromatic ring.
-
Indane Protons: A set of multiplets for the protons of the five-membered ring, likely showing complex splitting patterns due to their diastereotopic nature.
Predicted ¹³C NMR Spectrum of this compound
The ¹³C NMR spectrum will reveal the number of unique carbon environments. Predictions suggest distinct signals for:
-
Aromatic Carbons: Six distinct signals for the carbons of the benzene ring, with chemical shifts influenced by the bromo, methoxy, and methyl substituents.
-
Methoxy Carbon: A signal for the carbon of the methoxy group.
-
Methyl Carbon: A signal for the carbon of the methyl group.
-
Indane Carbons: Three signals for the aliphatic carbons of the five-membered ring.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. The instrument will automatically lock onto the deuterium signal of the solvent and shim the magnetic field to ensure homogeneity.[1]
-
Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Processing: Fourier transform the acquired free induction decay (FID), phase the spectrum, and calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CHCl₃ at 7.26 ppm).
Mass Spectrometry (MS): Weighing the Evidence
Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, offers clues about its substructures.[2] For this compound, high-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition.
Expected Mass Spectrum of this compound
The key feature in the mass spectrum will be the molecular ion peak (M⁺). Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, the molecular ion will appear as a pair of peaks of almost equal intensity, separated by 2 m/z units. This isotopic pattern is a definitive indicator of the presence of a single bromine atom.
Fragmentation Pattern: The fragmentation of the molecular ion can provide further structural information. Common fragmentation pathways for indane derivatives involve the loss of alkyl groups and cleavage of the five-membered ring.
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 10 µg/mL) in a suitable solvent such as methanol or acetonitrile.[3]
-
Infusion: Introduce the sample solution into the ESI source of the mass spectrometer via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.
-
Analysis: Analyze the ions using a high-resolution mass analyzer (e.g., TOF or Orbitrap) to obtain accurate mass measurements.
Infrared (IR) Spectroscopy: A Vibrational Fingerprint
IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.[4]
Predicted IR Spectrum of this compound
The IR spectrum will exhibit characteristic absorption bands corresponding to the various functional groups:
-
C-H stretching (aromatic): Above 3000 cm⁻¹
-
C-H stretching (aliphatic): Below 3000 cm⁻¹
-
C=C stretching (aromatic): Around 1600 and 1475 cm⁻¹
-
C-O stretching (ether): A strong band in the region of 1250-1050 cm⁻¹
-
C-Br stretching: In the fingerprint region, typically below 800 cm⁻¹
Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: For a solid sample, a small amount can be mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film can be cast from a volatile solvent onto a salt plate (e.g., NaCl or KBr).[5]
-
Background Spectrum: Record a background spectrum of the empty sample compartment or the KBr pellet/salt plate to subtract any atmospheric or solvent absorptions.
-
Sample Spectrum: Place the sample in the IR beam and record the spectrum.
-
Data Analysis: The resulting spectrum will show the transmittance or absorbance of IR radiation as a function of wavenumber.
Comparative Analysis: Validating the Structure Against Analogs
While predicted data provides a valuable theoretical framework, comparison with experimentally determined data from closely related compounds adds a crucial layer of confidence to the structural assignment.
| Analytical Technique | Predicted Data for this compound | Experimental Data for 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one[6] | Experimental Data for 5-Bromo-7-methoxy-indan-1-one[7][8] |
| ¹H NMR (CDCl₃, δ ppm) | Aromatic H (s), Methoxy H (s), Methyl H (s), Indane H (m) | Aromatic H (s, 6.64), Methoxy H (s, 3.97, 3.88), Indane H (m, 2.87-2.84, 2.55-2.52) | Not available |
| ¹³C NMR (CDCl₃, δ ppm) | Aromatic Cs, Methoxy C, Methyl C, Indane Cs | Aromatic Cs (162.29, 158.85, 157.96, 120.11, 99.75, 96.44), Methoxy Cs (57.66, 56.55), Indane Cs (37.01, 27.31), Carbonyl C (201.62) | Not available |
| Mass Spec (m/z) | M⁺ and M⁺+2 peaks (due to Br) | Not available | [M+H]⁺ at 241.1 and 243.1 |
| IR (cm⁻¹) | C-H (arom. >3000), C-H (aliph. <3000), C=C (arom.), C-O (ether), C-Br | Not available | Not available |
Note: The presence of a carbonyl group in the indenone analogs results in a downfield shift for adjacent protons and carbons in the NMR spectra and a strong C=O stretching band in the IR spectrum, which would be absent in this compound.
Caption: Comparative analysis of spectroscopic data between the target molecule and its analogs.
Conclusion
The structural validation of this compound is a systematic process that integrates data from multiple spectroscopic techniques. By combining the predictive power of computational tools with the empirical evidence from experimental analysis of the compound and its close analogs, a high degree of confidence in the assigned structure can be achieved. This guide provides a comprehensive framework for researchers to approach the structural elucidation of novel organic molecules with scientific rigor and integrity.
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A Senior Application Scientist's Guide to Analytical Standards for 5-Bromo-4-Methoxy-7-Methylindane: Establishing a Reliable In-House Reference
For researchers, scientists, and professionals in drug development, the accuracy and reproducibility of analytical data are paramount. This hinges on the availability of high-quality analytical standards.[1][2] However, when working with novel or less-common compounds like 5-Bromo-4-Methoxy-7-Methylindane, commercially available certified reference materials (CRMs) are often non-existent. This guide provides a comprehensive framework for establishing and validating a reliable in-house primary reference standard for this compound, ensuring the scientific integrity of your research.
Understanding this compound: Estimated Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is the foundation for developing robust analytical methods. In the absence of direct experimental data for this compound, we can estimate its properties based on structurally similar bromo-methoxy-indane derivatives.[3][4][5][6]
| Property | Estimated Value/Characteristic | Rationale / Importance for Analysis |
| Molecular Formula | C₁₁H₁₃BrO | Essential for molecular weight determination and elemental analysis. |
| Molecular Weight | ~241.12 g/mol | Crucial for mass spectrometry and quantitative analysis. |
| Appearance | Likely a solid at room temperature | Influences sample handling and preparation. |
| Solubility | Expected to be soluble in non-polar organic solvents (e.g., hexane, dichloromethane) and moderately soluble in polar organic solvents (e.g., methanol, acetonitrile). Poorly soluble in water. | Critical for selecting appropriate solvents for chromatography and sample preparation.[7][8][9] |
| UV Absorbance | Expected to have UV absorbance due to the aromatic ring system. | Enables detection by UV-Vis spectroscopy and HPLC with a UV detector. |
| Polarity | Non-polar to moderately polar | Guides the choice of chromatographic conditions (e.g., normal vs. reverse-phase HPLC). |
The Cornerstone: Establishing an In-House Primary Reference Standard
Given the unavailability of a commercial CRM, the synthesis, purification, and rigorous characterization of an in-house primary reference standard is the most scientifically sound approach.[10]
Synthesis and Purification: A Proposed Pathway
DISCLAIMER: This proposed synthesis is for illustrative purposes and should be adapted and optimized by a qualified synthetic organic chemist. All synthetic work should be performed with appropriate safety precautions.
A potential synthetic approach could involve the bromination of a suitable 4-methoxy-7-methylindane precursor. The key to producing a primary standard is not just the synthesis itself, but the subsequent purification to achieve the highest possible purity (ideally >99.5%).
Purification Protocol:
-
Initial Purification: Following the synthetic work-up, initial purification would likely involve flash column chromatography on silica gel.
-
Recrystallization: The purified material should then be recrystallized from a suitable solvent system to remove any remaining impurities. This is a critical step for achieving high crystalline purity.
-
Drying: The final material must be thoroughly dried under a high vacuum to remove residual solvents.
Workflow for Establishing an In-House Standard
Caption: Workflow for creating an in-house analytical standard.
Comprehensive Characterization: A Multi-Technique Approach
A single analytical technique is insufficient to fully characterize and assign the purity of a primary standard. A combination of spectroscopic and chromatographic methods is essential.
Structural Elucidation
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the chemical structure.[13][14][15][16] The spectra should be consistent with the proposed structure of this compound, showing the correct number of signals, chemical shifts, coupling patterns, and integrations. 2D NMR techniques like COSY, HSQC, and HMBC can be used for unambiguous assignment of all proton and carbon signals.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition. A key feature to look for is the isotopic pattern of bromine. Due to the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes, the molecular ion will appear as a pair of peaks (M+ and M+2) of almost equal intensity, separated by 2 m/z units.[17][18][19]
Purity Assessment
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV or photodiode array (PDA) detector is the workhorse for purity assessment.[7][8][20] A validated, stability-indicating HPLC method should be developed to separate the main compound from any potential impurities. Purity is typically determined by the area percentage of the main peak.
-
Elemental Analysis (CHNX): Combustion analysis provides the percentage of Carbon, Hydrogen, Nitrogen, and Halogens (in this case, Bromine).[21][22][23] The experimentally determined percentages should be within ±0.4% of the theoretical values for the empirical formula C₁₁H₁₃BrO to confirm purity and identity.[24]
Summary of Analytical Techniques for Characterization
| Technique | Purpose | Expected Outcome |
| ¹H and ¹³C NMR | Structural Elucidation and Confirmation | Spectra consistent with the proposed structure, including chemical shifts, coupling constants, and integrations. |
| HRMS | Molecular Weight and Formula Confirmation | Accurate mass measurement and a characteristic M+/M+2 isotopic pattern for bromine. |
| HPLC-UV/PDA | Purity Determination and Impurity Profiling | A single major peak with an area % >99.5%. |
| Elemental Analysis | Empirical Formula Confirmation and Purity | Experimental C, H, and Br percentages within ±0.4% of the theoretical values. |
| FTIR Spectroscopy | Functional Group Identification | Characteristic absorption bands for aromatic C-H, aliphatic C-H, and C-O bonds. |
Experimental Protocols: Validating Your In-House Standard
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[25][26][27][28]
HPLC Method Development and Validation Protocol
-
Column Selection: Start with a C18 reverse-phase column, which is suitable for non-polar to moderately polar compounds.[29]
-
Mobile Phase Selection: A gradient elution with a polar mobile phase (e.g., water) and a less polar organic modifier (e.g., acetonitrile or methanol) is a good starting point.
-
Method Optimization: Adjust the gradient slope, flow rate, and temperature to achieve good resolution between the main peak and any impurities, with a reasonable run time.
-
Validation: Once optimized, the method should be validated according to ICH guidelines (Q2(R2)) for parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), and robustness.[27]
Purity Assignment Protocol
-
Chromatographic Purity: Determine the area percentage of the main peak from the validated HPLC method.
-
Mass Balance: For a comprehensive purity assignment, a mass balance approach can be used:
-
Purity (%) = 100% - (% Impurities by HPLC) - (% Water content by Karl Fischer) - (% Residual Solvents by GC) - (% Non-volatile Residue)
-
-
Documentation: All data from synthesis, purification, characterization, and validation must be meticulously documented in a Certificate of Analysis (CoA).
Comparison: In-House Standard vs. Commercial Chemical Reagent
It is crucial to understand the distinction between a well-characterized in-house primary standard and a commercially available, non-certified chemical reagent.
| Feature | In-House Primary Reference Standard | Commercial Chemical Reagent |
| Certification | Characterized and validated in-house; not externally certified but with full documentation. | Typically not certified; sold with a basic specification sheet. |
| Traceability | Traceable to in-house validation data and characterization. | Generally lacks metrological traceability. |
| Purity | High and accurately determined (>99.5%). | Often of lower or unknown purity. |
| Characterization Data | Comprehensive (NMR, MS, HPLC, EA, etc.). | Limited (e.g., may only have a melting point or a simple NMR). |
| Suitability for Quantitative Analysis | High; suitable for use as a primary calibrant. | Not suitable for quantitative analysis without further characterization. |
| Cost & Effort | High initial investment in time and resources for synthesis and characterization. | Lower initial purchase cost. |
| Confidence in Results | High, leading to reliable and reproducible data. | Low, potentially leading to inaccurate and unreliable results. |
Decision Logic for Analytical Standards
Caption: Decision process for selecting an analytical standard.
Conclusion
While the absence of a commercially available certified reference material for this compound presents a challenge, it is not an insurmountable barrier to conducting high-quality research. By following a rigorous, scientifically-driven process to synthesize, purify, and comprehensively characterize an in-house primary reference standard, researchers can ensure the accuracy, reliability, and integrity of their analytical data. This guide provides the framework and methodologies to achieve that goal, empowering you to proceed with your research with the utmost confidence.
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7-((5-Bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl)-1,3,5-triaza-7-phosphaadamantan-7-ium Tetrafluoroborate. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]
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use of nmr in structure ellucidation | PDF. (n.d.). Slideshare. Retrieved January 12, 2026, from [Link]
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Chemical Properties of Benzene, 1-bromo-4-methoxy- (CAS 104-92-7). (n.d.). Cheméo. Retrieved January 12, 2026, from [Link]
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4-Bromo-1-methoxy-2-methylbenzene. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]
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Assessing the Novelty of 5-Bromo-4-Methoxy-7-Methylindane Derivatives: A Comparative Guide for Drug Discovery Professionals
Introduction: The Indane Scaffold as a Privileged Structure in Medicinal Chemistry
The indane (2,3-dihydro-1H-indene) ring system represents a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurring presence in a multitude of biologically active compounds.[1][2] This rigid bicyclic framework, which fuses an aromatic benzene ring with an aliphatic cyclopentane ring, provides a unique three-dimensional architecture that is amenable to a wide array of chemical modifications.[1][3][4] The inherent structural rigidity of the indane nucleus allows for the precise spatial orientation of various substituents, a critical factor in optimizing interactions with biological targets.[1] Consequently, indane derivatives have found clinical success in diverse therapeutic areas, from antiviral agents like the HIV-1 protease inhibitor Indinavir to neurotherapeutics such as the acetylcholinesterase inhibitor Donepezil, used in the management of Alzheimer's disease.[1][3][4] The broad therapeutic applicability of the indane scaffold underscores its importance as a foundational template for the design of novel drug candidates. This guide will focus on a specific, under-explored substitution pattern of this versatile scaffold: 5-Bromo-4-Methoxy-7-Methylindane, and provide a framework for assessing its novelty and potential as a valuable new chemical entity in drug discovery.
Comparative Analysis: Positioning this compound Derivatives in the Chemical Landscape
The novelty of a new chemical series is a critical determinant of its potential for patentability and its overall value in a drug discovery pipeline.[5] A thorough assessment of novelty requires a comprehensive comparison against existing compounds with similar structural features and biological activities. For this compound derivatives, the comparative analysis should focus on structurally related analogs where the effects of bromo, methoxy, and methyl substitutions on the indane ring have been previously investigated.
Structural Analogs for Comparison
To establish a baseline for assessing the novelty of the this compound scaffold, it is essential to compare it with known indane derivatives that share some of its key structural features. The following table outlines a selection of relevant comparators and their reported biological activities, providing a context for evaluating the potential uniqueness of the target scaffold.
| Compound Class/Derivative | Key Structural Features | Reported Biological Activities | Key References |
| Aminoindanes | Presence of an amino group on the indane ring. | Neuroprotective, MAO inhibition, potential for CNS disorders.[1][6][7] | Pinterová et al., Front. Psychiatry, 2017[6]; Knezourová et al., J. Med. Chem., 2015[1] |
| Indanone Derivatives | Ketone functionality on the five-membered ring. | Anticancer, anti-inflammatory, antimicrobial.[3][8][9] | Eburon Organics, "Indane Derivatives"[3]; Zhang et al., Arrow@TU Dublin, 2017[10] |
| Methoxy-substituted Indanes | Methoxy groups on the aromatic ring. | Often associated with enhanced potency and selectivity for various targets.[11] | Lavrado et al., J. Med. Chem., 2015[11] |
| Bromo-substituted Aromatics | Bromine substitution on aromatic rings. | Can influence metabolic stability, binding affinity, and overall pharmacological profile.[12][13] | El-Gazzar et al., Sci Rep, 2022[12]; da S. R. S. et al., Arzneimittelforschung, 1999[13] |
The specific combination of a bromo, a methoxy, and a methyl group at the 5, 4, and 7 positions, respectively, of the indane core is not extensively documented in the public domain, suggesting a potential area of novel chemical space. The interplay of the electron-withdrawing bromine atom and the electron-donating methoxy and methyl groups could lead to unique electronic and steric properties, potentially resulting in novel structure-activity relationships (SAR).
Experimental Workflow for Novelty Assessment and Bioactivity Profiling
A systematic experimental approach is crucial to validate the novelty and therapeutic potential of this compound derivatives. Given the established anticancer activity of many indane analogs, a primary focus on oncology is a logical starting point.[3][10] The following experimental workflow outlines a comprehensive strategy for characterizing a new series of these derivatives.
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A Comparative Study of Bromo-Methoxy Substituted Indanes: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparative analysis of bromo-methoxy substituted indanes, a class of compounds with significant potential in medicinal chemistry. As a senior application scientist, this document is structured to offer not just procedural steps, but a foundational understanding of the synthetic strategies, analytical characterization, and potential biological implications of these molecules. We will explore the nuances of synthesizing and characterizing key isomers, providing the detailed experimental data necessary for informed research and development.
Introduction to Substituted Indanes
The indane scaffold, consisting of a fused benzene and cyclopentane ring, is a privileged structure in drug discovery. Its rigid framework provides a valuable platform for the spatial orientation of functional groups, enabling precise interactions with biological targets. The introduction of bromo and methoxy substituents onto the indane core can significantly modulate the physicochemical and pharmacological properties of the parent molecule. These modifications can influence factors such as metabolic stability, receptor binding affinity, and membrane permeability, making a comparative study of different substitution patterns essential for rational drug design. Indanone derivatives, key precursors to indanes, have shown a wide range of biological activities, including anticancer, neuroprotective, and anti-inflammatory properties[1][2].
This guide will focus on a comparative analysis of two representative isomers: 4-Bromo-5-methoxyindane and 6-Bromo-5-methoxyindane . We will delve into their synthesis from common starting materials, a detailed comparison of their spectroscopic signatures, and an overview of their potential biological activities based on the broader class of substituted indanones.
Synthetic Strategies: A Tale of Two Isomers
The synthesis of bromo-methoxy substituted indanes typically proceeds through the corresponding indanones. A common and effective method for constructing the indanone core is the intramolecular Friedel-Crafts acylation of a 3-arylpropionic acid[3][4]. The regioselectivity of this reaction is a critical consideration, often dictated by the directing effects of the substituents on the aromatic ring.
The logical workflow for the synthesis and comparative analysis is depicted below:
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-Bromo-4-Methoxy-7-Methylindane
Foreword: This document provides a detailed operational and safety framework for the proper disposal of 5-Bromo-4-Methoxy-7-Methylindane (CAS No. 175136-09-1). As a research chemical, its toxicological and environmental properties may not be fully characterized. Therefore, adherence to a stringent disposal protocol is not merely a matter of regulatory compliance but a fundamental pillar of laboratory safety and environmental stewardship. This guide is intended for drug development professionals, researchers, and scientists. All procedures must be executed in accordance with local, state, and federal regulations, and in consultation with your institution's Environmental Health & Safety (EHS) department.
Hazard Characterization and Foundational Principles
Before any disposal procedure can be initiated, a thorough understanding of the compound's inherent risks is essential. This compound is classified as an irritant.[1]
-
Primary Hazards: It is known to be irritating to the eyes, respiratory system, and skin.[1] Safety data for analogous brominated aromatic compounds suggests potential hazards may also include being harmful if swallowed (Acute toxicity, oral) and causing serious eye irritation.[2][3]
-
Waste Classification: Due to these irritant properties, this compound and any materials grossly contaminated with it must be classified and handled as hazardous waste.
The guiding principle for its disposal falls under the Resource Conservation and Recovery Act (RCRA) in the United States, which mandates a "cradle-to-grave" management system for hazardous materials. This places the responsibility squarely on the generator of the waste to ensure its safe handling from the point of generation to its final, environmentally sound disposal.[4]
Core Disposal Protocol: A Step-by-Step Methodology
This protocol is designed to provide a self-validating system for safety and compliance. The causality behind each step is critical for mitigating risk.
Step 1: Don Personal Protective Equipment (PPE) Your primary barrier against exposure is a robust PPE regimen. Before handling the compound or its waste, ensure you are wearing:
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Safety goggles with side shields or a full-face shield.
-
Body Protection: A standard laboratory coat.
Step 2: Waste Segregation The cornerstone of safe chemical waste management is meticulous segregation to prevent dangerous reactions.[5][6]
-
Designate a Halogenated Waste Stream: As this compound contains bromine, it must be disposed of in a designated halogenated organic waste stream.
-
Prevent Incompatibility: Never mix this waste with non-halogenated solvents, strong acids, bases, or oxidizing agents.[5] Mixing incompatible waste streams can lead to exothermic reactions, gas generation, or container pressurization.
Step 3: Waste Collection and Containment The method of collection depends on the physical state of the waste.
-
Solid Waste: This includes the pure compound, contaminated weighing papers, gloves, or absorbent pads used for cleaning small spills.
-
Liquid Waste: This includes solutions containing the compound.
-
Collect all liquid waste in a designated, leak-proof container equipped with a secure, screw-top cap.[6][7] This container should be explicitly reserved for halogenated organic liquids.
-
Do not fill the container beyond 90% of its capacity to allow for vapor expansion.[7]
-
Always place the liquid waste container in a secondary containment bin to mitigate the impact of potential spills.[6]
-
Step 4: Precise and Compliant Labeling Improper labeling is a primary cause of laboratory safety incidents and regulatory fines. Your waste container must be labeled clearly at the moment the first drop of waste is added.
-
List all chemical constituents by their full name, including "this compound" and any solvents present.
-
Indicate the approximate percentage of each component.
-
Affix the appropriate hazard pictogram (e.g., an exclamation mark for "Irritant").
Step 5: Accumulation and Storage Store the sealed and labeled waste container in a designated satellite accumulation area. This area must be:
-
At or near the point of generation and under the control of laboratory personnel.[6]
-
In a well-ventilated location, away from heat or ignition sources.
-
Clearly marked as a hazardous waste storage area.
Step 6: Final Disposal and Manifesting The final step is the transfer of waste to a licensed disposal facility.
-
Never dispose of this chemical down the drain or in the regular trash.[6][9] This is illegal and environmentally destructive.
-
Coordinate with your institution's EHS department for the pickup of your hazardous waste. They will work with a licensed Treatment, Storage, and Disposal Facility (TSDF) to ensure the waste is transported and disposed of via approved methods, such as high-temperature incineration.[10]
-
Ensure all paperwork, such as the hazardous waste manifest, is completed accurately to maintain the "cradle-to-grave" chain of custody.[10]
Data Summary and Visual Workflow
For quick reference, the following table summarizes the key data points for handling and disposal.
| Parameter | Value / Guideline | Rationale & Reference |
| CAS Number | 175136-09-1 | Unique chemical identifier.[1][11] |
| Primary Hazards | Skin, Eye, and Respiratory Irritant | Dictates the need for PPE and hazardous classification.[1] |
| Hazard Statements | H315, H319, H335 (Assigned based on analogous compounds) | Standardized GHS hazard codes for skin/eye/respiratory irritation.[3] |
| GHS Pictogram | Irritant (Exclamation Mark) | Provides immediate visual hazard communication. |
| Designated Waste Stream | Halogenated Organic Waste | Prevents mixing with incompatible chemicals.[12] |
| Container Type | High-Density Polyethylene (HDPE) or other compatible material | Ensures chemical resistance and prevents container degradation.[7] |
| Final Disposal Method | Licensed TSDF (likely via incineration) | Ensures destruction in an environmentally compliant manner.[9][10] |
Disposal Decision Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Emergency Procedures for Spills
In the event of an accidental release, immediate and correct action is vital.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated. If the spill is significant, perform this action only if it is safe to do so without significant exposure.
-
Contain: For small spills, use a spill kit with an appropriate absorbent material (e.g., Chemizorb® or vermiculite) to contain the spill. Do not use combustible materials like paper towels for large spills.
-
Collect: Carefully collect the absorbent material and contaminated debris, and place it into your designated hazardous solid waste container.[2]
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the incident to your laboratory supervisor and EHS department, per your institution's policy.
By integrating these robust, procedure-driven protocols into your laboratory's standard operations, you build a culture of safety and ensure that your critical research endeavors are matched by an unwavering commitment to environmental responsibility.
References
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- How to Properly Manage Hazardous Waste Under EPA Regul
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- SAFETY DATA SHEET (for 4-Bromoanisole). MilliporeSigma.
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- 5-Bromo-7-(4-methoxybenzyl)
- SAFETY DATA SHEET (for 4-Bromoanisole). Fisher Scientific.
- Methyl 5-bromo-4-oxopentano
- 4-Bromo-1-methoxy-2-methylbenzene GHS Classification.
- 1-Bromo-4-methoxy-2-methylbenzene Safety and Hazards.
- SAFETY DATA SHEET (for 2-Bromoethyl methyl ether). Fisher Scientific.
- Proper Disposal of 2-Amino-5-bromo-4-methylpyridine: A Guide for Labor
- This compound Inform
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Personal protective equipment for handling 5-Bromo-4-Methoxy-7-Methylindane
Comprehensive Safety Protocol: Handling 5-Bromo-4-Methoxy-7-Methylindane
As a novel brominated indane derivative, this compound requires meticulous handling protocols grounded in a thorough understanding of its known and potential hazards. This guide provides an in-depth operational plan for the safe use of this compound, emphasizing the selection, use, and disposal of appropriate Personal Protective Equipment (PPE). The procedures outlined below are designed to create a self-validating system of safety for all laboratory personnel.
Hazard Assessment: Understanding the Risks
This compound (CAS No. 175136-09-1) is an aromatic halogenated compound. While comprehensive toxicological data is limited, the available Safety Data Sheet (SDS) and the chemical's structural class dictate a cautious approach.
Primary Hazards:
-
Irritant: The compound is classified as irritating to the eyes, respiratory system, and skin[1].
-
Potential for Harmful Exposure: It may be harmful if inhaled, swallowed, or absorbed through the skin[1].
Given the presence of a bromine atom on an aromatic structure, it is prudent to treat the compound as potentially persistent and bio-accumulative[2]. The lack of chronic exposure data necessitates handling procedures that minimize any potential for direct contact or aerosol inhalation.
Core Directive: Personal Protective Equipment (PPE) Selection
The selection of PPE is the primary barrier between the researcher and the chemical. The following table outlines the minimum required PPE for handling this compound. Operations should always be conducted within a certified chemical fume hood to mitigate inhalation risks[3].
| Protection Area | Required PPE | Material/Standard Specification | Rationale for Selection |
| Eye & Face | Safety Goggles & Face Shield | ANSI Z87.1 / EN 166 | Provides splash protection for eyes and face. A face shield is mandatory when handling larger quantities (>50g) or when there is a significant splash hazard[3]. |
| Hand | Chemical-Resistant Gloves (Double-Gloving Recommended) | Outer: Viton™ or Norfoil™ Inner: Nitrile | The outer glove provides extended contact protection against aromatic and chlorinated solvents[4]. The inner nitrile glove offers dexterity and protection in case the outer glove is breached. Neoprene gloves are explicitly noted as poor for halogenated and aromatic hydrocarbons and must be avoided[4][5]. |
| Body | Flame-Retardant Laboratory Coat | Nomex® or equivalent | Protects skin and personal clothing from splashes. A flame-retardant coat is an added precaution, especially when working with flammable solvents. |
| Respiratory | Not required under normal conditions | N/A | All handling of the solid or its solutions must be performed in a certified chemical fume hood. Respiratory protection may be required only in the event of a large spill or ventilation failure[6]. |
Procedural Guide: Donning, Doffing, and Disposal
Proper technique in putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.
Step 1: Pre-Operational Workspace Setup
-
Ensure the chemical fume hood is operational and the sash is at the appropriate working height.
-
Cover the work surface with absorbent, plastic-backed paper.
-
Prepare all necessary equipment (glassware, spatulas, solvents) and place them inside the fume hood.
-
Designate a specific area for waste collection within the fume hood. This includes a container for solid waste and a separate, sealed container for halogenated organic liquid waste.
Step 2: PPE Donning and Doffing Workflow
The following diagram illustrates the mandatory sequence for donning and doffing PPE to ensure containment of contaminants.
Caption: PPE Donning and Doffing Workflow Diagram.
Step 3: Contaminated Waste Disposal Plan
Proper segregation and disposal of waste are legally mandated and essential for safety.
-
Contaminated Solid Waste: All used gloves, absorbent pads, weighing papers, and any other solid materials that have come into contact with this compound must be placed in a clearly labeled, sealed container designated for "Halogenated Organic Solid Waste."[7].
-
Contaminated Liquid Waste: All solutions containing the compound, as well as solvent rinses of contaminated glassware, must be collected in a sealed, properly labeled container for "Halogenated Organic Liquid Waste." Do not mix with non-halogenated waste streams[7].
-
Disposal Method: Brominated organic waste must be disposed of through a licensed hazardous waste disposal service[8]. The primary method for such waste is typically high-temperature incineration at a facility equipped with scrubbers to handle acidic gases (like HBr) produced during combustion[8][9]. On-site neutralization is not appropriate for this class of compound.
-
Empty Containers: The original product container must be triple-rinsed with a suitable solvent (e.g., acetone or ethyl acetate). The rinsate must be collected and disposed of as halogenated liquid waste. The rinsed container can then be managed for disposal as regular laboratory glassware.
By adhering to this comprehensive safety protocol, researchers can effectively mitigate the risks associated with handling this compound, ensuring a safe and controlled laboratory environment.
References
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San Jose State University. (2024, May 10). Personal Protective Equipment: Hands. [Link]
-
Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods?. [Link]
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Chemsrc. (2024, January 30). This compound | CAS#:175136-09-1. [Link]
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ChemTalk. (n.d.). Lab Safety Equipment & PPE. [Link]
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Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes. [Link]
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ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Bromination. [Link]
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Chemtalk - Science Forum For Lab Technicians. (n.d.). Bromine water - disposal. [Link]
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CHIMIA. (n.d.). Bromine Recycling in the Chemical Industry – An Example of Circular Economy. [Link]
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University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures - BME Shared Labs | Biomedical Engineering. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
